Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h9,14H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWHJXKEBCZNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a diverse range of biological targets. The title compound, tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate, is a valuable synthetic intermediate that combines several key features: a protected nitrogen atom to prevent unwanted side reactions, a hydroxyl group for further functionalization, and gem-dimethyl substitution at the C2 position, which can impart unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive overview of a reliable synthetic route to this important building block, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most efficiently approached through a three-stage process. This strategy hinges on the initial construction of the core piperidone ring system, followed by the introduction of the nitrogen-protecting group, and culminating in the stereoselective reduction of a ketone to the desired secondary alcohol.
Caption: A three-stage synthetic strategy for this compound.
Stage 1: Synthesis of 2,2-Dimethyl-4-piperidone Hydrochloride
Causality of Experimental Choices: The synthesis of the 2,2-dimethyl-4-piperidone core is analogous to the well-established industrial synthesis of 2,2,6,6-tetramethyl-4-piperidone (triacetonamine) from acetone and ammonia[1][2]. This reaction is a variation of a tandem Mannich-type reaction and intramolecular condensation. The gem-dimethyl group is installed by utilizing acetone as a key building block. An acid catalyst is crucial for promoting the condensation reactions. The product is typically isolated as the hydrochloride salt to improve its stability and ease of handling.
Experimental Protocol: Synthesis of 2,2-Dimethyl-4-piperidone Hydrochloride
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Acetone | 4.0 | 58.08 | (To be calculated) |
| Ammonium chloride | 1.0 | 53.49 | (To be calculated) |
| Ammonia (28% aq.) | 2.0 | 17.03 | (To be calculated) |
| Hydrochloric acid (conc.) | q.s. | 36.46 | - |
Procedure:
-
In a pressure vessel equipped with a magnetic stirrer, combine acetone and ammonium chloride.
-
Cool the mixture in an ice bath and slowly add the aqueous ammonia solution.
-
Seal the vessel and heat to 60-80°C for 6-8 hours with vigorous stirring. The pressure will increase during the reaction.
-
Monitor the reaction progress by GC-MS or TLC (after basification of an aliquot).
-
After completion, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess acetone and ammonia under reduced pressure.
-
Treat the residue with an excess of concentrated hydrochloric acid and extract with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 50% NaOH) until pH > 12, keeping the mixture cool.
-
Extract the free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-4-piperidone.
-
Dissolve the crude product in isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
Stage 2: N-Boc Protection of 2,2-Dimethyl-4-piperidone
Causality of Experimental Choices: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions, including the subsequent reduction step, and can be readily removed under acidic conditions if necessary[3]. Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A base is required to deprotonate the piperidinium hydrochloride and to neutralize the acid formed during the reaction.
Experimental Protocol: Synthesis of tert-Butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,2-Dimethyl-4-piperidone HCl | 1.0 | 163.65 | (To be calculated) |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 218.25 | (To be calculated) |
| Triethylamine (TEA) | 2.2 | 101.19 | (To be calculated) |
| Dichloromethane (DCM) | - | 84.93 | (To be calculated) |
Procedure:
-
Suspend 2,2-dimethyl-4-piperidone hydrochloride in dichloromethane in a round-bottom flask.
-
Add triethylamine and stir the mixture at room temperature for 30 minutes.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate as a solid or oil.
Stage 3: Reduction of the Ketone to the Hydroxyl Group
Causality of Experimental Choices: Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is a mild and selective reagent that readily reduces ketones to secondary alcohols while being compatible with the Boc-protecting group[4]. Protic solvents like methanol or ethanol are typically used as they facilitate the reaction by protonating the intermediate alkoxide. The reaction is generally performed at low temperatures to control the rate of reaction and improve selectivity.
Caption: Simplified mechanism of the reduction of the N-Boc protected piperidone to the corresponding alcohol.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| tert-Butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate | 1.0 | 227.30 | (To be calculated) |
| Sodium borohydride (NaBH₄) | 1.5 | 37.83 | (To be calculated) |
| Methanol | - | 32.04 | (To be calculated) |
Procedure:
-
Dissolve tert-butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield this compound as a white solid.
Safety and Handling Considerations
-
Sodium Borohydride (NaBH₄): This reagent is a flammable solid and reacts with water to produce flammable hydrogen gas[5][6]. Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a flame-retardant lab coat. In case of a spill, do not use water to clean up; instead, cover with a dry absorbent material like sand or soda ash[7].
-
Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle in a fume hood and wear appropriate PPE.
-
Pressure Reactions: The synthesis of the piperidone core involves heating in a sealed vessel, which will generate pressure. Use a vessel rated for the expected pressure and temperature, and ensure it is equipped with a pressure relief valve.
Characterization and Purity Assessment
The purity and identity of the final product should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the title compound. Expected ¹H NMR signals would include those for the tert-butyl group, the piperidine ring protons, and the proton on the hydroxyl-bearing carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The synthetic route detailed in this guide provides a robust and reliable method for the preparation of this compound. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The self-validating nature of this protocol, with clear checkpoints for reaction monitoring and purification, ensures a high degree of success and product purity.
References
- Process for preparing 2,2,6,6-tetramethyl-4-piperidone. (1985). Google Patents.
- Process for preparing 2,2,6,6-tetramethyl-4-piperidone. (1981). Google Patents.
-
Supplementary Information. (n.d.). Princeton University. Retrieved from [Link]
-
2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method. (n.d.). Patsnap. Retrieved from [Link]
-
Sodium Borohydride SOP. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
Sodium borohydride - Standard Operating Procedure. (2012). University of California, Los Angeles. Retrieved from [Link]
-
Sodium Borohydride. (n.d.). ESPI Metals. Retrieved from [Link]
-
SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. Retrieved from [Link]
-
tert-butyl 4-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Supplementary information. (n.d.). Nature. Retrieved from [Link]
-
Syntheses and NMR spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4-tert-Butyl-1-hydroxy-piperidine - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis of Piperidones by MCR. (2009). ResearchGate. Retrieved from [Link]
-
Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. (2009). The Royal Society of Chemistry. Retrieved from [Link]
- A process for the preparation of 4-piperidone hcl hydrate. (2022). Google Patents.
-
Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. Retrieved from [Link]
-
Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. Retrieved from [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2001). ResearchGate. Retrieved from [Link]
- Preparation of piperidine derivatives. (1996). Google Patents.
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2007). ResearchGate. Retrieved from [Link]
Sources
- 1. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 2. CA1099272A - Process for preparing 2,2,6,6-tetramethyl-4- piperidone - Google Patents [patents.google.com]
- 3. Buy Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate (EVT-2519260) | 1330750-98-5 [evitachem.com]
- 4. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4-Piperidone synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxy-2,2-dimethylpiperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-4-hydroxy-2,2-dimethylpiperidine is a pivotal heterocyclic building block in modern medicinal chemistry. Its gem-dimethyl substitution on the piperidine ring offers unique conformational constraints and metabolic stability, making it a valuable scaffold in the design of novel therapeutics. A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthesis, reaction optimization, formulation, and pharmacokinetic profiling. This guide provides an in-depth analysis of the core physicochemical and spectroscopic properties of N-Boc-4-hydroxy-2,2-dimethylpiperidine, supported by detailed, field-proven experimental protocols for its characterization.
Introduction: The Strategic Importance of the 2,2-Dimethylpiperidine Scaffold
In drug discovery, the piperidine ring is a privileged scaffold, frequently incorporated to enhance solubility, modulate basicity, and provide vectors for interacting with biological targets. The introduction of a gem-dimethyl group at the C2 position, as seen in N-Boc-4-hydroxy-2,2-dimethylpiperidine, offers distinct advantages. This structural motif can shield adjacent functional groups from metabolic attack (e.g., by cytochrome P450 enzymes) and lock the ring into specific conformations, which can be crucial for optimizing ligand-receptor binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactivity of the nitrogen atom, while the 4-hydroxyl group serves as a versatile handle for further synthetic elaboration.
This guide serves as a technical resource for scientists, providing the foundational data and methodologies required to confidently utilize this important synthetic intermediate.
Chemical Identity and Core Physicochemical Properties
A precise understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key identifiers and physicochemical parameters for N-Boc-4-hydroxy-2,2-dimethylpiperidine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate | [1] |
| CAS Number | 153748-96-8 | |
| Molecular Formula | C₁₂H₂₃NO₃ | |
| Molecular Weight | 229.32 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 108-112 °C | |
| Boiling Point | ~316.7 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in chloroform, ethyl acetate, methanol, dichloromethane. Limited solubility in water. | [2] |
| pKa | ~15.1 (Predicted, for the hydroxyl group) | |
| LogP (Octanol-Water Partition Coeff.) | ~1.5 (Predicted) |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of N-Boc-4-hydroxy-2,2-dimethylpiperidine. Below are the characteristic spectral data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl (Boc) group around δ 1.47 ppm. The protons of the piperidine ring will appear as multiplets in the δ 1.5-4.0 ppm region. The two methyl groups at the C2 position will present as a singlet integrating to six protons. The proton attached to the hydroxyl-bearing carbon (C4) would appear as a multiplet, and the hydroxyl proton itself may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton. Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28.5 ppm), and the carbons of the piperidine ring, including the gem-dimethyl substituted carbon (C2), the hydroxyl-bearing carbon (C4), and the other ring carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic peaks include a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. A strong absorption around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the Boc-carbamate group. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region.
-
Mass Spectrometry (MS): Electrospray ionization in positive mode (ESI+) is typically used. The analysis will confirm the molecular weight by detecting the protonated molecule [M+H]⁺ at an m/z of approximately 230.3. Fragmentation patterns (MS/MS) can further confirm the structure, often showing characteristic losses of the Boc group or water.
Experimental Protocols for Physicochemical Characterization
To ensure the reliability and reproducibility of research, standardized protocols for characterization are critical. The following sections detail the methodologies for determining key properties.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthetic intermediate like N-Boc-4-hydroxy-2,2-dimethylpiperidine.
Sources
A Technical Guide to Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its molecular structure and physicochemical properties, detail a robust synthetic pathway with step-by-step protocols, and outline the analytical techniques essential for its characterization and quality control. Furthermore, this document elucidates the compound's strategic importance and applications as a versatile intermediate in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with biological targets. The introduction of specific functional groups onto this core structure is a cornerstone of rational drug design.
This compound is a particularly valuable derivative. The key features of this molecule are:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides excellent stability under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, enabling subsequent functionalization of the piperidine nitrogen.[1]
-
A Hydroxyl Group: The 4-hydroxy group serves as a versatile synthetic handle for further modifications, such as oxidation to a ketone, esterification, or etherification, allowing for the introduction of diverse pharmacophoric elements.[1]
-
Gem-Dimethyl Substitution: The 2,2-dimethyl substitution introduces steric bulk, which can influence the molecule's conformation and metabolic stability, a critical consideration in drug design.
This combination of features makes it a strategic intermediate for building complex molecules, particularly in the synthesis of enzyme inhibitors and receptor modulators.[2]
Molecular Structure and Physicochemical Properties
The structural and chemical identity of this compound is fundamental to its application. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [ChemScene] |
| Synonyms | 1-Piperidinecarboxylic Acid, 4-Hydroxy-2,2-Dimethyl-, 1,1-Dimethylethyl Ester | [3] |
| CAS Number | 1502162-73-3 | [3][4] |
| Molecular Formula | C12H23NO3 | [5] |
| Molecular Weight | 229.32 g/mol | [3] |
| Monoisotopic Mass | 229.16779413 g/mol | [PubChem] |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through the reduction of a ketone precursor. The following protocol describes a standard, reliable method starting from commercially available tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate.
Experimental Protocol: Reduction of Ketone Precursor
Objective: To synthesize this compound via sodium borohydride reduction.
Materials:
-
Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of starting material) and cool the solution to 0 °C in an ice bath with stirring.
-
Rationale: Methanol is a suitable protic solvent that readily dissolves the starting material and the reducing agent. Cooling to 0 °C helps to control the reaction rate and minimize potential side reactions.
-
-
Reduction: Slowly add sodium borohydride (NaBH₄, approx. 1.5 eq.) to the cooled solution in small portions.
-
Rationale: NaBH₄ is a mild and selective reducing agent for ketones and aldehydes. A slight excess ensures the complete conversion of the starting material. Portion-wise addition prevents an overly exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.
-
Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the methanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Rationale: The product is organic-soluble and will partition into the ethyl acetate layer, separating it from inorganic salts.
-
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Rationale: Washing removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begin the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of a piperidone precursor.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed. This self-validating system confirms the successful transformation from starting material to product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the molecular structure. Expected signals for this compound would include:
-
A large singlet around δ 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl (Boc) group.
-
Singlets or closely spaced signals for the two methyl groups at the C2 position.
-
Multiplets corresponding to the protons on the piperidine ring.
-
A signal for the proton on the carbon bearing the hydroxyl group (CH-OH).
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbons of the Boc group, and the distinct carbons of the piperidine ring.
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition (C12H23NO3).[5]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretch from the hydroxyl group. A strong absorption around 1680-1700 cm⁻¹ corresponds to the C=O stretch of the carbamate (Boc group).
-
HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final compound. A single major peak in the chromatogram indicates a high-purity sample.
Applications in Research and Drug Discovery
This compound is not an end-product but a versatile intermediate. Its value lies in its potential for elaboration into more complex molecular architectures.
-
Scaffold for Lead Optimization: The piperidine core is a common feature in agents targeting the central nervous system (CNS), such as serotonin and dopamine receptor modulators.[6] This building block allows for systematic modification at the 4-position (via the hydroxyl group) and the 1-position (after Boc deprotection) to explore structure-activity relationships (SAR).
-
Introduction of Specific Moieties: The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, introducing a wide array of functional groups. Alternatively, oxidation to the corresponding ketone provides an electrophilic center for reactions like Grignard additions or reductive aminations.
-
Use in Fragment-Based Drug Discovery (FBDD): As a well-defined, functionalized fragment, this molecule can be used in screening campaigns to identify initial low-affinity binders to a protein target, which can then be grown or linked to generate potent leads.
Conclusion
This compound is a high-value building block whose strategic combination of a protected amine, a functionalizable hydroxyl group, and a conformationally influential gem-dimethyl group makes it an indispensable tool for medicinal chemists. The robust synthetic and analytical protocols described herein provide a reliable framework for its preparation and quality assurance, empowering researchers to efficiently incorporate this versatile scaffold into their drug discovery programs.
References
-
Title: this compound | CAS 1502162-73-3 Source: American Elements URL: [Link]
-
Title: Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate | C11H21NO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Source: Atlantis Press URL: [Link]
-
Title: Synthesis of Tert-Butyl 4-Oxopiperidine-1-Carboxylate Source: MDPI URL: [Link]
-
Title: Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate Source: MySkinRecipes URL: [Link]
-
Title: The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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- 2. tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate [myskinrecipes.com]
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- 4. Chemscene ChemScene | this compound | Fisher Scientific [fishersci.com]
- 5. This compound [m.chemicalbook.com]
- 6. Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate () for sale [vulcanchem.com]
A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The structure of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate incorporates a piperidine ring with a hydroxyl group at the C4 position and two methyl groups at the C2 position. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This substitution pattern is expected to give rise to a distinct set of signals in its various spectra.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For our target molecule, the spectrum is predicted to show distinct signals for the protons on the piperidine ring, the hydroxyl group, the gem-dimethyl groups, and the tert-butyl group of the Boc protecting group.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | m | 1H | CH-OH (C4-H) |
| ~3.5-3.7 | m | 2H | CH₂-N (C6-H₂) |
| ~1.8-2.0 | m | 2H | CH₂ (C3-H₂) |
| ~1.5-1.7 | m | 2H | CH₂ (C5-H₂) |
| 1.46 | s | 9H | C(CH₃)₃ (Boc) |
| 1.25 | s | 6H | C(CH₃)₂ (C2) |
| Variable | br s | 1H | OH |
Interpretation and Rationale:
-
CH-OH (C4-H): The proton attached to the carbon bearing the hydroxyl group is expected to appear as a multiplet around 3.8 ppm. Its chemical shift is influenced by the electronegative oxygen atom.
-
CH₂-N (C6-H₂): The methylene protons adjacent to the nitrogen atom are expected to be deshielded and appear as a multiplet in the range of 3.5-3.7 ppm.
-
Piperidine Ring CH₂ Groups (C3-H₂ and C5-H₂): The remaining methylene protons on the piperidine ring will appear as multiplets in the upfield region of the spectrum, typically between 1.5 and 2.0 ppm.
-
Boc Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.46 ppm, a characteristic signal for the Boc protecting group.
-
Gem-dimethyl Groups (C2): The six equivalent protons of the two methyl groups at the C2 position are expected to produce a singlet around 1.25 ppm. The absence of adjacent protons leads to a singlet multiplicity.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C=O (Boc) |
| ~79.5 | C(CH₃)₃ (Boc) |
| ~67.0 | C-OH (C4) |
| ~58.0 | C(CH₃)₂ (C2) |
| ~45.0 | C-N (C6) |
| ~35.0 | CH₂ (C3) |
| ~30.0 | CH₂ (C5) |
| ~28.5 | C(CH₃)₃ (Boc) |
| ~25.0 | C(CH₃)₂ (C2) |
Interpretation and Rationale:
-
Carbonyl Carbon (Boc): The carbonyl carbon of the Boc group is the most deshielded carbon and is expected to appear around 155.0 ppm.
-
Quaternary Carbon (Boc): The quaternary carbon of the tert-butyl group is expected at approximately 79.5 ppm.
-
C-OH (C4): The carbon attached to the hydroxyl group will be deshielded and is predicted to have a chemical shift of around 67.0 ppm.
-
C(CH₃)₂ (C2): The quaternary carbon at the C2 position is expected to appear around 58.0 ppm.
-
Piperidine Ring Carbons: The remaining carbons of the piperidine ring will have chemical shifts in the range of 30-45 ppm.
-
Methyl Carbons: The carbons of the tert-butyl group are expected around 28.5 ppm, and the gem-dimethyl carbons at C2 are predicted to be around 25.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2975-2850 | Strong | C-H stretch (alkane) |
| 1690-1670 | Strong | C=O stretch (urethane) |
| 1250-1160 | Strong | C-O stretch (ester) |
| 1150-1050 | Strong | C-N stretch |
Interpretation:
-
O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch: Strong absorptions between 2975 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the alkyl groups (piperidine ring, methyl, and tert-butyl groups).
-
C=O Stretch: A strong and sharp absorption band in the 1690-1670 cm⁻¹ region is indicative of the C=O stretching vibration of the urethane functional group in the Boc protecting group.
-
C-O and C-N Stretches: Strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and C-N stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₂₃NO₃), the expected molecular weight is 229.32 g/mol .
Predicted Fragmentation Pattern:
-
[M+H]⁺: In electrospray ionization (ESI) mass spectrometry, the protonated molecule at m/z 230.17 is expected to be observed.
-
Loss of tert-butyl group: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (-57 Da), leading to a fragment at m/z 172.
-
Loss of isobutylene: Another characteristic fragmentation is the loss of isobutylene (-56 Da) to give a fragment at m/z 173.
-
Loss of Boc group: Cleavage of the entire Boc group (-101 Da) would result in a fragment corresponding to the piperidine core at m/z 128.
Caption: Key predicted fragmentation pathways.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are generalized protocols for each technique.
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and MS spectra, researchers can confidently identify and characterize this important synthetic intermediate. The provided interpretations and experimental protocols serve as a valuable resource for scientists engaged in drug discovery and development.
References
- While specific experimental data for the target molecule was not found in the initial searches, general principles of spectroscopic interpretation are based on established knowledge in the field of organic chemistry. For foundational understanding, please refer to standard textbooks on organic spectroscopy.
Solubility and stability of Boc-protected 4-hydroxy-2,2-dimethylpiperidine
An In-Depth Technical Guide to the Solubility and Stability of Boc-Protected 4-Hydroxy-2,2-dimethylpiperidine
Introduction
1-Boc-4-hydroxy-2,2-dimethylpiperidine is a valuable heterocyclic building block in modern medicinal chemistry. As a derivative of piperidine, a scaffold present in numerous pharmaceuticals, its strategic use is critical in the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is fundamental to its utility, serving to moderate the nucleophilicity and basicity of the piperidine nitrogen, thus enabling selective transformations elsewhere on the molecule.[1][2] A comprehensive understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction design, purification, formulation, and storage.
This guide provides a detailed examination of the physicochemical factors governing the solubility and stability of this compound. It offers field-proven experimental protocols, explains the causality behind methodological choices, and serves as a practical resource for laboratory applications. While specific quantitative data for the 2,2-dimethyl substituted analog is sparse in public literature, this guide establishes the core principles by referencing the well-documented parent compound, N-Boc-4-hydroxypiperidine, and extrapolates the predictable influence of the gem-dimethyl group.
Physicochemical Properties and Molecular Structure
The behavior of 1-Boc-4-hydroxy-2,2-dimethylpiperidine is dictated by its unique molecular structure, which features a confluence of polar and nonpolar moieties.
-
Polar Moiety: The hydroxyl (-OH) group at the C4 position is capable of acting as both a hydrogen bond donor and acceptor, imparting a degree of polarity.
-
Nonpolar Moieties: The tert-butyl group of the Boc protector and the two methyl groups at the C2 position create significant nonpolar, lipophilic character. The gem-dimethyl group, in particular, increases steric bulk and lipophilicity compared to its non-methylated counterpart.
-
Amphiphilic Nature: This combination of polar and nonpolar regions results in an amphiphilic molecule with nuanced solubility characteristics.
| Property | Value / Description | Reference(s) |
| Molecular Formula | C₁₂H₂₃NO₃ | N/A |
| Molecular Weight | 229.32 g/mol | N/A |
| Appearance | Typically a white to off-white crystalline solid. | [3] |
| Key Structural Features | Piperidine ring, tert-butyloxycarbonyl (Boc) protecting group, tertiary hydroxyl group, gem-dimethyl group. | [1] |
Solubility Profile
The solubility of a compound is a critical parameter for reaction solvent selection, purification strategies (crystallization, chromatography), and formulation development.
Factors Influencing Solubility
The dissolution of 1-Boc-4-hydroxy-2,2-dimethylpiperidine is governed by the interplay between the solute and solvent, guided by the principle of "like dissolves like." The increased lipophilicity from the 2,2-dimethyl groups suggests a lower solubility in highly polar solvents like water and higher solubility in nonpolar organic solvents compared to N-Boc-4-hydroxypiperidine.
Caption: Key factors affecting the solubility of the target compound.
Qualitative Solubility Data
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The moderate polarity effectively solvates the entire molecule. |
| Alcohols | Methanol, Ethanol | Soluble | The solvent's ability to hydrogen bond with the hydroxyl group and solvate the nonpolar regions facilitates dissolution.[3] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble | Good solvation of the nonpolar backbone, but less effective H-bonding interaction compared to alcohols. |
| Esters | Ethyl Acetate | Soluble | A good balance of polarity to interact with the whole molecule.[4] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Strong polar solvents that can effectively solvate the molecule.[3] |
| Hydrocarbons | Hexanes, Toluene | Moderately to Sparingly Soluble | The gem-dimethyl group enhances solubility in these nonpolar solvents compared to the unsubstituted analog. |
| Aqueous | Water, PBS (pH 7.2) | Poorly Soluble to Sparingly Soluble | The large nonpolar surface area from the Boc and dimethyl groups dominates, leading to poor aqueous solubility.[3] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution has reached saturation.[5][6]
Caption: Standard workflow for determining solubility via the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of solid 1-Boc-4-hydroxy-2,2-dimethylpiperidine to a vial containing a precise volume of the test solvent. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vial and place it in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the slurry for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7] The time required should be established by sampling at various intervals (e.g., 24, 48, 72 h) until the concentration in solution remains constant.[7]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Separate the saturated solution (supernatant) from the solid phase using centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE). Caution must be exercised to avoid temperature changes during this step.
-
Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, GC-FID, or LC-MS.[8][9]
-
Calculation: The equilibrium solubility is reported in units such as mg/mL or mol/L.
Stability Profile
The stability of 1-Boc-4-hydroxy-2,2-dimethylpiperidine is primarily dictated by the lability of the Boc protecting group. The piperidine ring itself is a robust saturated heterocycle.
Stability Under Different pH Conditions
The Boc group is the most chemically sensitive part of the molecule, particularly to acid.
-
Acidic Conditions (pH < 4): The Boc group is highly labile under acidic conditions.[2][10] Deprotection is readily achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[10][11] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form an unstable carbamic acid, which rapidly decarboxylates to yield the free amine (4-hydroxy-2,2-dimethylpiperidine) and carbon dioxide.[12]
-
Neutral Conditions (pH 6-8): The compound is generally stable under neutral pH conditions at ambient temperatures.
-
Basic Conditions (pH > 9): A key feature of the Boc group is its excellent stability in basic media.[2][10] It is resistant to amine bases (e.g., piperidine, triethylamine) and alkali hydroxides, which makes it orthogonal to base-labile protecting groups like Fmoc.[10]
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Thermal and Photolytic Stability
-
Thermal Stability: The Boc group is stable at moderate temperatures but can undergo thermolytic cleavage at elevated temperatures (typically >100-150 °C), providing an acid-free deprotection method.[13][14] The exact temperature for degradation depends on the substrate and solvent.[15][16] For long-term storage, refrigeration (2-8 °C) is often recommended to ensure maximum integrity.[4]
-
Photostability: While specific photostability studies on this compound are not widely published, compounds of this class are generally stable under normal laboratory lighting conditions. However, for long-term storage and in stability studies, protection from light is a standard precaution as per ICH guidelines.[17]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[17][18] These studies are essential for developing stability-indicating analytical methods.
Caption: General workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare stock solutions of 1-Boc-4-hydroxy-2,2-dimethylpiperidine in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80 °C). Monitor for degradation over time. The primary expected degradation product is the deprotected amine.
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat. As the Boc group is base-stable, minimal degradation is expected from this pathway.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Expose both a solid sample and a solution sample (in a neutral solvent) to high heat (e.g., 80-100 °C).
-
Photodegradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method capable of separating the parent compound from all degradation products.
Summary and Recommendations
1-Boc-4-hydroxy-2,2-dimethylpiperidine is a versatile synthetic intermediate whose utility is underpinned by its predictable solubility and stability profile.
-
Solubility: The compound exhibits good solubility in a wide range of common organic solvents, including dichloromethane, methanol, and ethyl acetate, but is poorly soluble in water. The presence of the gem-dimethyl group enhances its lipophilicity relative to the non-methylated analog.
-
Stability: The molecule's stability is dominated by the acid-labile Boc group. It is robust under basic and most reductive conditions but will readily deprotect in the presence of strong acids or at sufficiently high temperatures.
-
Handling and Storage: For routine synthetic use, the compound can be handled under normal atmospheric conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool (2-8 °C), dry, and dark environment to prevent potential thermal degradation and hydrolysis from atmospheric moisture.
This guide provides the foundational knowledge and practical methodologies required to confidently handle, utilize, and analyze 1-Boc-4-hydroxy-2,2-dimethylpiperidine in a research and development setting.
References
-
Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link].
-
World Health Organization. Annex 4: Guidance on equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. Available from: [Link].
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link].
-
World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients in the WHO Model List of Essential Medicines. Available from: [Link].
-
Dipòsit Digital de la Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest. Available from: [Link].
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link].
-
Bloom Tech. How Is The Purity Of N-Boc-4-Hydroxypiperidine Determined? Available from: [Link].
-
MedCrave. Forced Degradation Studies. Available from: [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link].
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link].
-
ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Available from: [Link].
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link].
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link].
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C? Available from: [Link].
-
ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available from: [Link].
-
Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Available from: [Link].
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. Available from: [Link].
- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
-
ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Available from: [Link].
-
Aapptec. N-Terminal Deprotection - Fmoc removal. Available from: [Link].
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A Comprehensive Technical Guide to Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate for Pharmaceutical Research and Development
This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the commercial availability, synthesis, and applications of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate. This versatile heterocyclic building block is a valuable intermediate in the synthesis of complex pharmaceutical agents.
Introduction: A Key Piperidine Intermediate
This compound is a piperidine derivative featuring a hydroxyl group at the 4-position and gem-dimethyl groups at the 2-position. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, which enhances the compound's stability and allows for selective deprotection under mild acidic conditions. This structural arrangement makes it an excellent scaffold for the synthesis of a variety of biologically active molecules.[1]
The strategic placement of the hydroxyl and gem-dimethyl groups, combined with the labile Boc protecting group, provides multiple reaction sites for further functionalization, making it a valuable tool in medicinal chemistry for creating diverse molecular libraries and targeting specific biological pathways.
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of a research chemical is paramount for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₃ | [2][3] |
| Molecular Weight | 229.32 g/mol | [4] |
| Appearance | White to off-white solid | Generic supplier information |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | Generic supplier information |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Generic supplier information |
A Note on CAS Numbers: It is important for researchers to be aware of potential discrepancies in the reported CAS numbers for this compound. While 1502162-73-3 is frequently cited by major suppliers, other numbers may be encountered in various databases.[2][3] Cross-referencing with the compound's structure and IUPAC name is the most reliable method for ensuring the correct chemical identity.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers specializing in building blocks for research and development. The purity and available quantities can vary between suppliers, and it is advisable to request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Grams to bulk |
| Fisher Scientific | ≥97% | 1g, 5g, etc.[4] |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%) | Research and bulk quantities[2] |
| BLD Pharm | Inquire for details | Inquire for details[5] |
| ChemScene | Inquire for details | Grams to bulk[3] |
Synthetic Methodologies: A Practical Approach
The synthesis of this compound typically involves the N-protection of the corresponding piperidine precursor. The following is a representative, detailed protocol based on established chemical principles for Boc protection of secondary amines.
General Synthetic Workflow
The overall synthetic strategy involves the reaction of 4-hydroxy-2,2-dimethylpiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
4-hydroxy-2,2-dimethylpiperidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-2,2-dimethylpiperidine hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.
-
Basification: Add sodium bicarbonate (2.0 eq.) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.[6]
-
Boc Protection: To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.2 eq.) in THF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous solution of potassium bisulfate (KHSO₄), water, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents.
Synthesis of Kinase Inhibitors
This building block is particularly useful in the synthesis of kinase inhibitors. For instance, a structurally related compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[10][11][12] The piperidine moiety often serves as a scaffold to correctly orient pharmacophoric groups for optimal interaction with the kinase active site.
Caption: Role of a related piperidine intermediate in Vandetanib synthesis.
Development of Novel Therapeutic Agents
The piperidine scaffold is a common motif in a wide range of therapeutic agents targeting the central nervous system (CNS) and other biological systems. The hydroxyl group on this compound can be further modified, for example, through oxidation to a ketone or by etherification, to generate a diverse array of derivatives for screening in drug discovery programs.[1]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized or purchased compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect signals for the tert-butyl protons around 1.4-1.5 ppm (singlet, 9H), protons on the piperidine ring at various shifts depending on their environment, and a signal for the hydroxyl proton.[7][13]
-
¹³C NMR: Expect a signal for the carbonyl carbon of the Boc group around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and signals for the carbons of the piperidine ring and the methyl groups.[7][13]
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
HPLC is routinely used to assess the purity of the compound. Mass spectrometry provides information about the molecular weight, confirming the identity of the product. For this compound, the expected [M+H]⁺ ion would be approximately m/z 230.17.
Health and Safety Considerations
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant value to the pharmaceutical industry. Its versatile structure allows for the creation of diverse chemical entities for drug discovery and development. This guide provides a comprehensive overview of its properties, availability, synthesis, and applications, serving as a valuable resource for researchers in the field.
References
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An In-depth Technical Guide to the Safe Handling, Storage, and Use of N-Boc-4-hydroxy-2,2-dimethylpiperidine
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Introduction: Understanding the Compound
N-Boc-4-hydroxy-2,2-dimethylpiperidine (CAS No. 144230-50-2) is a substituted piperidine derivative widely utilized as a versatile building block in organic synthesis.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and utility in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[2][3] Its structure, featuring a hindered piperidine ring, makes it a valuable intermediate for creating compounds with specific steric and electronic properties.[1][2][3] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements necessary for the responsible use of this compound in a research and development setting.
Core Safety & Hazard Identification
While comprehensive toxicological data for N-Boc-4-hydroxy-2,2-dimethylpiperidine is not fully investigated, the known hazards associated with its structural class—substituted piperidines—necessitate a cautious and proactive approach to safety.[4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements: Based on data for similar compounds, N-Boc-4-hydroxy-2,2-dimethylpiperidine and its analogues are typically associated with the following warnings:
Causality of Hazards: The piperidine moiety, a cyclic secondary amine, can exhibit alkaline properties and may act as an irritant upon contact with mucous membranes and skin. The Boc-protecting group mitigates some of the reactivity of the amine, but the overall compound should still be handled as a potential irritant.
Table 1: Chemical & Physical Properties
| Property | Value | Source |
| CAS Number | 144230-50-2 (related structures) | [8][9][10] |
| Molecular Formula | C12H23NO3 (for the title compound) | [1] |
| Molecular Weight | 229.32 g/mol (for the title compound) | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 61-65 °C (for N-Boc-4-hydroxypiperidine) | [1][11][12] |
| Storage Temperature | 2°C - 8°C or under -20°C in a freezer | [4][9][10] |
Safe Handling & Personal Protective Equipment (PPE)
Safe handling is predicated on a multi-layered approach combining engineering controls, appropriate PPE, and established laboratory practices. The primary goal is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.[4]
Engineering Controls
All manipulations of solid N-Boc-4-hydroxy-2,2-dimethylpiperidine that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood.[11] The fume hood provides critical exhaust ventilation, preventing the accumulation of airborne particulates and vapors in the laboratory environment.[11] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[5][13][14]
Personal Protective Equipment (PPE) Protocol
A standard PPE ensemble is mandatory when handling this compound. Do not just wear PPE; inspect it before each use and ensure it is appropriate for the task.
-
Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility data. Avoid PVC gloves, which may offer insufficient protection.[15] Contaminated gloves should be removed using the proper technique (without touching the outer surface with a bare hand) and disposed of as chemical waste.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[16] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. Ensure clothing fully covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large-scale spill response), a NIOSH/MSHA-approved respirator with a particulate filter is necessary.
Caption: Decision tree for the proper storage of N-Boc-4-hydroxy-2,2-dimethylpiperidine.
Emergency & First-Aid Procedures
Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4][16]Remove contact lenses if present and easy to do. [11][16]Seek immediate medical attention. [16]* In case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. [4][16]Seek medical attention if irritation develops or persists. [16]* In case of Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. [11][16]If the person is not breathing, give artificial respiration. [16]Seek immediate medical attention. [16]* In case of Ingestion: Do NOT induce vomiting. [5]Wash out the mouth with water, provided the person is conscious. [4]Never give anything by mouth to an unconscious person. [5]Seek immediate medical attention. [4]
Caption: Immediate first-aid steps following an exposure incident.
Spill Management & Waste Disposal
Accidental Release Measures
In the event of a spill, evacuate non-essential personnel from the area. [11]Ensure adequate ventilation. [11]Wearing the full PPE described in Section 2.2, including respiratory protection if necessary, address the spill.
-
For small spills: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal. [11]* For large spills: Contain the spill using a non-combustible absorbent material like sand or vermiculite. [17]Collect the material into a suitable container for disposal. [17]* Decontamination: Clean the spill area thoroughly with soap and water. [13]
Waste Disposal
All waste containing N-Boc-4-hydroxy-2,2-dimethylpiperidine, including contaminated absorbents, gloves, and empty containers, must be disposed of as hazardous chemical waste. [13]Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the product to enter drains or waterways. [11]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Spirooxindoles Utilizing Piperidine Derivatives
Introduction: The Architectural Significance of Spirooxindoles and the Versatility of Piperidine
The spirooxindole scaffold, a privileged heterocyclic motif, stands as a cornerstone in medicinal chemistry and drug discovery.[1] This unique three-dimensional architecture, featuring a spiro-fused ring system at the C3 position of an oxindole core, is prevalent in a multitude of natural alkaloids with potent biological activities, including spirotryprostatin A, coerulescine, and horsfiline.[2][3] The rigid, complex structure of spirooxindoles allows for precise spatial orientation of functional groups, making them exceptional templates for interacting with biological targets. Consequently, synthetic analogues have garnered immense interest as potential therapeutic agents, demonstrating anticancer, antimicrobial, and antiviral properties.[4]
The construction of the chiral quaternary spiro-center is a formidable challenge in synthetic organic chemistry.[5] Among the diverse strategies developed, the use of piperidine and its derivatives has emerged as a particularly powerful and versatile tool.[6] This guide elucidates three principal synthetic routes where piperidine derivatives are employed not merely as reagents but as strategic components that dictate the reaction pathway and stereochemical outcome. We will explore scenarios where piperidine acts as:
-
A fundamental base catalyst in multi-component reactions (MCRs) for rapid scaffold generation.
-
A structural precursor (as pipecolinic acid) in diastereoselective [3+2] cycloadditions.
-
The core of chiral organocatalysts in highly enantioselective cascade reactions.
This document provides researchers, scientists, and drug development professionals with a detailed examination of these methodologies, complete with mechanistic insights, comparative data, and robust, step-by-step protocols to facilitate their application in the laboratory.
Strategy 1: Piperidine as a Base Catalyst in Multi-Component Reactions (MCRs)
One of the most straightforward and atom-economical methods to access spirooxindole libraries is through multi-component reactions, where piperidine serves as an inexpensive and effective basic catalyst. This approach is particularly effective for the synthesis of spiro[indoline-3,4′-pyran] derivatives, which are assembled from three or more starting materials in a single pot.[7][8]
Mechanistic Rationale
The reaction proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. Piperidine's role is multifaceted:
-
Knoevenagel Condensation: It facilitates the initial condensation between the isatin (an oxindole precursor) and an active methylene compound (e.g., malononitrile) by deprotonating the methylene group, leading to the formation of a highly electrophilic ylideneoxindole intermediate.
-
Michael Addition: It then catalyzes the addition of a 1,3-dicarbonyl compound (the Michael donor) to the ylideneoxindole (the Michael acceptor).
-
Cyclization: Finally, it promotes the intramolecular cyclization of the resulting intermediate to furnish the spiro-pyran ring.
The elegance of this method lies in its operational simplicity and the ability to generate molecular complexity rapidly from simple starting materials.
Caption: Figure 1: Mechanism of Piperidine-Catalyzed MCR
Protocol 1: Synthesis of 2-Amino-2'-oxo-spiro[indoline-3,4'-pyran]-3'-carbonitrile Derivatives
This protocol is adapted from methodologies described for the one-pot, three-component synthesis of spiro-pyran scaffolds.[7]
Materials:
-
Substituted Isatin (1.0 mmol, 1.0 equiv)
-
Malononitrile (1.0 mmol, 1.0 equiv)
-
Ethyl acetoacetate (1.0 mmol, 1.0 equiv)
-
Piperidine (0.1 mmol, 0.1 equiv, ~1 drop)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by a catalytic amount of piperidine (approximately 1 drop or 0.1 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 5-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL).
-
Purification: The crude product is often of high purity. If necessary, recrystallization from ethanol can be performed to yield the final spirooxindole product.
Strategy 2: Piperidine Derivatives as Reactants in [3+2] Cycloadditions
The 1,3-dipolar cycloaddition is a cornerstone strategy for constructing five-membered heterocyclic rings, including the pyrrolidine and piperidine moieties frequently found in spirooxindoles.[9][10] In this approach, a piperidine derivative, L-pipecolinic acid, serves as a key reactant, forming the backbone of the newly generated spiro-fused ring.
Mechanistic Rationale
This one-pot, three-component reaction involves an isatin, a secondary amino acid (L-pipecolinic acid), and a dipolarophile (an electron-deficient alkene). The key mechanistic event is the in situ generation of an azomethine ylide.
-
Ylide Formation: The reaction is initiated by the condensation of isatin with L-pipecolinic acid. This process involves the nucleophilic attack of the secondary amine of pipecolinic acid on the C3-carbonyl of isatin, followed by dehydration and decarboxylation under thermal conditions to generate a transient, non-stabilized azomethine ylide.
-
[3+2] Cycloaddition: This highly reactive 1,3-dipole is immediately trapped by the dipolarophile in a concerted, stereospecific cycloaddition reaction. The facial selectivity of the dipolarophile's approach to the ylide determines the final stereochemistry of the spirooxindole product.[2]
This method provides exquisite control over the diastereoselectivity of the product, often yielding a single diastereomer due to the sterically constrained transition state.
Caption: Figure 2: [3+2] Cycloaddition using Pipecolinic Acid
Protocol 2: Diastereoselective Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives
This protocol is a representative procedure based on established methods for the three-component 1,3-dipolar cycloaddition.[2][10]
Materials:
-
Substituted Isatin (1.0 mmol, 1.0 equiv)
-
L-Pipecolinic Acid (1.1 mmol, 1.1 equiv)
-
Dipolarophile (e.g., N-benzyl-3-ylideneoxindole) (1.0 mmol, 1.0 equiv)
-
Methanol or Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend the substituted isatin (1.0 mmol), L-pipecolinic acid (1.1 mmol), and the dipolarophile (1.0 mmol) in methanol (15 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with efficient stirring. The reaction progress can be monitored by TLC. Typically, the reaction requires 8-12 hours for completion. A precipitate often forms as the reaction proceeds.
-
Isolation: After the reaction is complete, cool the flask to room temperature. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crude product on the filter with cold methanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Purification: The product is often obtained in high purity and diastereoselectivity. If further purification is needed, column chromatography on silica gel (using a gradient eluent system of hexane and ethyl acetate) can be employed. The stereochemistry can be confirmed by NMR spectroscopy and, if possible, X-ray crystallography.
Strategy 3: Chiral Piperidine Scaffolds in Asymmetric Organocatalysis
The pinnacle of stereocontrol in spirooxindole synthesis is achieved through asymmetric organocatalysis, where chiral molecules containing a piperidine or related motif act as catalysts. Bifunctional catalysts, such as quinine-derived squaramides, are particularly effective. These catalysts possess both a hydrogen-bond donating moiety (the squaramide NH groups) and a Lewis basic site (the quinuclidine nitrogen, a structural relative of piperidine), allowing them to precisely orient the substrates in a chiral environment.[11]
Mechanistic Rationale: Aza-Michael/Michael Cascade
This strategy is exemplified by the enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives via an aza-Michael/Michael cascade reaction.[11]
-
Dual Activation: The chiral squaramide catalyst activates both reaction partners simultaneously. The squaramide's NH groups form hydrogen bonds with the carbonyl group of the methyleneindolinone, enhancing its electrophilicity. Concurrently, the basic nitrogen atom of the catalyst deprotonates the N-H of the acrylamide derivative, increasing its nucleophilicity.
-
Aza-Michael Addition: The activated nucleophile attacks the methyleneindolinone in a highly enantioselective aza-Michael addition, dictated by the chiral pocket of the catalyst. This step sets the crucial C3-spiro stereocenter.
-
Michael Cyclization: The resulting intermediate then undergoes a rapid intramolecular Michael addition (cyclization) to form the piperidinone ring, generating additional stereocenters with high diastereoselectivity.
This dual-activation model is key to achieving high yields and excellent stereoselectivities under mild conditions.
Caption: Figure 3: Workflow for Asymmetric Organocatalysis
Protocol 3: Enantioselective Synthesis of Spiro[indoline-3,3'-piperidine]-2,6'-diones
This protocol is based on the squaramide-catalyzed aza-Michael/Michael cascade reaction for constructing chiral spiro-piperidinone oxindoles.[11]
Materials:
-
Methyleneindolinone (0.1 mmol, 1.0 equiv)
-
α,β-Unsaturated Acylamide (0.12 mmol, 1.2 equiv)
-
Chiral Squaramide Catalyst (e.g., quinine-derived) (0.01 mmol, 0.1 equiv)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (1.0 mL), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Anhydrous vial (e.g., 4 mL)
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried 4 mL vial under an inert atmosphere, add the methyleneindolinone (0.1 mmol) and the chiral squaramide catalyst (0.01 mmol).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (1.0 mL) and stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for 5 minutes. Then, add the α,β-unsaturated acylamide (0.12 mmol).
-
Reaction Monitoring: Seal the vial and stir the reaction mixture vigorously. Monitor the reaction's progress by TLC until the methyleneindolinone is consumed (typically 12-48 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the pure, enantioenriched spirooxindole product.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Data Summary and Comparison
The choice of synthetic strategy depends on the desired outcome, whether it be rapid library generation or the precise synthesis of a single stereoisomer. The following table summarizes typical results for each protocol.
| Protocol | Strategy | Piperidine Role | Typical Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Key Advantage |
| 1 | Multi-Component Reaction | Base Catalyst | 80-95% | Not applicable | Racemic | High efficiency, simplicity |
| 2 | [3+2] Cycloaddition | Reactant | 75-90% | >20:1 | Racemic or Diastereoselective | Excellent diastereocontrol |
| 3 | Asymmetric Cascade | Chiral Organocatalyst | 85-99% | >20:1 | 90% to >99% | Excellent enantiocontrol |
Conclusion and Future Outlook
Piperidine and its derivatives are indispensable tools in the synthesis of medicinally relevant spirooxindoles. From serving as a simple base catalyst in multi-component reactions that enable rapid diversification, to acting as a structural linchpin in diastereoselective cycloadditions, and forming the chiral backbone of sophisticated organocatalysts for enantioselective transformations, their utility is vast and profound. The protocols outlined herein provide a practical guide for researchers to harness the power of these strategies. Future advancements will likely focus on the development of novel, more efficient chiral piperidine-based catalysts and the expansion of the substrate scope to construct even more complex and diverse spirooxindole architectures for the ongoing quest for new therapeutic agents.
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ACS Omega. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]
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New Journal of Chemistry. (2023). [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors. New Journal of Chemistry. [Link]
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Protocol for the oxidation of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
An Application Guide to the Synthesis of tert-Butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate
Authored by: Senior Application Scientist, Chemical Synthesis Division
Publication Date: January 2, 2026
Abstract
This comprehensive application note provides detailed protocols and scientific rationale for the oxidation of tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate to its corresponding ketone, tert-butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, where the piperidine scaffold is a key structural motif. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of robust oxidation methodologies, including Dess-Martin periodinane (DMP) and Parikh-Doering oxidations. Each protocol is presented with step-by-step instructions, mechanistic insights, and troubleshooting guidance to ensure reliable and high-yield synthesis.
Introduction: Strategic Importance of the Piperidone Core
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to confer favorable physicochemical properties like solubility and metabolic stability. The starting material, this compound, features a tert-butoxycarbonyl (Boc) protecting group for controlled, regioselective reactions and a secondary hydroxyl group at the 4-position that serves as a versatile handle for synthetic elaboration.
The oxidation of this hydroxyl group to a ketone is a fundamental transformation that unlocks a wealth of subsequent chemical modifications.[1] The resulting product, tert-butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate, is a valuable intermediate for introducing molecular diversity, often serving as a precursor for constructing complex molecules in oncology, neuroscience, and infectious disease research. The gem-dimethyl substitution at the C2 position introduces steric hindrance, which necessitates the selection of mild and efficient oxidizing agents to avoid side reactions and ensure high conversion.
dot graph "Overall_Reaction" { layout=dot; rankdir=LR; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} . Caption: General scheme for the oxidation of the hindered secondary alcohol.
Comparative Overview of Selected Oxidation Methodologies
The oxidation of a sterically hindered secondary alcohol requires careful selection of the reagent to achieve high yields while preserving the acid-sensitive Boc protecting group. Below is a comparison of three highly effective and widely adopted methods suitable for this transformation.
| Method | Oxidizing System | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂ (DCM), Room Temp, 1-3 h | Very mild, neutral pH, high chemoselectivity, short reaction times, simple workup.[2][3] | Reagent is expensive and potentially explosive under certain conditions; poor atom economy.[3][4] |
| Parikh-Doering Oxidation | DMSO, SO₃·Pyridine Complex, Et₃N or DIPEA | CH₂Cl₂ (DCM), 0 °C to Room Temp | Avoids cryogenic temperatures required for Swern oxidation; mild conditions; stable activator.[5][6] | Can require a large excess of reagents; dimethyl sulfide byproduct has a strong odor.[5] |
| TEMPO-Catalyzed Oxidation | Cat. TEMPO, NaOCl (Bleach), NaBr | Biphasic (e.g., DCM/Water), pH ~9.5, Room Temp | "Green" and cost-effective oxidant system; catalytic; high selectivity.[7][8] | Reaction can be sensitive to pH; potential for chlorination side reactions with sensitive substrates.[9] |
Mechanistic Insights: The Engine of Transformation
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The choice of oxidant dictates the pathway from alcohol to ketone.
Dess-Martin Periodinane (DMP) Oxidation Mechanism
The DMP oxidation proceeds through a hypervalent iodine intermediate. The reaction is initiated by a ligand exchange where the alcohol displaces an acetate group on the iodine center.[10] An intramolecular deprotonation by the displaced acetate ion then facilitates a concerted elimination, yielding the ketone, acetic acid, and a reduced iodine(III) species.[11][12] This mechanism operates under neutral conditions, which is ideal for substrates with acid-labile protecting groups like Boc.
dot graph "DMP_Mechanism" { graph [rankdir="LR", splines=ortho, fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} . Caption: Simplified workflow of the Dess-Martin Oxidation mechanism.
Parikh-Doering Oxidation Mechanism
The Parikh-Doering oxidation is a member of the "activated DMSO" family of reactions.[13] First, dimethyl sulfoxide (DMSO) is activated by the sulfur trioxide-pyridine complex (SO₃·Py).[5][14] The alcohol then performs a nucleophilic attack on the activated sulfur center.[15] The addition of a hindered base, like triethylamine (Et₃N), deprotonates the intermediate to form a sulfur ylide.[5] This ylide undergoes a final intramolecular rearrangement via a five-membered ring transition state to furnish the ketone and volatile dimethyl sulfide.[14]
Detailed Experimental Protocols
The following protocols are optimized for the oxidation of this compound on a laboratory scale.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is prized for its mildness and reliability, often yielding clean product with a straightforward workup.[16]
Materials and Reagents:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)[1]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the starting alcohol (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Reagent Addition: To the stirred solution at room temperature, add DMP (1.2 eq) portion-wise over 5-10 minutes.[3] A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the layers become clear.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.
Protocol 2: Parikh-Doering Oxidation
This method provides an excellent alternative to cryogenic oxidations, operating effectively at 0 °C to room temperature.[5]
Materials and Reagents:
-
This compound (1.0 eq)
-
Sulfur trioxide pyridine complex (SO₃·Py) (3.0 - 4.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 - 7.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve the starting alcohol (1.0 eq) and triethylamine (7.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the SO₃·Pyridine complex (4.0 eq) portion-wise, maintaining the internal temperature at or below 5 °C. Subsequently, add anhydrous DMSO (14.0 eq) dropwise over 20-30 minutes.[14]
-
Reaction Monitoring: Stir the resulting suspension at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing brine.
-
Workup: Extract the aqueous layer three times with DCM. Combine the organic layers, wash sequentially with dilute HCl (e.g., 1M), saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography to afford the desired ketone.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Helvetica", fontsize=10]; node [shape=box, style="filled, rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} . Caption: General experimental workflow for oxidation protocols.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient equivalents of oxidizing agent.- Poor quality or wet reagents/solvents.- Low reaction temperature or insufficient time. | - Increase the equivalents of the oxidant (e.g., to 1.5 eq for DMP).- Ensure all reagents and solvents are anhydrous.- Allow the reaction to stir longer or warm to room temperature. |
| Formation of Side Products | - Over-oxidation (unlikely for these methods).- Elimination to form tetrahydropyridine byproduct.[17]- Reaction with Boc group (under harsh acidic/basic conditions). | - Ensure workup conditions are neutral or mildly basic to prevent elimination.[17]- Avoid excessive heat.- Confirm the pH is controlled during the reaction and workup. |
| Difficult Purification | - Incomplete quenching leading to residual reagents.- Co-elution of product with byproducts. | - For DMP, ensure the NaHCO₃/Na₂S₂O₃ quench is stirred vigorously until all solids dissolve.- For Parikh-Doering, ensure all DMSO is removed during aqueous washes.- Optimize chromatography solvent system for better separation. |
| Low Yield | - Mechanical losses during workup.- Incomplete reaction or side product formation. | - Perform extractions carefully to ensure complete recovery of the product.- Re-evaluate reaction conditions based on troubleshooting for incomplete reactions or side products. |
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Parikh-Doering Oxidation. NROChemistry. [Link]
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Mechanism of the Copper/TEMPO Alcohol Oxidation. ChemistryViews. [Link]
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Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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The dess-martin periodinane. Organic Syntheses Procedure. [Link]
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Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]
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Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]
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Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]
- Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate. ChemSrc. [Link]
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Swern oxidation. Wikipedia. [Link]
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Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
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Parikh-Doering Oxidation. YouTube. [Link]
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Parikh–Doering oxidation. Alchetron. [Link]
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3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses Procedure. [Link]
- Synthesis method of N-boc-4-hydroxypiperidine.
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Application Note: Advanced Synthetic Strategies for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and agrochemicals, making the development of efficient synthetic methodologies a cornerstone of modern medicinal chemistry.[1][2] This application note moves beyond classical approaches to detail three powerful, contemporary strategies for the synthesis of bioactive heterocycles: Multi-Component Reactions (MCRs), Transition-Metal-Catalyzed C-H Activation, and Visible-Light Photoredox Catalysis. For each strategy, we explain the core principles, discuss the advantages for drug discovery, and provide a detailed, field-proven laboratory protocol for the synthesis of a medicinally relevant scaffold. The aim is to provide both a conceptual framework and a practical guide for researchers seeking to rapidly access molecular complexity and accelerate the drug discovery pipeline.[3]
The Central Role of Heterocycles in Drug Discovery
Heterocyclic scaffolds are arguably the most important structural motifs in drug design. It is estimated that over half of all known organic compounds are heterocyclic, and they are overwhelmingly present in top-selling pharmaceuticals and natural products.[2][4][5] Their prevalence stems from the unique physicochemical properties imparted by heteroatoms (typically nitrogen, oxygen, or sulfur). These atoms can act as hydrogen bond donors or acceptors, modulate electronic distribution, and introduce specific conformational constraints, all of which are critical for achieving high-affinity and selective interactions with biological targets. From the quinoline core in the antimalarial drug Chloroquine to the dihydropyrimidine structure in the calcium channel blocker Nifedipine, the impact of heterocycles is undeniable.[6][7]
The challenge for medicinal chemists lies in the efficient and diverse synthesis of these scaffolds.[4] Modern drug discovery programs demand rapid access to libraries of complex, functionalized molecules. The following sections detail cutting-edge synthetic strategies that address this need by offering superior efficiency, atom economy, and the ability to forge novel chemical bonds under mild conditions.[3][8]
Modern Synthetic Strategies & Protocols
Multi-Component Reactions (MCRs): Rapid Generation of Molecular Complexity
Expertise & Experience: MCRs are convergent, one-pot reactions where three or more starting materials combine to form a single product that incorporates the majority of the atoms from each reactant.[9] This intrinsic efficiency is a paradigm shift from traditional linear synthesis. For drug discovery, the primary advantage is the ability to generate vast libraries of structurally diverse compounds from a small set of starting materials by simply varying the inputs.[9][10][11] This high-throughput capability is invaluable for structure-activity relationship (SAR) studies. The Biginelli reaction, first reported in 1891, is a classic MCR that has seen a resurgence due to the diverse biological activities of its dihydropyrimidinone (DHPM) products, including antiviral, antibacterial, and antihypertensive properties.[6][12]
This protocol describes the acid-catalyzed, one-pot synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a representative DHPM.[13]
Materials:
-
Benzaldehyde (1.0 eq, 1.06 g, 10.0 mmol)
-
Ethyl acetoacetate (1.0 eq, 1.30 g, 10.0 mmol)
-
Urea (1.5 eq, 0.90 g, 15.0 mmol)
-
Ethanol (95%, 20 mL)
-
Concentrated Hydrochloric Acid (HCl, 0.2 eq, ~0.17 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.0 mmol), ethyl acetoacetate (10.0 mmol), and urea (15.0 mmol).
-
Solvent Addition: Add 20 mL of 95% ethanol to the flask. Stir the mixture at room temperature until most of the solids are suspended.
-
Catalyst Addition: Carefully add the catalytic amount of concentrated HCl (0.2 eq). Causality Note: The acid catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack by urea and for facilitating the final cyclization and dehydration steps.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the pure DHPM as a white crystalline solid.
| Entry | Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 92 |
| 2 | 4-Chlorobenzaldehyde | 95 |
| 3 | 4-Methoxybenzaldehyde | 89 |
| 4 | 3-Nitrobenzaldehyde | 85 |
Yields are typical for this protocol and may vary based on reaction scale and purity of reagents.
Caption: Simplified catalytic cycle for C-H activation/annulation.
Visible-Light Photoredox Catalysis: Sustainable and Mild Synthesis
Expertise & Experience: Photoredox catalysis has emerged as a powerful tool in organic synthesis, using visible light to initiate single-electron transfer (SET) processes under exceptionally mild conditions. T[14][15]his strategy allows for the generation of radical intermediates that can participate in unique bond-forming reactions often inaccessible through traditional thermal methods. T[16]he use of inexpensive LEDs as a light source and the ability to operate at room temperature align with the principles of green chemistry. T[8]he synthesis of quinolines, a privileged scaffold in medicinal chemistry, can be achieved efficiently through photoredox-catalyzed condensation reactions, avoiding the harsh conditions of classical methods like the Skraup synthesis.
[7][17][18]##### Experimental Protocol: Visible-Light Synthesis of a Substituted Quinoline
This protocol describes a photocatalytic condensation of an aniline and an alkenyl ether to form a 2-alkylquinoline.
[18]Materials:
-
Aniline (1.0 eq, 93 mg, 1.0 mmol)
-
Butyl vinyl ether (3.0 eq, 300 mg, 3.0 mmol)
-
Eosin Y (photocatalyst, 1 mol%, 6.5 mg, 0.01 mmol)
-
Acetonitrile (CH₃CN), anhydrous (4 mL)
-
Borosilicate vial (8 mL), blue LED light source (e.g., 450 nm), magnetic stirrer.
Procedure:
-
Reaction Setup: In an 8 mL borosilicate vial, combine aniline (1.0 mmol), Eosin Y (0.01 mmol), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add 4 mL of anhydrous acetonitrile, followed by butyl vinyl ether (3.0 mmol).
-
Degassing: Seal the vial and sparge the solution with argon for 10 minutes to remove dissolved oxygen. Causality Note: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Removing it is crucial for efficiency.
-
Irradiation: Place the vial approximately 5 cm from a blue LED light source and begin vigorous stirring. A small fan can be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 12-18 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the desired 2-propylquinoline.
Caption: A representative oxidative quenching cycle in photoredox catalysis.
Conclusion
The synthesis of bioactive heterocyclic compounds is a dynamic field that continually evolves to meet the demands of modern drug discovery. The strategies outlined in this note—Multi-Component Reactions, C-H Activation, and Photoredox Catalysis—represent powerful and practical approaches for today's research scientists. By embracing these methods, which prioritize efficiency, atom economy, and sustainability, drug development professionals can significantly accelerate the discovery of novel therapeutic agents. The provided protocols serve as validated starting points for the exploration and application of these cutting-edge synthetic technologies.
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Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299–3302. [Link] 2[19][20][21][22]. Stodulski, M. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(15), 3447. [Link] 3[4][23]. Ameta, K. L., & Kumar, S. (Eds.). (2017). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. CRC Press. [Link] 4[10][11]. Sinha, S., & Srivastava, V. (2025). Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles. Organic & Biomolecular Chemistry. [Link] 5[17]. Mei, Y., Liu, J., Wang, L., & Li, P. (2019). Synthesis of substituted 2-alkylquinolines by visible-light photoredox catalysis. Organic & Biomolecular Chemistry, 18(1), 86–92. [Link] 6[18]. Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63, 1–116. [Link] 7[24]. D'Souza, D. S., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]
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Braiem, R. R. (2023). A One-pot Multi-component Synthesis of some New Dihydropyrimidine Derivatives via Biginelli Condensations. ZANCO Journal of Pure and Applied Sciences, 35(4), 185-195. [Link] 9[13]. DiRocco, D. A., et al. (2014). Late-stage functionalization of biologically active heterocycles through photoredox catalysis. Angewandte Chemie International Edition, 53(19), 4802-4806. [Link] 1[25]0. Sahu, D., & Punniyamurthy, T. (2021). Synthesis of Bioactive Heterocycles: Photocatalysis and Computational Catalysis in Synergy. Allied Academies. [Link] 1[14]1. Arella, S., et al. (2023). REVIEW ON BIOACTIVE HETEROCYCLIC COMPOUNDS. EPRA International Journal of Research & Development (IJRD), 8(11). [Link] 1[1]2. Sharma, A., & Kumar, V. (2021). Recent advances in photo-irradiated synthesis of bioactive heterocycles. In New and Future Developments in Catalysis. Elsevier. [Link] 1[15]3. Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia. [Link] 1[6]4. Bedi, P., et al. (2023). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development (IJNRD), 8(7). [Link] 1[26]5. Kumar, A., & Maurya, R. A. (2012). Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. Synthesis, 44(12), 1778-1791. [Link] 1[27]6. Scott, J. D., & Williams, R. M. (2022). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 20(24), 4843-4863. [Link] 1[3]7. A REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (2025). Journal of Emerging Technologies and Innovative Research (JETIR), 12(1). [Link] 1[5]8. Popescu, R., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3392. [Link] 1[12]9. A REVIEW: BIOLOGICAL IMPORTANCE OF HETEROCYCLIC COMPOUNDS. (2017). Der Pharma Chemica, 9(13), 141-147. [Link]
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A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar, 4(2). [Link] 2[28]1. Portela, A. C., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(21), 3823. [Link] 2[9]2. Wang, Q., et al. (2021). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. Molecules, 26(16), 4983. [Link] 2[16]3. A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. (2023). World Journal of Advanced Research and Reviews, 18(3). [Link] 2[29]4. A Study Of Synthesis Of Bioactive Heterocycles. (2023). International Journal of Novel Research and Development (IJNRD), 8(7). [Link] 2[2]5. Das, B., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. International Journal of Molecular Sciences, 24(12), 10170. [Link] 2[8]6. Visible-light-mediated synthesis of quinolines. (2021). Organic Chemistry Frontiers, 8(17), 4811-4828. [Link]
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Application Note & Protocol Guide: The Strategic Role of Intermediates in Novel Therapeutic Development
Abstract
In the intricate journey from concept to clinic, pharmaceutical intermediates represent the critical backbone of synthetic chemistry and process development. They are not merely waypoints in a reaction sequence but are strategic assets that dictate the efficiency, scalability, purity, and regulatory success of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth analysis of the role of intermediates, offering field-proven insights into their design, synthesis, quality control, and regulatory management. We present detailed protocols for a representative Suzuki-Miyaura coupling reaction, subsequent purification by High-Performance Liquid Chromatography (HPLC), and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals dedicated to accelerating the delivery of safe and effective novel therapeutics.
The Strategic Imperative of Pharmaceutical Intermediates
Pharmaceutical intermediates are distinct chemical compounds formed during the multi-step synthesis of an API.[1] While not the final therapeutic substance, their strategic design and control are paramount for a successful drug development program.
-
Enabling Molecular Complexity: Intermediates serve as essential building blocks, allowing chemists to construct complex molecular architectures with precision.[1][2] Each intermediate step ensures the correct chemical structure and functional groups are installed, guiding the synthesis toward the desired API.[2]
-
Enhancing Purity and Safety: A well-designed synthetic route incorporates intermediates that facilitate purification at various stages.[3] Isolating and purifying a key intermediate can be far more effective and economical than attempting to remove a complex mixture of impurities from the final API. This stepwise purification is crucial for minimizing harmful by-products and contaminants in the final drug product, directly impacting patient safety.[2][4]
-
Optimizing Cost and Scalability: The choice of intermediates and their corresponding synthetic pathways directly impacts the economic viability of a drug.[5] An efficient route with stable, high-yielding intermediates reduces production time, solvent usage, and overall cost, which is a critical consideration for large-scale manufacturing.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require stringent documentation and quality control of the entire manufacturing process.[2] The quality of intermediates is a core component of this scrutiny. According to the International Council for Harmonisation (ICH) Q11 guidelines, intermediates directly influence the critical quality attributes (CQAs) of the final API, necessitating a well-documented control strategy.[6]
Synthesis of a Key Intermediate: A Practical Example
To illustrate the principles discussed, we will focus on the synthesis of a biaryl compound, a common structural motif in modern pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it an ideal choice for synthesizing a key intermediate.[5]
The reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organic halide.[1] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.[5]
Hypothetical Reaction: Synthesis of 4-phenyl-acetophenone (Intermediate-1)
(Image for illustrative purposes)
In this example, 4-bromoacetophenone couples with phenylboronic acid to yield the intermediate, 4-phenyl-acetophenone. This intermediate could then be further elaborated to produce a final API.
Diagram: The Suzuki-Miyaura Catalytic Cycle
The mechanism proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system. Each step includes checkpoints and rationale, reflecting the meticulous approach required under Good Manufacturing Practices (GMP).[7]
Protocol 1: Synthesis of Intermediate-1 (4-phenyl-acetophenone)
Objective: To synthesize 4-phenyl-acetophenone via a Suzuki-Miyaura coupling reaction.
Materials:
-
4-bromoacetophenone (1.0 mmol, 199 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Toluene (5 mL, degassed)
-
Ethanol (2 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask (25 mL), reflux condenser, magnetic stirrer, inert gas line (Nitrogen or Argon)
Methodology:
-
Vessel Preparation (Causality: Inert Atmosphere): Oven-dry all glassware and allow to cool under a stream of inert gas. This is critical because the Pd(0) catalyst is sensitive to oxygen, and its oxidation would deactivate it, halting the catalytic cycle.[5]
-
Reagent Addition: To the round-bottom flask, add 4-bromoacetophenone, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Atmosphere Purge: Seal the flask, then evacuate and backfill with inert gas three times. This ensures the removal of residual atmospheric oxygen.
-
Solvent Addition: Add the degassed toluene, ethanol, and water via syringe. The solvent mixture is chosen to ensure all reagents, including the inorganic base, are sufficiently soluble.
-
Reaction Monitoring (Self-Validation): Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexanes:Ethyl Acetate). A successful reaction is indicated by the consumption of the 4-bromoacetophenone starting material spot and the appearance of a new, higher Rf product spot.
-
Work-up and Extraction: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Add 10 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing (Impurity Removal): Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Reverse-Phase HPLC
Objective: To purify the crude Intermediate-1 to >98% purity.
Rationale: Reverse-phase HPLC is the preferred technique in the pharmaceutical industry for its ability to resolve complex mixtures.[8] We use a C18 column, where the non-polar stationary phase retains the hydrophobic intermediate, while more polar impurities elute earlier. A gradient elution, where the percentage of organic solvent is increased over time, is used to efficiently elute the product.[9][10]
Materials & Equipment:
-
Preparative HPLC system with UV detector
-
C18 reverse-phase column (e.g., 10 µm, 250 x 21.2 mm)
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN)
-
Crude Intermediate-1 dissolved in a minimal amount of ACN/Water
Methodology:
-
System Equilibration: Equilibrate the column with 10% Mobile Phase B at a flow rate of 15 mL/min for at least 5 column volumes, or until a stable baseline is achieved on the UV detector (monitoring at 254 nm).
-
Sample Injection: Inject the dissolved crude product onto the column.
-
Gradient Elution: Run the following gradient:
-
0-5 min: 40% B
-
5-25 min: Linear gradient from 40% to 95% B
-
25-30 min: Hold at 95% B (column wash)
-
30-35 min: Return to 40% B (re-equilibration)
-
-
Fraction Collection (Self-Validation): Collect fractions based on the UV chromatogram peaks. The major peak corresponding to the product should be collected.
-
Purity Analysis: Analyze a small aliquot of the collected fraction(s) using an analytical HPLC method to confirm purity >98%.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Intermediate-1.
-
Column Cleaning: After the purification run, wash the column with 100% isopropanol for at least 5 column volumes to remove any strongly retained impurities.[11]
Protocol 3: Characterization by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure and purity of Intermediate-1.
Rationale: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule, serving as a definitive identity test.[7] A deuterated solvent is used to avoid overwhelming the analyte signals.[6][12]
Materials:
-
Purified Intermediate-1 (approx. 5-10 mg)
-
Deuterated Chloroform (CDCl₃) (approx. 0.7 mL)
-
NMR tube (5 mm, high precision)
-
Glass Pasteur pipette and cotton plug
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified solid into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl until the sample is completely dissolved. A homogeneous solution free of particulate matter is essential for high-quality spectra.[2]
-
Filtration and Transfer: Place a small cotton plug into a Pasteur pipette. Filter the solution through the cotton plug directly into the NMR tube. This removes any dust or micro-particulates that can interfere with the magnetic field homogeneity.[6]
-
Volume Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm.[2]
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum according to standard instrument parameters.
-
Data Analysis (Self-Validation): Process the spectrum. The resulting chemical shifts, integration values, and coupling patterns should be consistent with the structure of 4-phenyl-acetophenone. The absence of significant impurity peaks confirms the sample's purity.
Quality Control and Regulatory Considerations
The quality of an intermediate is not simply a matter of chemical purity; it is a comprehensive framework governed by strict regulatory guidelines.
Data Presentation: Batch Analysis Summary
A Certificate of Analysis (CoA) for an intermediate must summarize all critical quality data.
| Parameter | Specification | Batch 001 Result | Batch 002 Result | Analytical Method |
| Appearance | White to off-white solid | Conforms | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | Conforms | NMR-ID-01 |
| Purity (HPLC) | ≥ 98.0% | 99.2% | 98.9% | HPLC-PUR-01 |
| Any single impurity | ≤ 0.5% | 0.3% (at RRT 0.85) | 0.4% (at RRT 0.85) | HPLC-PUR-01 |
| Residual Solvents | Toluene ≤ 890 ppm | 150 ppm | 185 ppm | GC-RS-01 |
Diagram: Quality Control Release Workflow
The release of an intermediate batch for use in the next manufacturing step is a formal process managed by the Quality Unit.[13][14]
Caption: Figure 2: Workflow for the quality control release of an intermediate.
Handling Out-of-Specification (OOS) Results
An OOS result triggers a formal, documented investigation to determine the root cause, as required by GMP regulations.[4][15][16] The investigation must be thorough, timely, and scientifically sound.[16]
Diagram: OOS Investigation Decision Tree
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Application Notes and Protocols for the Stereoselective Synthesis of Chiral Piperidine Building Blocks
Introduction: The Enduring Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine nucleus is a cornerstone of modern drug discovery, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] This six-membered nitrogenous heterocycle is a key structural feature in over twenty classes of pharmaceuticals, demonstrating its remarkable versatility in engaging with diverse biological targets.[1][2] The biological activity of these molecules is often intricately linked to the precise three-dimensional arrangement of substituents on the piperidine ring.[1][3] Consequently, the development of robust and efficient methodologies for the stereoselective synthesis of chiral piperidine building blocks remains a paramount objective for researchers in organic synthesis and drug development.[4][5]
Introducing chiral centers into the piperidine scaffold can profoundly influence a molecule's physicochemical properties, enhance biological potency and selectivity, improve pharmacokinetic profiles, and mitigate off-target effects such as hERG toxicity.[3][6][7] This guide provides an in-depth exploration of several cutting-edge strategies for the stereoselective synthesis of chiral piperidines, offering detailed experimental protocols and insights into the mechanistic underpinnings of these transformations. The methodologies covered are designed to provide researchers with a practical toolkit for accessing a wide range of enantiomerically enriched piperidine derivatives.
General Workflow for Stereoselective Piperidine Synthesis
The synthesis of a chiral piperidine derivative is a multi-step process that requires careful planning and execution. The choice of synthetic strategy is largely dictated by the desired substitution pattern, the required stereochemistry, and the available starting materials. A generalized workflow is depicted below, illustrating the key stages from initial design to final product analysis.
Caption: General experimental workflow for stereoselective piperidine synthesis.
I. Asymmetric Catalysis: The Power of Chiral Catalysts
Asymmetric catalysis represents one of the most elegant and atom-economical approaches to chiral piperidines. By employing a small amount of a chiral catalyst, it is possible to generate large quantities of enantiomerically enriched product. Several transition metals have been successfully utilized in this context.
A. Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines
A powerful strategy for accessing enantioenriched 3-substituted piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines.[5][8] This method offers high yields and excellent enantioselectivity across a broad range of substrates.[5]
The overall transformation can be visualized as a three-step process:
-
Partial Reduction of Pyridine: The aromatic pyridine ring is first activated by N-acylation and then partially reduced to a dihydropyridine intermediate.
-
Rh-Catalyzed Asymmetric Carbometalation: The key stereochemistry-defining step where a chiral rhodium catalyst mediates the addition of an aryl group from a boronic acid to the dihydropyridine.
-
Reduction: The resulting tetrahydropyridine is reduced to the final chiral piperidine product.
Caption: Three-step sequence for the synthesis of 3-substituted piperidines.
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl Tetrahydropyridine [1]
-
Catalyst Pre-formation: In an inert atmosphere glovebox, add [Rh(COD)Cl]₂ (1.0 equiv) and a suitable chiral diene ligand (e.g., (R)-BINAP, 2.2 equiv) to a vial containing anhydrous THF. Stir the resulting solution for 30 minutes at room temperature.
-
Reaction Setup: In a separate oven-dried reaction vessel, add the phenyl pyridine-1(2H)-carboxylate substrate (1.0 equiv) and the corresponding arylboronic acid (3.0 equiv).
-
Catalyst Addition: Transfer the pre-formed chiral rhodium catalyst solution to the reaction vessel.
-
Reagent Addition: Add toluene, THF, and water to the reaction mixture in a 1:1:1 ratio. Subsequently, add an aqueous solution of CsOH (2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at 70 °C for 20 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine.
| Catalyst System | Substrate | Yield (%) | ee (%) |
| [Rh(COD)Cl]₂ / (R)-BINAP | Phenyl Pyridine-1(2H)-carboxylate + 4-methoxyphenylboronic acid | 85 | 95 |
| [Rh(COD)OH]₂ / (S)-SEGPHOS | Phenyl Pyridine-1(2H)-carboxylate + 3-chlorophenylboronic acid | 91 | 98 |
Table 1: Representative results for the Rh-catalyzed asymmetric carbometalation. Data is illustrative of typical outcomes.[9]
B. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)
For the synthesis of challenging 2,2-disubstituted piperidines bearing an aza-quaternary stereocenter, the Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) is a highly effective method.[4] This approach constructs the sterically hindered quaternary center with high enantioselectivity.[4]
Experimental Protocol: Pd-DAAA for Chiral 2,2-Disubstituted Piperidines [4]
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the allylic ester substrate (1.0 equiv), Pd₂(dba)₃·CHCl₃ (2.5 mol %), and a chiral phosphine ligand (e.g., (S)-t-Bu-PHOX, 6 mol %).
-
Solvent Addition: Add anhydrous and degassed methylcyclohexane (to a final concentration of 0.015 M).
-
Reaction: Cool the reaction mixture to 0 °C and stir for 96 hours.
-
Workup: After the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purification: Purify the residue by flash column chromatography to afford the enantioenriched 2,2-disubstituted piperidine.
| Allylic Ester Substrate (R group) | Yield (%) | ee (%) |
| Benzyl | 92 | 95 |
| 4-Fluorobenzyl | 88 | 96 |
| 2-Thienylmethyl | 75 | 91 |
Table 2: Scope of the Pd-DAAA reaction for the synthesis of 2,2-disubstituted piperidines.[4]
II. Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical yet reliable method for controlling stereochemistry. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a key reaction, and is subsequently removed.
N-Sulfinyl Imine Chemistry for trans-2,6-Disubstituted Piperidines
N-sulfinyl δ-amino β-ketoesters are versatile chiral building blocks for piperidine synthesis.[10] A particularly useful application is in the diastereoselective reduction of 1,2-dehydropiperidines to afford functionalized trans-2,6-disubstituted piperidines.[10][11]
Caption: Synthetic pathway to trans-2,6-disubstituted piperidines.
Experimental Protocol: Hydroxy-Directed Reduction of a 1,2-Dehydropiperidine [10][11]
-
Reagent Preparation: In a flame-dried flask under argon, prepare an "ate" complex by adding n-BuLi (1.1 equiv, 2.5 M in hexanes) to a solution of DIBAL-H (1.1 equiv, 1.0 M in hexanes) in anhydrous THF at -78 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of the 4-hydroxy 1,2-dehydropiperidine substrate (1.0 equiv) in THF to the pre-formed "ate" complex at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous Rochelle's salt.
-
Workup: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography to yield the trans-2,6-disubstituted piperidine.
III. Chemo-enzymatic Synthesis: Merging Chemical and Biological Catalysis
Chemo-enzymatic approaches harness the high selectivity of enzymes for key transformations within a synthetic sequence, offering a powerful route to chiral molecules under mild conditions.[12]
Asymmetric Dearomatization of Activated Pyridines
A versatile chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase (Ene-IRED) can convert N-substituted tetrahydropyridines into highly enantioenriched 3- and 3,4-substituted piperidines.[12] This method has been successfully applied to the synthesis of drug molecules like Preclamol and Niraparib.[5][12]
Experimental Protocol: One-Pot Amine Oxidase/Ene-IRED Cascade
-
Buffer and Cofactor Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5) containing glucose (100 mM) and NADP⁺ (1 mM).
-
Enzyme Addition: To the buffer, add glucose dehydrogenase (for cofactor recycling), a 6-hydroxy-D-nicotine oxidase (6-HDNO) variant, and an engineered ene-imine reductase (Ene-IRED).
-
Substrate Addition: Add the N-substituted tetrahydropyridine (THP) substrate to a final concentration of 10 mM.
-
Reaction: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.
-
Workup: Quench the reaction by adding an equal volume of isopropanol. Centrifuge the mixture to precipitate the enzymes.
-
Extraction: Decant the supernatant, basify with 1 M NaOH to pH > 12, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the enantioenriched piperidine product.
| Substrate | Product Configuration | Conversion (%) | de (%) | ee (%) |
| N-Benzyl-3-phenyl-THP | (3S)-Piperidine | >99 | - | >99 |
| N-Boc-3-ethyl-THP | (3R)-Piperidine | 98 | - | 97 |
Table 3: Representative results for the chemo-enzymatic dearomatization of tetrahydropyridines.[12]
Conclusion
The stereoselective synthesis of chiral piperidines is a dynamic and evolving field, driven by the persistent demand for these valuable building blocks in drug discovery and natural product synthesis. The methodologies presented in this guide—spanning asymmetric transition-metal catalysis, chiral auxiliary-based strategies, and chemo-enzymatic cascades—offer powerful and versatile tools for accessing a wide diversity of stereochemically defined piperidine scaffolds. The choice of a specific protocol will depend on the target structure, but the principles and experimental details provided herein should serve as a solid foundation for researchers to design and execute their own successful synthetic campaigns.
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Morton, D., Pearson, D., Field, R. A., & Stockman, R. A. (2009). Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters, 11(21), 4942–4945. [Link]
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Wang, Z., Chen, D., Chang, J., Li, Y., & Su, Y. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]
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Karabiyikoglu, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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Davis, F. A., & Wu, Y. (2007). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry, 72(16), 6269–6272. [Link]
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Cortez, G. A., Schrock, R. R., & Hoveyda, A. H. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. Angewandte Chemie International Edition, 46(24), 4534-4538. [Link]
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Morton, D., Pearson, D., Field, R. A., & Stockman, R. A. (2009). Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters, 11(21), 4942–4945. [Link]
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Johnson, P. D., & Pyne, S. G. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record, 21(11), 2958-2979. [Link]
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Application Notes and Protocols: Mitsunobu Reaction for N-Boc-4-hydroxypiperidine Derivatives
Introduction: Strategic Functionalization of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, the piperidine moiety stands out as a "privileged scaffold," a structural framework frequently found in approved pharmaceutical agents.[1] Its prevalence underscores the importance of synthetic methodologies that allow for precise and versatile functionalization of this core. N-Boc-4-hydroxypiperidine is a particularly valuable building block, offering a convenient hydroxyl group at the 4-position as a handle for introducing a wide array of chemical diversity.[1]
The Mitsunobu reaction is a powerful and widely utilized transformation in organic synthesis for the stereospecific conversion of primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, azides, and imides.[1][2][3][4] This reaction, proceeding through a redox-condensation mechanism, is renowned for its mild conditions and, crucially, the predictable inversion of stereochemistry at the alcohol's carbon center.[2][3][5][6] When applied to N-Boc-4-hydroxypiperidine, the Mitsunobu reaction provides a direct and efficient route to a vast library of N-Boc-4-substituted piperidine derivatives, which are critical intermediates in the synthesis of novel therapeutic agents.[1][7]
This application note provides a detailed examination of the Mitsunobu reaction protocol as applied to N-Boc-4-hydroxypiperidine derivatives. It will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, summarize key reaction parameters, and provide a troubleshooting guide to address common challenges encountered in the laboratory.
Reaction Principle and Mechanism
The Mitsunobu reaction is a complex, yet elegant, process that relies on the synergistic action of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[1][2] The reaction is initiated by the nucleophilic attack of the phosphine on the azodicarboxylate, generating a betaine intermediate.[1][2][8] This highly reactive species then deprotonates the acidic nucleophile (Nu-H). The alcohol, in this case, N-Boc-4-hydroxypiperidine, subsequently attacks the activated phosphonium species, leading to the formation of an oxyphosphonium salt. This salt is an excellent leaving group.[1][3][9] In the final, stereochemistry-defining step, the conjugate base of the nucleophile displaces the oxyphosphonium group via an SN2 mechanism, resulting in the desired product with complete inversion of configuration at the carbinol center.[1][2][3]
Caption: General mechanism of the Mitsunobu reaction.
Experimental Protocol: Synthesis of N-Boc-4-(phthalimido)piperidine
This protocol provides a representative example of the Mitsunobu reaction with N-Boc-4-hydroxypiperidine using phthalimide as the nucleophile.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Phthalimide (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine and phthalimide in anhydrous THF, add triphenylphosphine.[1]
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Slowly add DIAD dropwise to the stirred solution.[1][7] A color change is typically observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.[1][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a suitable gradient of ethyl acetate in hexanes to afford the desired N-Boc-4-(phthalimido)piperidine.
Key Reaction Parameters
The success of the Mitsunobu reaction is highly dependent on several key parameters, which should be carefully controlled and optimized for each specific substrate and nucleophile combination.
| Parameter | Recommended Range/Value | Rationale & Considerations |
| Stoichiometry (Alcohol:Nucleophile:PPh₃:DIAD) | 1.0 : 1.1-1.5 : 1.1-1.5 : 1.1-1.5 | A slight excess of the nucleophile, phosphine, and azodicarboxylate is typically used to ensure complete conversion of the limiting alcohol.[7] |
| Solvent | Anhydrous THF, DCM, Toluene | Anhydrous conditions are crucial to prevent quenching of the reactive intermediates.[10] THF is a commonly used solvent due to its ability to dissolve the reagents and intermediates.[2] |
| Temperature | 0 °C to Room Temperature | The initial addition of the azodicarboxylate is often performed at 0 °C to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature.[2][7] |
| Order of Addition | Alcohol, Nucleophile, and PPh₃ are mixed, followed by the slow addition of DIAD. | This order of addition is crucial for the efficient formation of the betaine intermediate and subsequent reaction with the alcohol.[4] |
| Reaction Time | 12-24 hours | Reaction times can vary depending on the reactivity of the substrates. Monitoring by TLC or LC-MS is recommended to determine the point of completion.[7] |
| Nucleophile pKa | < 13 | The nucleophile should be sufficiently acidic to be deprotonated by the betaine intermediate. For less acidic nucleophiles (pKa > 11), using 1,1'-(Azodicarbonyl)dipiperidine (ADDP) instead of DEAD or DIAD is recommended to avoid side reactions.[11][12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or degraded reagents (phosphine oxidation, DIAD decomposition).2. Presence of water in the reaction.3. Nucleophile is not acidic enough (pKa > 15).[10] | 1. Use fresh, high-purity reagents. Check the purity of PPh₃ by ³¹P NMR.[13]2. Use anhydrous solvents and thoroughly dry all glassware. Conduct the reaction under an inert atmosphere.[10]3. Consider using a more acidic nucleophile or a different coupling strategy. |
| Formation of Byproducts | 1. Alkylated hydrazine byproduct (especially with weakly acidic nucleophiles and DEAD/DIAD).2. Elimination of the alcohol to form an alkene (with sterically hindered secondary alcohols).[12] | 1. Use ADDP as the azodicarboxylate for nucleophiles with pKa > 11.[11][12]2. This may be an inherent limitation for certain substrates. Alternative synthetic routes may be necessary. |
| Difficulty in Purification | 1. Co-elution of the product with triphenylphosphine oxide (TPPO).2. The reduced hydrazine byproduct has similar polarity to the product. | 1. TPPO can sometimes be removed by precipitation from a non-polar solvent like diethyl ether or a mixture of hexanes and a minimal amount of a more polar solvent. Alternatively, reacting the crude mixture with magnesium chloride in toluene can precipitate the TPPO-MgCl₂ complex.2. Careful optimization of the chromatography solvent system is required. An acidic wash of the organic layer can sometimes help remove the basic hydrazine byproduct. Using a polymer-supported triphenylphosphine can simplify purification as the phosphine oxide byproduct is removed by filtration.[8] |
Conclusion
The Mitsunobu reaction is an indispensable tool for the functionalization of N-Boc-4-hydroxypiperidine, providing a reliable and stereospecific method for introducing a wide range of substituents at the 4-position.[1][7] Its application is central to the generation of compound libraries for drug discovery and the synthesis of complex molecular targets.[1] By understanding the reaction mechanism, carefully controlling key experimental parameters, and being aware of potential pitfalls and their solutions, researchers can effectively leverage this powerful reaction to advance their synthetic campaigns. The protocols and insights provided herein serve as a robust starting point for the successful application of the Mitsunobu reaction in the synthesis of novel piperidine-containing molecules.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
-
ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Benchchem. (n.d.). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
- ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
-
ResearchGate. (n.d.). Mechanistic Study of the Mitsunobu Reaction. Retrieved from [Link]
-
AIChE. (n.d.). (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Diisopropyl Azodicarboxylate (DIAD). Retrieved from [Link]
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ChemistryViews. (2013). Replacing a DEAD, Middle-aged Reagent. Retrieved from [Link]
- Benchchem. (n.d.). A Head-to-Head Comparison: ADDP Outshines Traditional Azodicarboxylates in Mitsunobu Reactions.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
SpringerLink. (2024). Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion. Retrieved from [Link]
- Benchchem. (n.d.). "how to minimize byproduct formation in Mitsunobu reactions using ADDP".
-
PMC. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]
- Benchchem. (n.d.). ADDP Mitsunobu Reactions: Technical Support Center.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Mitsunobu. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in ADDP Mitsunobu Reactions.
-
Reddit. (2018). Mitsunobu reaction issues. Retrieved from [Link]
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Application Notes and Protocols: Leveraging Multicomponent Reactions for Accelerated Scaffold Diversification in Drug Discovery
Abstract
In the landscape of modern drug discovery, the efficient synthesis of diverse and complex molecular scaffolds is paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation, have emerged as a cornerstone strategy for rapidly generating vast chemical libraries. This guide provides an in-depth exploration of the strategic application of MCRs for scaffold diversification, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of key MCRs, including the Ugi, Biginelli, and Hantzsch reactions, offering detailed, field-proven protocols and insights into experimental design to empower the discovery of novel therapeutic agents.
Introduction: The Imperative for Efficiency in Chemical Space Exploration
The journey from a biological target to a clinical candidate is a long and arduous one, often hampered by the time and resources required for the synthesis and evaluation of new chemical entities. Traditional linear synthetic methodologies, while robust, can be a bottleneck in the early stages of drug discovery, where the rapid exploration of a wide range of molecular architectures is crucial. Multicomponent reactions (MCRs) offer a paradigm shift from this stepwise approach, enabling the construction of complex molecules from simple, readily available starting materials in a single, convergent step.[1][2] This inherent efficiency, coupled with high atom economy and operational simplicity, makes MCRs an invaluable tool for generating the molecular diversity necessary to tackle challenging biological targets.[3][4]
This application note is structured to provide both a theoretical framework and practical, actionable protocols for the implementation of MCRs in a drug discovery setting. We will begin by outlining the core principles of MCR-driven scaffold diversification before providing a detailed examination of three workhorse reactions: the Ugi, Biginelli, and Hantzsch syntheses. Each section will feature a discussion of the reaction mechanism, strategic considerations for scaffold design, and a step-by-step experimental protocol.
Figure 2: Simplified mechanistic pathway of the Ugi four-component reaction.
Experimental Protocol: General Procedure for the Ugi Reaction
Objective: To synthesize an α-acylamino amide via the Ugi four-component reaction.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1.0 mmol, 1.0 equiv.
-
Amine (e.g., Aniline): 1.0 mmol, 1.0 equiv.
-
Carboxylic Acid (e.g., Acetic Acid): 1.0 mmol, 1.0 equiv.
-
Isocyanide (e.g., tert-Butyl isocyanide): 1.0 mmol, 1.0 equiv.
-
Methanol (MeOH): 5 mL
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (5 mL).
-
Stir the solution at room temperature for 10-15 minutes to facilitate imine formation.
-
To this stirring solution, add the isocyanide (1.0 mmol) dropwise. Caution: Isocyanides are malodorous and should be handled in a well-ventilated fume hood.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure α-acylamino amide.
The Biginelli Reaction
First reported in 1891, the Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. [5]DHPMs are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including calcium channel blockade and antiviral properties. [6] Mechanistic Insights: The reaction is typically acid-catalyzed. The proposed mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the DHPM. [7][8] Experimental Protocol: General Procedure for the Biginelli Reaction
Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 5.0 mmol, 1.0 equiv.
-
β-Ketoester (e.g., Ethyl acetoacetate): 5.0 mmol, 1.0 equiv.
-
Urea: 7.5 mmol, 1.5 equiv.
-
Ethanol (EtOH): 15 mL
-
Concentrated Hydrochloric Acid (HCl): 3-4 drops (catalyst)
-
Round-bottom flask (50 mL) with reflux condenser and magnetic stir bar
Procedure:
-
To a 50 mL round-bottom flask, add the aldehyde (5.0 mmol), β-ketoester (5.0 mmol), and urea (7.5 mmol).
-
Add ethanol (15 mL) to the flask, followed by the catalytic amount of concentrated HCl.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. In many cases, the product will crystallize out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from ethanol or by column chromatography.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridines (1,4-DHPs) from an aldehyde, two equivalents of a β-ketoester, and an ammonia source. [9][10]The 1,4-DHP scaffold is the core of several blockbuster drugs, most notably calcium channel blockers like nifedipine and amlodipine. [9] Mechanistic Insights: The reaction is thought to proceed through two initial pathways. One molecule of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation. Concurrently, a second molecule of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the 1,4-DHP ring. [6][11] Experimental Protocol: General Procedure for the Hantzsch Dihydropyridine Synthesis
Objective: To synthesize a 1,4-dihydropyridine derivative.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 10 mmol, 1.0 equiv.
-
β-Ketoester (e.g., Ethyl acetoacetate): 20 mmol, 2.0 equiv.
-
Ammonium hydroxide (25% aqueous solution): 15 mmol, 1.5 equiv.
-
Ethanol (EtOH): 25 mL
-
Round-bottom flask (100 mL) with reflux condenser and magnetic stir bar
Procedure:
-
In a 100 mL round-bottom flask, combine the aldehyde (10 mmol) and the β-ketoester (20 mmol) in ethanol (25 mL).
-
To this solution, add the ammonium hydroxide solution (15 mmol).
-
Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 1,4-dihydropyridine.
Data Presentation and Scaffold Comparison
The true power of MCRs lies in their combinatorial nature. By systematically varying the starting materials, a diverse library of compounds can be rapidly generated from a common core scaffold.
Table 1: Comparison of Scaffolds from Key Multicomponent Reactions
| Reaction | Core Scaffold | Key Diversity Points | Therapeutic Relevance (Examples) |
| Ugi Reaction | α-Acylamino Amide | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Peptidomimetics, Protease Inhibitors |
| Biginelli Reaction | 3,4-Dihydropyrimidin-2(1H)-one | Aldehyde, β-Ketoester, Urea/Thiourea | Calcium Channel Blockers, Antivirals |
| Hantzsch Synthesis | 1,4-Dihydropyridine | Aldehyde, β-Ketoester | Calcium Channel Blockers (e.g., Nifedipine) |
Conclusion: A Strategic Imperative for Modern Drug Discovery
Multicomponent reactions are more than just a synthetic convenience; they are a strategic imperative for any modern drug discovery program. [2]The ability to rapidly generate libraries of complex and diverse molecules from simple starting materials provides an unparalleled advantage in the quest for novel therapeutics. [12]The Ugi, Biginelli, and Hantzsch reactions, as detailed in this guide, represent just a fraction of the MCRs available to the medicinal chemist. By mastering these powerful transformations and embracing a combinatorial mindset, researchers can significantly accelerate the identification and optimization of new drug candidates.
References
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]
-
Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
-
Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature Protocols, 2(3), 632-639. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of the Ugi four and three component reactions. Retrieved from [Link]
-
Yang, J., Jiang, C., Yang, J., Qian, C., & Fang, D. (2014). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(4), 466-473. [Link]
-
Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Rocha, R. O., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 153-157. [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
-
ResearchGate. (2007). The use of the Ugi four-component condensation. Retrieved from [Link]
-
Science and Education Publishing. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme for the general mechanism of Ugi four-component reactions. Retrieved from [Link]
-
University of Illinois. (2008). The Biginelli Reaction: Development and Applications. Retrieved from [Link]
-
ChemContent. (2022). Biginelli Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). General Mechanism of Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
Ruciński, J., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. [Link]
-
Stefanachi, A., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6694. [Link]
-
Malinakova, H. C. (2015). Recent advances in the discovery and design of multicomponent reactions for the generation of small-molecule libraries. Reports in Organic Chemistry, 5, 75-90. [Link]
-
Taylor & Francis Online. (2014). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Retrieved from [Link]
-
Campos-Prieto, C., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151-3173. [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
-
Vanden Eynde, J. J., & Rutot, D. (2002). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 7(10), 729-738. [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
Request PDF. (n.d.). The Application of Multi-Component Reactions in Drug Discovery. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). Experimental part – Ugi four-component reaction. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Mini-Reviews in Organic Chemistry, 14(3), 189-210. [Link]
-
ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Retrieved from [Link]
-
RSC Publishing. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for N-Boc-4-hydroxy-2,2-dimethylpiperidine
Welcome to the technical support center for the synthesis and optimization of N-Boc-4-hydroxy-2,2-dimethylpiperidine. This valuable building block is integral to the development of novel therapeutics, particularly in areas like CNS disorders and oncology, where the 2,2-dimethylpiperidine scaffold can enhance metabolic stability and lipophilicity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common synthetic challenges and provide robust, field-proven protocols to streamline your research and development efforts.
Overview of Synthetic Strategies
Two primary and reliable pathways are typically employed for the synthesis of N-Boc-4-hydroxy-2,2-dimethylpiperidine. The selection of the route often depends on the availability of starting materials and the specific purity requirements of the subsequent steps.
-
Route A: Direct Boc Protection. This route involves the direct protection of the commercially available or synthesized 4-hydroxy-2,2-dimethylpiperidine using di-tert-butyl dicarbonate (Boc₂O).
-
Route B: Ketone Reduction. This pathway begins with the corresponding ketone, N-Boc-2,2-dimethyl-4-piperidone, which is then reduced to the target alcohol. This route offers an opportunity to control the stereochemistry at the C4 position.
Caption: High-level overview of the two primary synthetic routes.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter. The solutions provided are based on established chemical principles and extensive laboratory experience.
Section 1: Boc Protection of 4-Hydroxy-2,2-dimethylpiperidine (Route A)
Q1: My Boc protection reaction is sluggish and gives low yields. What factors should I investigate?
A1: This is a common issue, often exacerbated by the steric hindrance from the gem-dimethyl groups adjacent to the nitrogen atom. The nucleophilicity of the nitrogen is reduced, slowing its attack on the Boc anhydride. Here’s a systematic approach to troubleshooting:
-
Causality: The reaction rate is dependent on the nucleophilicity of the amine and the electrophilicity of the Boc anhydride. The base plays a crucial role in deprotonating the amine (or its protonated form) to maintain a reactive population of the free amine. An inappropriate solvent can fail to dissolve reactants or hinder the reaction kinetics.
-
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low-yield Boc protection.
-
Detailed Solutions:
-
Base Selection: For sterically hindered amines, a weaker base like sodium bicarbonate (NaHCO₃) may be insufficient.[1] Switching to an organic base like triethylamine (TEA) or a stronger inorganic base like potassium carbonate (K₂CO₃) is recommended.[2]
-
Solvent System: A biphasic system using dichloromethane (DCM) and aqueous NaHCO₃ or K₂CO₃ is often effective, as it helps to sequester the HCI byproduct.[1] Alternatively, using a polar aprotic solvent like THF can improve solubility and reaction rates.
-
Temperature and Time: While many Boc protections run at room temperature, this substrate may require gentle heating (30-40°C) or extended reaction times (12-24 hours).[2][3] Always monitor progress by TLC to avoid side reactions.
-
Q2: I observe a significant byproduct that runs higher on my TLC plate than the starting material. What is it?
A2: This is almost certainly the O-acylated product, where the Boc group has attached to the 4-hydroxy group in addition to the nitrogen. This occurs when the reaction conditions are too harsh or if a highly activating catalyst is used.
-
Causality: The hydroxyl group is also a nucleophile, albeit weaker than the amine. Under strongly basic conditions or with catalysts like 4-(dimethylamino)pyridine (DMAP), its reactivity is enhanced, leading to competitive O-acylation.
-
Prevention Strategies:
-
Avoid DMAP: For this specific substrate, DMAP is generally not recommended as it can aggressively catalyze O-acylation.[4]
-
Control Temperature: Add the Boc anhydride slowly at 0°C before allowing the reaction to warm to room temperature.[3] This favors the more nucleophilic nitrogen over the hydroxyl group.
-
Stoichiometry: Use a slight excess (1.1 eq) of Boc₂O. A large excess can promote the side reaction.
-
Selective Removal: If the O-acylated byproduct forms, it can often be selectively hydrolyzed back to the desired product by stirring the crude mixture in a mild basic solution, such as K₂CO₃ in methanol/water, for a few hours at room temperature.
-
Section 2: Reduction of N-Boc-2,2-dimethyl-4-piperidone (Route B)
Q3: My reduction of the ketone with sodium borohydride (NaBH₄) is incomplete. How can I drive it to completion?
A3: Incomplete reduction is typically due to either insufficient reducing agent or deactivation of the reagent before the reaction is complete.
-
Causality: Sodium borohydride reacts with protic solvents like methanol or ethanol.[5] If the reaction is too slow, a significant portion of the hydride can be consumed by the solvent.
-
Solutions:
-
Increase Equivalents: Increase the NaBH₄ stoichiometry from a typical 1.5 eq to 2.0-2.5 eq to compensate for solvent reaction.
-
Temperature Control: Perform the addition of NaBH₄ at 0°C.[5] While this may seem counterintuitive, it slows the reaction of NaBH₄ with the solvent more than it slows the desired ketone reduction, preserving the hydride for the substrate. After the addition, allow the reaction to warm to room temperature.
-
Solvent Choice: Using a mixed solvent system like THF/Methanol can enhance the solubility of the substrate while moderating the reactivity of NaBH₄.[5]
-
Alternative Reagents: If NaBH₄ remains ineffective, switching to a stronger, non-protic reducing agent like lithium aluminum hydride (LiAlH₄) in THF will be effective, but requires a more cautious aqueous workup procedure (e.g., Fieser workup).
-
Q4: How can I control the stereochemical outcome (cis/trans isomers) of the ketone reduction?
A4: Controlling the stereochemistry of the newly formed hydroxyl group is a critical aspect of this synthesis. The gem-dimethyl groups at the C2 position will influence the conformational equilibrium of the ring, thereby affecting the facial selectivity of the hydride attack on the C4 carbonyl.
-
Mechanistic Insight: The hydride can attack from either the axial or equatorial face of the piperidone ring.
-
Axial Attack: Leads to the equatorial alcohol (thermodynamically more stable).
-
Equatorial Attack: Leads to the axial alcohol (kinetically often favored with small hydrides).
-
-
Controlling Selectivity: The stereochemical outcome is dictated by the steric bulk of the reducing agent.
| Reducing Agent | Typical Solvent | Predominant Attack | Resulting Isomer (OH group) | Rationale |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Axial | Equatorial | A small, unhindered hydride reagent that preferentially attacks from the less hindered axial face. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | THF | Equatorial | Axial | A very bulky hydride source that can only approach from the more open equatorial face, leading to the axial alcohol. |
| Catalytic Hydrogenation (H₂, Pd/C or PtO₂) | Acetic Acid, Ethanol | Varies | Often Equatorial | The substrate adsorbs onto the catalyst surface from its least hindered face, typically leading to the equatorial alcohol.[6][7] |
-
Recommendation: For the thermodynamically favored equatorial alcohol, NaBH₄ or catalytic hydrogenation are excellent choices. To obtain the axial alcohol, a sterically demanding reagent like L-Selectride® is required.
Section 3: Purification & Characterization
Q5: What is the most effective method for purifying the final product?
A5: N-Boc-4-hydroxy-2,2-dimethylpiperidine is a relatively polar, crystalline solid.[3] Both column chromatography and recrystallization are viable methods.
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 50%) is typically effective. For very polar impurities, a DCM/Methanol system (1-5% MeOH) can be used.
-
Visualization: The product is UV-inactive. Use a potassium permanganate (KMnO₄) stain or p-anisaldehyde stain, which will visualize the alcohol.
-
-
Recrystallization: This is often the most efficient method for obtaining high-purity material if the crude product is reasonably clean (>90%).
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropyl acetate). Slowly add a co-solvent in which the product is insoluble (e.g., hexanes, heptane) until turbidity persists.[3][8] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Detailed Experimental Protocols
Protocol 1: Boc Protection of 4-Hydroxy-2,2-dimethylpiperidine (Route A)
-
Materials:
-
4-Hydroxy-2,2-dimethylpiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.15 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
-
Procedure:
-
To a round-bottom flask, add 4-hydroxy-2,2-dimethylpiperidine and dissolve it in DCM (approx. 0.2 M).
-
Add deionized water (equal volume to DCM) followed by potassium carbonate.
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Dissolve Boc₂O in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC (50% EtOAc/Hexanes, KMnO₄ stain).
-
Once complete, separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from ethyl acetate/hexanes.
-
Protocol 2: Reduction of N-Boc-2,2-dimethyl-4-piperidone (Route B)
-
Materials:
-
N-Boc-2,2-dimethyl-4-piperidone (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve N-Boc-2,2-dimethyl-4-piperidone in methanol (approx. 0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor completion by TLC.[5]
-
Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water at 0°C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography or recrystallization.
-
References
- BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
- Guidechem. (Date not available). How to Prepare N-BOC-4-Hydroxypiperidine?.
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- ChemicalBook. (Date not available). N-BOC-4-Hydroxypiperidine synthesis.
- ChemicalBook. (2025).
- Sreenivasulu, R., et al. (2015).
- BenchChem. (Date not available). N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9.
- Grignard Synthesis of Triphenylmethanol. (n.d.). Grignard Reaction.
- MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- DiVA portal. (Date not available). Reaction Between Grignard Reagents and Heterocyclic N-oxides.
- BenchChem. (Date not available). Application Notes and Protocols for the Synthesis of 2-Benzylpiperidine via Grignard Reaction.
- ResearchGate. (2025).
- Nature. (Date not available).
- Google Patents. (1957).
- ResearchGate. (2024).
- PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
- BenchChem. (Date not available). Synthesis routes of N-Boc-4-hydroxypiperidine.
- Erowid. (Date not available). piperidines I. As in the case of the l-methy1-2-benaylpiperidine7 scribes l, 2,2,6,6-pentamethy1-4-phenyl-4-acetoxypiperidine fo.
- Organic Chemistry Portal. (Date not available). Boc Protection - Common Conditions.
- PubMed Central. (Date not available).
- Google Patents. (1974).
- Chem-Impex. (Date not available). Boc-(4-hydroxy)piperidine.
- Tetrahedron. (2003). Recent advances in the synthesis of piperidones and piperidines.
- Google Patents. (1974).
- SpringerLink. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- ResearchGate. (2025).
Sources
- 1. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
Technical Support Center: Synthesis of Substituted Piperidines - A Guide to Preventing Side Reactions
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. The piperidine moiety is a cornerstone in medicinal chemistry, but its synthesis is often plagued by side reactions that can complicate purification and reduce yields.[1][2]
This document provides in-depth, troubleshooting guidance in a question-and-answer format. We will delve into the mechanistic origins of common side reactions and offer field-proven strategies and detailed protocols to overcome them. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemistry to empower you in your research.
Section 1: Reductive Amination - Controlling N-Alkylation and Ring Formation
Reductive amination is a powerful and widely used method for forming C-N bonds, making it a staple for both N-substituting existing piperidines and for the de novo synthesis of the piperidine ring.[3][4] However, its sequential nature of imine/enamine formation followed by reduction can lead to several side products.
Frequently Asked Questions & Troubleshooting
Question 1: I am trying to perform a mono-N-alkylation of piperidine using an alkyl halide, but I'm getting a mixture of the starting material, the desired mono-alkylated product, and a significant amount of the di-alkylated quaternary ammonium salt. How can I improve the selectivity for the mono-alkylated product?
Answer: This is a classic case of over-alkylation, a common challenge when alkylating amines.[5] The root cause is that the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, and a tertiary amine is more nucleophilic than a secondary amine.[6] This increased nucleophilicity of the product makes it compete with the starting amine for the alkyl halide, leading to a cascade of alkylation events.
Troubleshooting Workflow for Over-Alkylation
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this sterically hindered piperidine derivative. The information is presented in a question-and-answer format to directly address specific issues, ensuring both scientific integrity and practical applicability in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, for the common synthesis involving the protection of 4-hydroxy-2,2-dimethylpiperidine with di-tert-butyl dicarbonate ((Boc)₂O), you can typically expect the following impurities:
-
Unreacted Starting Materials: Residual 4-hydroxy-2,2-dimethylpiperidine and di-tert-butyl dicarbonate are common.
-
Byproducts of (Boc)₂O: Tert-butanol and isobutylene (which can lead to tert-butylated byproducts) can be present.
-
Over-alkylation or Side-reaction Products: Depending on the reaction conditions, minor byproducts from side reactions may occur. The steric hindrance from the gem-dimethyl group at the C2 position can sometimes lead to incomplete reactions or unexpected pathways.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) are often present.[1][2]
Q2: My crude product is an oil/waxy solid, but I've seen reports of similar compounds being crystalline. What's going on?
A2: It is not uncommon for Boc-protected piperidines to initially present as oils or amorphous solids, especially when impurities are present.[3] These impurities can disrupt the crystal lattice formation. A successful purification, either through chromatography or recrystallization, should yield a white to off-white solid. For comparison, the related N-Boc-4-hydroxypiperidine has a reported melting point of 61-65 °C.
Q3: Which purification method is generally recommended for this compound: recrystallization or column chromatography?
A3: Both methods are viable, and the best choice depends on the impurity profile and the desired final purity.
-
Column Chromatography: This is the most versatile and generally reliable method for removing a wide range of impurities, especially those with different polarities.[1][4] It is highly recommended for initial purification of crude material.
-
Recrystallization: This method is excellent for achieving high purity if a suitable solvent system can be found. It is most effective for removing small amounts of impurities from a product that is already relatively pure. It can be a more scalable and cost-effective method for final purification.
Below is a decision-making workflow to help you select the appropriate purification strategy.
Caption: Decision workflow for purification method selection.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for purifying this compound. However, challenges can arise. This section addresses common problems and provides solutions.
| Problem | Potential Cause | Recommended Solution |
| Product is not eluting from the column. | Solvent system is too non-polar. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound is interacting strongly with the silica gel. | Consider adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent to cap the acidic silanol groups on the silica gel. This is particularly useful for amine-containing compounds. | |
| Co-elution of impurities with the product. | Incorrect solvent system. | Screen different solvent systems using TLC. Try systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.[5] |
| Poorly packed column. | Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling.[5] | |
| Overloading the column. | Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material by weight). | |
| Streaking of the product spot on TLC and column. | Compound is too polar for the eluent. | Increase the eluent polarity. |
| Interaction with acidic silica. | Add a small amount of triethylamine or ammonia in methanol to the eluent. | |
| Sample is not fully dissolved when loaded. | Ensure the crude product is fully dissolved in a minimum amount of the appropriate solvent before loading onto the column. |
Troubleshooting Guide: Recrystallization
Recrystallization can be an efficient method for obtaining highly pure material. However, finding the right conditions is key.
| Problem | Potential Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | Solution is supersaturated, and the product's melting point is below the solvent's boiling point. | Try a lower boiling point solvent or a solvent mixture. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| High concentration of impurities. | First, purify the crude material by column chromatography to remove the bulk of the impurities. | |
| No crystal formation upon cooling. | Product is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm until it clarifies and allow to cool slowly. For example, if your compound is dissolved in ethyl acetate, you could try adding hexanes as an anti-solvent. |
| Solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration of the product. | |
| Poor recovery of the product. | Product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. |
| Crystals are too fine and pass through the filter paper. | Allow the solution to cool more slowly to encourage the growth of larger crystals. Use a finer porosity filter paper. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound on a silica gel column.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for the product. A gradient of 10% to 50% ethyl acetate in hexanes is a common range for similar compounds.[1]
-
-
Column Preparation:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Caption: A typical workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallizing your product. Finding the ideal solvent or solvent system often requires some screening.
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes).
-
Heat the tubes to dissolve the solid. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight. A patent for the related N-Boc-4-hydroxypiperidine suggests crystallization from a methanol/petroleum ether system.[6] Another similar compound was recrystallized from ethyl acetate.[7]
-
References
-
MDPI. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 25(15), 3483. Retrieved from [Link]
-
Reddit. (2023). Co-Eluting compounds in Column chromatography. r/Chempros. Retrieved from [Link]
- Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine. (CN104628625A).
-
PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information. (n.d.). Retrieved from [Link]
-
Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1836–1839. Retrieved from [Link]
-
ResearchGate. (2015). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Retrieved from [Link]
-
Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Retrieved from [Link]
-
Brücher, O., Bergsträßer, U., Kelm, H., & Hartung, J. (2011). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2073. Retrieved from [Link]
Sources
- 1. Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | 172734-33-7 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. Buy Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate (EVT-2519260) | 1330750-98-5 [evitachem.com]
- 5. reddit.com [reddit.com]
- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 7. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete N-Boc Deprotection of Piperidines
Welcome to our dedicated technical support center for resolving challenges associated with the N-Boc deprotection of piperidine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter incomplete or problematic Boc cleavage. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection is sluggish or incomplete. What are the most common culprits?
Incomplete deprotection is a frequent issue stemming from several core factors. Identifying the specific cause is the first step toward an effective solution.
-
Insufficient Acid Stoichiometry or Concentration: The acid-catalyzed removal of the Boc group is a hydrolytic process that requires a sufficient excess of acid to drive the reaction to completion.[1][2] The reaction rate can exhibit a second-order dependence on the acid concentration, meaning that even small decreases in acid strength can have a significant impact.[3]
-
Sub-optimal Reaction Time and Temperature: While many Boc deprotections proceed rapidly at room temperature, sterically hindered substrates or less reactive carbamates may require extended reaction times or gentle warming.[1] However, increasing the temperature can also promote side reactions, so this should be done cautiously.[1]
-
Steric Hindrance: Bulky substituents on the piperidine ring or adjacent to the nitrogen atom can impede the approach of the acid, slowing down the deprotection rate significantly.[1][2]
-
Inadequate Mixing or Poor Solubility: In heterogeneous reactions or with substrates that have poor solubility in the reaction medium, mass transfer limitations can lead to incomplete conversion.
-
Reagent Quality: The purity of your acid is critical. For instance, trifluoroacetic acid (TFA) is hygroscopic, and absorbed water can reduce its effective acidity.[2]
Q2: I see a new, less polar spot on my TLC and an unexpected mass in my LC-MS. What is happening?
This is a classic sign of an electrophilic side reaction. The mechanism of Boc deprotection generates a reactive tert-butyl cation intermediate.[4][5] This carbocation can act as an alkylating agent, attacking nucleophilic sites on your molecule or even the deprotected piperidine nitrogen, leading to undesired t-butylation.[1][5][6] Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible.[6]
Q3: What are scavengers and when should I use them?
Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation before it can alkylate your desired product.[5][7] You should consider using scavengers whenever your substrate contains sensitive functional groups such as tryptophan, methionine, cysteine, or electron-rich aromatic moieties.[5]
| Scavenger | Target Residue/Functionality | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, reduces carbocation | 2.5-5% (v/v) |
| Water | General purpose, hydrolyzes cation | 2.5-5% (v/v) |
| Anisole | Protects Trp, Tyr | 5-10% (v/v) |
| Thioanisole | Protects Met, Cys | 5-10% (v/v) |
| Ethanedithiol (EDT) | Protects Cys | 2.5-5% (v/v) |
Data compiled from multiple sources.[5][8]
In-Depth Troubleshooting Guides
Issue 1: Incomplete Deprotection with Standard TFA/DCM
You've run your reaction with a standard 20-50% TFA in DCM cocktail, but analysis shows significant starting material remaining.
Caption: Troubleshooting workflow for incomplete deprotection.
The progression from extending time to increasing temperature and finally switching acid systems is a logical escalation of reaction conditions. For sterically hindered or electronically deactivated substrates, the activation energy for deprotection is higher, necessitating more forcing conditions.[1] Using 4M HCl in dioxane is a common and effective alternative to TFA.[1][9] It often provides a cleaner reaction and yields the product as a hydrochloride salt, which can simplify isolation.[1]
Issue 2: Side Product Formation (t-Butylation)
Your deprotection is complete, but you have significant formation of a +56 Da side product.
Caption: Mechanism of t-butylation and scavenger intervention.
The solution is to introduce a scavenger into your reaction cocktail. A standard "scavenger cocktail" is often comprised of 95% TFA, 2.5% water, and 2.5% TIS.[8][10] The scavenger provides a more reactive nucleophile for the tert-butyl cation to attack, effectively protecting your substrate.[5]
Experimental Protocols
Protocol 1: Standard Deprotection with TFA
This protocol is a general starting point for most N-Boc protected piperidines.
-
Preparation: Dissolve the N-Boc piperidine substrate in dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). For substrates prone to t-butylation, use a pre-mixed cocktail of 95:2.5:2.5 TFA:H₂O:TIS.[1][10]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11][12]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of DCM and TFA.
-
To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[12][13]
-
Alternatively, to isolate the salt, precipitate the product by adding cold diethyl ether and collect the solid by filtration.
-
Protocol 2: Deprotection with HCl in Dioxane
An excellent alternative for TFA-sensitive substrates or when incomplete deprotection is observed with TFA.
-
Preparation: Dissolve the N-Boc piperidine substrate in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it neat if it is a liquid.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[9]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.[1] A precipitate of the hydrochloride salt may form during the reaction.
-
Monitoring: Check for the disappearance of starting material by TLC or LC-MS.[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt is often of high purity and can be used directly in the next step. If necessary, the solid can be triturated with or washed with cold diethyl ether.[13]
Analytical Monitoring
Confirming complete deprotection is as crucial as the reaction itself.
-
TLC: The deprotected amine, being more polar, will have a lower Retention Factor (Rf) than the Boc-protected starting material.[11][12] Staining with ninhydrin can visualize the product if it is a primary or secondary amine.[12]
-
LC-MS: Provides a definitive assessment of reaction completion by quantifying the disappearance of the starting material and the appearance of the product. It also confirms the expected molecular weight of the deprotected product and helps identify any side products.[11][12]
-
¹H NMR Spectroscopy: The most unambiguous method. Complete deprotection is confirmed by the complete disappearance of the characteristic singlet for the nine tert-butyl protons, typically found around 1.4-1.5 ppm.[11]
References
-
Coffey, D. S., et al. (2002). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 6(6), 896-898. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ResearchGate. (2002). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]
-
National Institutes of Health. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategic Avoidance of Elimination Byproducts in Piperidine Reactions
Welcome to the Technical Support Center for piperidine chemistry. Piperidine and its derivatives are cornerstone structural motifs in over twenty classes of pharmaceuticals and numerous natural products.[1] Their synthesis, while versatile, is often plagued by the formation of elimination byproducts, which can significantly impact yield, purity, and downstream applications. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming these synthetic challenges.
Our approach is grounded in a mechanistic understanding of the competing reaction pathways. By dissecting the "why" behind byproduct formation, we can strategically manipulate reaction parameters to favor the desired substitution or cyclization pathways.
Part 1: Troubleshooting Guide - Navigating Common Elimination Pathways
Elimination reactions often compete with nucleophilic substitution and cyclization pathways in piperidine synthesis.[2] The primary culprits are typically Hofmann and Cope-type eliminations, especially when dealing with quaternary ammonium salts or N-oxides. Understanding the underlying mechanisms is paramount to devising effective mitigation strategies.
Issue 1: Unwanted Alkene Formation via Hofmann Elimination
Q: I'm observing significant amounts of an alkene byproduct during my reaction, which I suspect is due to Hofmann elimination. How can I suppress this side reaction?
A: Hofmann elimination is a common pathway for amines, proceeding through a quaternary ammonium intermediate.[3][4] The reaction is promoted by heat and a strong base, leading to the formation of the least substituted alkene (the "Hofmann product").[3][4][5] This occurs due to the steric bulk of the quaternary ammonium leaving group, which makes abstraction of the more accessible, less sterically hindered proton preferable.[3]
Root Cause Analysis & Mitigation Strategies:
1. Steric Hindrance of the Base: The size of the base used is a critical factor.[6][7]
-
Insight: A bulky base will preferentially abstract the most sterically accessible proton, often leading to the Hofmann product.[6][7][8] Conversely, a smaller, less hindered base can more easily access sterically congested protons, potentially favoring the desired substitution reaction.
-
Troubleshooting Protocol:
-
Assess Base Size: If you are using a bulky base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), consider switching to a smaller base.[6]
-
Alternative Bases: Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are less sterically demanding and may favor the SN2 pathway over E2, especially with primary and secondary substrates.[8][9]
-
2. Reaction Temperature: Higher temperatures generally favor elimination over substitution.[10]
-
Insight: Elimination reactions often have a higher activation energy than substitution reactions. Increasing the temperature provides the necessary energy to overcome this barrier, leading to a higher proportion of the elimination byproduct.
-
Troubleshooting Protocol:
-
Temperature Screening: Conduct the reaction at a lower temperature. It is advisable to start at room temperature or even 0 °C and monitor the reaction progress.[11]
-
Kinetics Study: A simple kinetics study at different temperatures can help determine the optimal range where the rate of the desired reaction is maximized relative to the elimination side reaction.[12][13]
-
3. Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway.[12][13][14]
-
Insight: Polar aprotic solvents like DMSO and DMF can accelerate SNAr reactions.[14][15] In some cases, the choice of solvent can influence the transition state, favoring one pathway over another.[12][13] For instance, aprotic solvents can accelerate the rate of Cope elimination by millions-fold.[16]
-
Troubleshooting Protocol:
-
Solvent Screening: If the reaction is being run in a non-polar solvent, consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
Protic vs. Aprotic: In some cases, protic solvents like ethanol or methanol might be beneficial, although they can also participate in the reaction.[12][13] A careful evaluation of the substrate and reagents is necessary.
-
Workflow for Minimizing Hofmann Elimination:
Caption: Troubleshooting workflow for Hofmann elimination.
Issue 2: Ring-Opening Byproducts from Cope Elimination
Q: My piperidine N-oxide intermediate is undergoing a ring-opening elimination reaction instead of the desired transformation. How can I prevent this?
A: This is characteristic of a Cope elimination, an intramolecular syn-elimination that occurs upon heating a tertiary amine oxide.[16][17][18] The reaction proceeds through a five-membered cyclic transition state, leading to an alkene and a hydroxylamine.[17] While it's a useful reaction for alkene synthesis, it can be an undesired side reaction in piperidine chemistry.
Root Cause Analysis & Mitigation Strategies:
1. Geometric Constraints: The Cope elimination requires a syn-periplanar arrangement of the N-oxide and a β-hydrogen.[17][19]
-
Insight: The rigid chair conformation of the piperidine ring can make it difficult to achieve the necessary syn-periplanar geometry for the five-membered transition state.[19] This is why Cope eliminations are less common in six-membered rings compared to five or seven-membered rings.[17] However, conformational flexibility or the presence of certain substituents can still allow the reaction to occur.
-
Troubleshooting Protocol:
-
Conformational Analysis: Analyze the conformation of your piperidine derivative. If possible, introduce substituents that lock the conformation in a way that disfavors the syn-periplanar arrangement of the N-oxide and any β-hydrogens.
-
Protecting Groups: The use of bulky protecting groups on the nitrogen or adjacent carbons can sterically hinder the formation of the cyclic transition state.[20]
-
2. Reaction Temperature: The Cope elimination is thermally induced.[16][17]
-
Insight: The N-oxide intermediate is often stable at lower temperatures and only undergoes elimination upon heating.
-
Troubleshooting Protocol:
-
Low-Temperature Reactions: If the subsequent reaction can be performed at a lower temperature, the Cope elimination may be avoided. Monitor the reaction closely by TLC or LC-MS to ensure the desired transformation is occurring without significant byproduct formation.
-
In Situ Formation and Reaction: If the N-oxide is an intermediate, consider generating it in situ at a low temperature and immediately reacting it with the next reagent without isolation or heating.
-
Comparative Conditions for Cope Elimination Avoidance:
| Parameter | Condition Favoring Cope Elimination | Recommended Condition for Avoidance | Rationale |
| Temperature | High (Heating) | Low (e.g., 0 °C to RT) | The Cope elimination is a thermal process.[16][17] |
| Conformation | Flexible, allowing syn-periplanar geometry | Rigid, disfavoring syn-periplanar geometry | The reaction requires a specific geometric arrangement.[17][19] |
| Sterics | Unhindered β-hydrogens | Sterically hindered β-hydrogens or N-substituents | Steric hindrance can prevent the formation of the cyclic transition state.[20] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the choice of catalyst influence the formation of elimination byproducts?
A1: Absolutely. In reactions like the hydrogenation of pyridines to piperidines, the choice of catalyst can be critical.[11] For example, certain rhodium complexes in the presence of water can promote ring-opening.[11] In radical-mediated cyclizations, the catalyst can influence competitive processes like 1,5-H-transfer, which can lead to linear alkene byproducts.[21]
Q2: How does the electronic nature of substituents on the piperidine ring affect elimination reactions?
A2: Electron-withdrawing groups on the β-carbon can increase the acidity of the β-hydrogens, potentially accelerating elimination reactions. For instance, a β-phenyl group can increase the rate of Cope elimination by a factor of 100 compared to alkyl-substituted derivatives.[18] Conversely, electron-donating groups may disfavor elimination.
Q3: Are there any "green" or more environmentally friendly approaches to minimizing byproducts?
A3: Yes. The use of certain solvents, like ethanol, which can be derived from renewable sources, has been shown to be effective in some piperidine syntheses.[12][13] Additionally, flow microreactors can offer better control over reaction parameters like temperature and reaction time, which can help to minimize side product formation.[22]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Low-Temperature N-Oxide Formation and Subsequent Reaction
This protocol is designed to minimize the risk of Cope elimination by keeping the N-oxide intermediate at a low temperature.
-
Dissolve the tertiary piperidine starting material (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂ or THF) and cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent (e.g., m-chloroperoxybenzoic acid, mCPBA, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Monitor the formation of the N-oxide by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Without warming the reaction mixture, add the next reagent for the subsequent transformation directly to the cooled solution of the in situ generated N-oxide.
-
Allow the reaction to proceed at the low temperature, monitoring its progress until completion.
-
Work up the reaction as appropriate for the final product.
Diagrams of Key Mechanisms
Caption: Overview of the Hofmann elimination pathway.
Caption: Overview of the Cope elimination pathway.
References
-
Nikolaenko, Y. Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
-
ACS Publications. (n.d.). Reverse Cope eliminations. Pyrrolidine and piperidine N-oxides by intramolecular addition of N,N-disubstituted hydroxylamines to unactivated double bonds. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2022). intramolecular cope elimination of piperidine. r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cope reaction. Retrieved from [Link]
-
NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Sarthaks eConnect. (2022). Piperidine is a secondary amine, which is subjected to Hofmann elimination. The alkene formed as a final product is. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cope Elimination. Retrieved from [Link]
-
MDPI. (n.d.). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO 2 : Insights from Theoretical Calculations. Retrieved from [Link]
-
NIH. (n.d.). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Steric effects of a lone pair and piperidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). C. Elimination vs. Substitution. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hofmann Elimination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
-
NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 6.18 Substitution versus Elimination. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ?. Retrieved from [Link]
-
NIH. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.15: Factors Influencing the Elimination Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from [Link]
-
Quora. (2018). If a strong but bulky base is used, will a tertiary alkylhalide undergo E1 or E2?. Retrieved from [Link]
-
Student Doctor Network Forums. (2013). bulky bases in elimination reactions. Retrieved from [Link]
-
University of South Florida. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved from [Link]
-
NIH. (n.d.). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.1: E2 Reaction. Retrieved from [Link]
-
Reddit. (2018). Organic Chemistry 1 - Why is a bulky base required for this elimination reaction?. Retrieved from [Link]
-
ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
Sources
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- 2. users.wfu.edu [users.wfu.edu]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
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- 12. ajgreenchem.com [ajgreenchem.com]
- 13. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 14. The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects | Semantic Scholar [semanticscholar.org]
- 15. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Cope reaction - Wikipedia [en.wikipedia.org]
- 18. Cope Elimination [organic-chemistry.org]
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- 20. fastercapital.com [fastercapital.com]
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- 22. researchgate.net [researchgate.net]
Improving yield in the synthesis of N-Boc-4-piperidone from the corresponding alcohol
Welcome to our dedicated technical support guide for the synthesis of N-Boc-4-piperidone from N-Boc-4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established literature and extensive laboratory experience.
Introduction: The Criticality of a Robust Oxidation
The oxidation of the hydroxyl group in N-Boc-4-hydroxypiperidine is a fundamental step in the synthesis of numerous pharmaceutical intermediates. The resulting ketone, N-Boc-4-piperidone, is a versatile building block for introducing the piperidine scaffold into a wide range of biologically active molecules. The efficiency of this oxidation directly impacts the overall yield and cost-effectiveness of the synthetic route. However, this seemingly straightforward transformation can be fraught with challenges, including incomplete conversion, formation of difficult-to-remove byproducts, and product degradation during workup and purification.
This guide will explore four commonly employed and effective oxidation methods, providing a comparative analysis to aid in selecting the most appropriate procedure for your specific needs. We will delve into the mechanistic nuances of each reaction to provide a solid foundation for troubleshooting and optimization.
Method Selection: A Comparative Overview
Choosing the right oxidation method is paramount and depends on factors such as the scale of the reaction, the sensitivity of other functional groups on your substrate (if any), available laboratory equipment, and safety considerations. Below is a summary of the key features of the four methods discussed in this guide.
| Oxidation Method | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Swern Oxidation | >95% | 2-4 hours | High yield, reliable, and tolerant of many functional groups. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, and requires careful control of reaction conditions to avoid side reactions. |
| Dess-Martin (DMP) Oxidation | >95% | 1-2 hours | Mild, room temperature reaction with a simple workup. | DMP is shock-sensitive and potentially explosive, making it less suitable for large-scale reactions. The reagent is also expensive. |
| Parikh-Doering Oxidation | High | 1-3 hours | Can be run at or near room temperature, avoiding the need for cryogenic conditions. | May require a large excess of reagents for complete conversion. |
| TEMPO-Catalyzed Oxidation | Good to Excellent | 1-4 hours | Uses inexpensive and readily available bleach as the terminal oxidant, making it cost-effective and environmentally friendly. | Reaction conditions, particularly pH, need to be carefully controlled to avoid side reactions like chlorination. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of N-Boc-4-piperidone.
Low or No Product Formation (Incomplete Conversion)
Q1: My TLC analysis shows a significant amount of starting material remaining after the recommended reaction time. What could be the cause?
A1: Incomplete conversion is a frequent issue. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Swern Oxidation: Ensure that the oxalyl chloride and DMSO are of high purity and anhydrous. The chlorosulfonium salt intermediate is highly moisture-sensitive. Verify the stoichiometry; a slight excess of the oxidizing agent may be necessary.
-
Dess-Martin Oxidation: DMP is notoriously moisture-sensitive. Use freshly opened or properly stored reagent. The addition of a small amount of water can sometimes accelerate the reaction, but an excess will quench the reagent.
-
Parikh-Doering Oxidation: The sulfur trioxide pyridine complex (SO₃·Py) is hygroscopic. Use of old or improperly stored reagent can lead to low reactivity.
-
TEMPO/Bleach Oxidation: The concentration of commercial bleach (sodium hypochlorite) can vary and degrades over time. It's advisable to titrate the bleach solution before use to ensure accurate stoichiometry.
-
-
Reaction Temperature:
-
Swern Oxidation: Maintaining a very low temperature (typically -78 °C) is crucial. If the temperature rises prematurely, the active oxidizing species can decompose.
-
Other Methods: While performed at or near room temperature, ensure the reaction is adequately stirred to maintain a homogenous temperature, especially during the initial exothermic additions.
-
-
Order of Addition:
-
Swern Oxidation: The order of addition is critical. Add oxalyl chloride to DMSO first to form the active species, followed by the alcohol, and finally the amine base. Adding the base before the alcohol can lead to the formation of inactive byproducts.
-
Q2: I'm using the Swern oxidation, and my yield is consistently low. What specific side reactions should I be aware of?
A2: A common side reaction in Swern oxidations, if not properly controlled, is the Pummerer rearrangement. This can be minimized by maintaining the reaction at -78 °C until the addition of the amine base. Another potential issue is the formation of a methylthiomethyl ether byproduct if the triethylamine is added before the alcohol has fully reacted with the activated DMSO complex.
Product Purification Challenges
Q3: After my Dess-Martin oxidation, I'm left with a thick, gummy residue during workup that makes extraction and purification difficult. How can I resolve this?
A3: The byproduct of DMP oxidation, iodinane, is often the culprit. Here are some effective workup strategies:
-
Quenching and Filtration: After the reaction is complete, dilute the mixture with a nonpolar solvent like hexanes or diethyl ether. This will precipitate the iodinane byproducts, which can then be removed by filtration through a pad of celite.
-
Aqueous Workup with Thiosulfate: A common and effective method is to quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stirring this biphasic mixture vigorously until the layers are clear will convert the iodine byproducts into water-soluble species that can be easily removed during the aqueous workup.
Q4: How can I effectively purify N-Boc-4-piperidone using column chromatography?
A4: N-Boc-4-piperidone is a moderately polar compound. A standard silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. To prevent streaking or poor separation due to the basicity of the piperidine nitrogen, it is often beneficial to add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.
Safety Concerns
Q5: What are the primary safety hazards associated with these oxidation methods?
A5: Each method has its own set of hazards that require careful management:
-
Swern Oxidation:
-
Gas Evolution: The reaction of DMSO with oxalyl chloride generates carbon monoxide and carbon dioxide gas, which can cause the reaction to pressurize if not properly vented. Always perform this reaction in a well-ventilated fume hood with an appropriate gas outlet.
-
Exothermicity: The initial reaction is exothermic and must be controlled by slow addition at low temperatures.
-
Odor: Dimethyl sulfide is a volatile and malodorous byproduct. All glassware should be quenched with bleach after use to oxidize the sulfide to odorless sulfoxide.
-
-
Dess-Martin Periodinane (DMP):
-
Explosive Hazard: DMP is shock-sensitive and can be explosive, particularly when heated or in its pure form. It is recommended to use commercially available DMP, which is often stabilized with additives. Avoid large-scale reactions and always handle the reagent behind a blast shield.
-
-
Parikh-Doering Oxidation:
-
Hygroscopic Reagent: The SO₃·Py complex is highly hygroscopic and should be handled in a dry atmosphere.
-
-
TEMPO/Bleach Oxidation:
-
Exothermicity and Gas Evolution: The reaction can be exothermic. Slow and controlled addition of bleach is necessary.
-
Incompatible Mixtures: Never mix bleach and sodium chlorite directly, as this can create an unstable and potentially hazardous mixture.
-
Experimental Protocols
Below are detailed, step-by-step protocols for each of the four oxidation methods.
Protocol 1: Swern Oxidation
This protocol is adapted from standard laboratory procedures for Swern oxidations.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
Anhydrous Triethylamine (TEA)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.
-
Add anhydrous DCM to the flask, followed by anhydrous DMSO.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride dropwise to the stirred solution, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Add a solution of N-Boc-4-hydroxypiperidine in a minimal amount of anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 1 hour at -78 °C.
-
Add anhydrous triethylamine dropwise to the reaction mixture. The addition is exothermic, so control the rate to keep the temperature below -60 °C.
-
After the addition of TEA is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on a general procedure for DMP oxidations.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
In a round-bottom flask, dissolve N-Boc-4-hydroxypiperidine in DCM.
-
Add DMP portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Protocol 3: Parikh-Doering Oxidation
This protocol is a general representation of the Parikh-Doering oxidation.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sulfur trioxide pyridine complex (SO₃·Py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a stirred solution of N-Boc-4-hydroxypiperidine and TEA (or DIPEA) in anhydrous DCM and anhydrous DMSO, add SO₃·Py portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: TEMPO-Catalyzed Oxidation with Bleach
This protocol is based on the Anelli protocol for TEMPO-catalyzed oxidations.
Materials:
-
N-Boc-4-hydroxypiperidine
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous sodium hypochlorite solution (bleach)
Procedure:
-
In a flask, dissolve N-Boc-4-hydroxypiperidine in DCM.
-
Add an aqueous solution of potassium bromide and a catalytic amount of TEMPO.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise while vigorously stirring, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. The disappearance of the orange color of the TEMPO radical can also indicate reaction progress.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Scale-Up Considerations
Transitioning from a lab-scale synthesis to a larger, pilot-plant or manufacturing scale introduces a new set of challenges.
-
Exotherm Management: All the discussed oxidation reactions are exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. Jacketed reactors with precise temperature control are essential.
-
Reagent Addition: The rate of addition of reagents, especially the activating agents in Swern and Parikh-Doering oxidations and bleach in the TEMPO-catalyzed reaction, must be carefully controlled to manage the exotherm.
-
Workup and Extraction: Large-scale extractions can be cumbersome. The choice of workup procedure should consider ease of phase separation and minimization of solvent volumes. For instance, the filtration-based workup for the DMP oxidation might be more amenable to scale-up than multiple aqueous extractions.
-
Safety: The hazards associated with each reagent are magnified at a larger scale. A thorough process safety review is mandatory before attempting any scale-up. The explosive nature of DMP, for example, makes it generally unsuitable for large-scale industrial synthesis.
Concluding Remarks
The synthesis of N-Boc-4-piperidone is a well-established yet nuanced transformation. A successful outcome hinges on the careful selection of the oxidation method, high-quality reagents, and precise control over reaction conditions. This guide provides a framework for troubleshooting common issues and for selecting and implementing a robust protocol. By understanding the underlying chemistry and potential pitfalls of each method, researchers can confidently and efficiently produce this valuable synthetic intermediate, paving the way for further discoveries in drug development and beyond.
References
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
- Carl ROTH.
Technical Support Center: Navigating Steric Hindrance in 2,2-Dimethylpiperidine Chemistry
Welcome to the technical support center for managing reactions with 2,2-dimethylpiperidine and its derivatives. The unique steric environment created by the gem-dimethyl groups at the C2 position presents significant, yet surmountable, challenges in a variety of common organic transformations. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to ensure successful outcomes in their experiments.
Our approach is rooted in a deep understanding of reaction mechanisms and the causal relationships between substrate structure, reagent choice, and reaction conditions. Every protocol and recommendation herein is designed to be a self-validating system, grounded in authoritative scientific literature.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the reactivity of 2,2-dimethylpiperidine derivatives.
Q1: Why are reactions with 2,2-dimethylpiperidine so challenging?
The primary challenge arises from steric hindrance. The two methyl groups adjacent to the nitrogen atom physically obstruct the path for incoming reagents (electrophiles) to approach and form a new bond with the nitrogen. This steric bulk significantly slows down reaction rates for common transformations like N-acylation and N-alkylation and can impede the coordination of the nitrogen to a metal catalyst in cross-coupling reactions.
Q2: Are there general strategies to improve reaction success with this substrate?
Yes. Key strategies revolve around increasing the reactivity of the electrophile, employing less sterically demanding reagents, utilizing specialized catalysts and ligands designed for hindered substrates, and modifying reaction conditions to provide the necessary activation energy. This often involves higher temperatures, longer reaction times, or the use of microwave irradiation.[1][2][3]
Q3: Can I use standard coupling reagents for amide bond formation with 2,2-dimethylpiperidine?
Standard peptide coupling reagents often fail or give very low yields due to the steric hindrance around the nitrogen atom.[4][5][6] The bulky nature of the amine prevents the effective formation of the tetrahedral intermediate required for acylation. More reactive acylating agents or specialized protocols are typically necessary.
Q4: What are the key considerations for choosing a catalyst in cross-coupling reactions?
For cross-coupling reactions like the Buchwald-Hartwig amination, the choice of ligand for the palladium catalyst is crucial.[7][8][9] Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step, which can be particularly slow with sterically hindered amines.
Troubleshooting Guides by Reaction Type
This section provides in-depth troubleshooting for specific reaction classes, offering explanations for common failures and detailed protocols for success.
Guide 1: N-Acylation (Amide Bond Formation)
Problem: Low or no yield when attempting to form an amide bond with 2,2-dimethylpiperidine using standard coupling reagents (e.g., HATU, HOBt/EDC).
Causality: The gem-dimethyl groups on the piperidine ring sterically shield the nitrogen atom, preventing the nucleophilic attack on the activated carboxylic acid. The tetrahedral intermediate is too sterically congested to form readily.
Solutions & Protocols:
Strategy 1: In Situ Acyl Fluoride Formation
Acyl fluorides are highly reactive acylating agents that can overcome the steric barrier. This protocol, adapted from a method developed for sterically hindered substrates, involves the in situ generation of the acyl fluoride.[4]
-
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂ or MeCN), add pyridine (2.0 equiv.).
-
Cool the mixture to 0 °C and add cyanuric fluoride (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature for 1-2 hours to ensure complete formation of the acyl fluoride.
-
Add the 2,2-dimethylpiperidine derivative (1.1 equiv.) to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 80 °C) and monitor by TLC or LC-MS until completion.
-
Upon completion, quench the reaction with aqueous NaHCO₃ and extract the product with an organic solvent.
-
Strategy 2: Use of Highly Reactive Acylating Agents
Forcing conditions with highly reactive, less sterically demanding acylating agents can be effective.
-
Experimental Protocol (using Acyl Chlorides):
-
Dissolve the 2,2-dimethylpiperidine derivative (1.0 equiv.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equiv.) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Heating may be required for particularly stubborn substrates.
-
Monitor the reaction progress. Upon completion, perform an aqueous work-up to remove the amine salt and excess reagents.
-
Strategy 3: Microwave-Assisted Synthesis
Microwave irradiation can provide the necessary energy to overcome the activation barrier in a controlled and efficient manner.[10][11]
-
Experimental Protocol:
-
In a microwave-safe vial, combine the carboxylic acid (1.0 equiv.), the 2,2-dimethylpiperidine derivative (1.1 equiv.), and a suitable catalyst if necessary (e.g., a Lewis acid).
-
Add a high-boiling point polar solvent (e.g., DMF or NMP).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at a high temperature (e.g., 150-200 °C) for a specified time (e.g., 15-60 minutes). Optimization of time and temperature is crucial.
-
Cool the reaction mixture and purify the product using standard methods.
-
| Method | Acylating Agent | Key Conditions | Typical Yields |
| In Situ Acyl Fluoride | Carboxylic Acid + Cyanuric Fluoride | Elevated Temperature (80 °C) | Moderate to Good |
| Acyl Chloride | Acyl Chloride | Non-nucleophilic base, 0 °C to RT | Variable, can be high |
| Microwave-Assisted | Carboxylic Acid | High Temperature (150-200 °C) | Good to Excellent |
Guide 2: N-Alkylation
Problem: Inefficient N-alkylation with alkyl halides, often leading to elimination side products or recovery of starting material.
Causality: The SN2 reaction at the nitrogen center is sterically hindered. For secondary and tertiary alkyl halides, the competing E2 elimination pathway can dominate, especially at elevated temperatures.
Solutions & Protocols:
Strategy 1: Reductive Amination
Reductive amination is a powerful alternative to direct alkylation that is less sensitive to steric hindrance at the amine.
-
Experimental Protocol:
-
Dissolve the 2,2-dimethylpiperidine derivative (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., dichloroethane or methanol).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.). For ketones, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions may be necessary.
-
Stir the reaction at room temperature until the iminium ion intermediate is consumed.
-
Quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent and purify.
-
Strategy 2: Use of More Reactive Alkylating Agents
Employing more reactive alkylating agents like alkyl triflates or using a stronger base can facilitate the reaction.
-
Experimental Protocol (with Alkyl Triflates):
-
Dissolve the 2,2-dimethylpiperidine derivative (1.0 equiv.) and a non-nucleophilic base like 2,6-lutidine (1.2 equiv.) in an anhydrous solvent like CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add the alkyl triflate (1.1 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Perform an aqueous work-up to isolate the product.
-
Logical Workflow for N-Alkylation Troubleshooting
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chimia.ch [chimia.ch]
- 6. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Challenges in the acylation of the hydroxyl group in N-Boc-4-hydroxypiperidines
Welcome to our dedicated technical support guide for navigating the challenges in the acylation of the hydroxyl group in N-Boc-4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. N-Boc-4-hydroxypiperidine is a cornerstone building block in medicinal chemistry, and successful functionalization of its hydroxyl group is a critical step in the synthesis of a vast array of pharmaceutical agents.[1][2][3][4][5] This guide is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the acylation of N-Boc-4-hydroxypiperidine, presented in a question-and-answer format.
Question 1: My acylation reaction is sluggish or results in a low yield. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the acylation of N-Boc-4-hydroxypiperidine is a frequent challenge, often attributed to the steric hindrance of the secondary hydroxyl group. The axial and equatorial protons on the piperidine ring can impede the approach of the acylating agent. Here’s a breakdown of potential causes and actionable solutions:
Root Cause Analysis:
-
Insufficient Catalyst Activity: Standard bases like triethylamine (TEA) may not be sufficiently potent to catalyze the acylation of this sterically hindered alcohol.
-
Poor Acylating Agent: The choice of acylating agent significantly impacts reaction rates. Acid chlorides are generally more reactive than anhydrides, but can also lead to more side products if not handled correctly.
-
Suboptimal Reaction Conditions: Temperature and solvent can play a crucial role. Many acylations of hindered alcohols require elevated temperatures to proceed at a reasonable rate.
Solutions Workflow:
Detailed Recommendations:
-
Enhance Catalysis with 4-(Dimethylamino)pyridine (DMAP): DMAP is a hypernucleophilic acylation catalyst that is significantly more effective than pyridine or triethylamine for sterically hindered alcohols.[6][7] It functions by reacting with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[8][9]
-
Protocol Insight: Use DMAP in catalytic amounts (0.1-0.2 equivalents) along with a stoichiometric amount of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid byproduct.
-
-
Alternative Catalysts for Difficult Substrates: If DMAP catalysis is still insufficient, consider more potent catalytic systems:
-
1-Methylimidazole (MI): MI has been shown to be an excellent catalyst for the acylation of sterically hindered alcohols, sometimes outperforming DMAP.[10][11]
-
Lewis Acids: Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃) can activate the acylating agent, making it more electrophilic and accelerating the reaction.[12]
-
-
Select the Appropriate Acylating Agent:
-
Acid Chlorides: For sluggish reactions, switching from an acid anhydride to the corresponding acid chloride will increase the reactivity. Ensure the reaction is run in the presence of a base to scavenge the HCl generated.
-
Carboxylic Acids with Coupling Agents: If the desired acyl group is derived from a carboxylic acid, standard peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be very effective.
-
Table 1: Comparison of Common Acylation Conditions for Hindered Alcohols
| Method | Acylating Agent | Catalyst/Base | Typical Conditions | Advantages | Disadvantages |
| Standard | Acid Anhydride | Triethylamine | DCM, 25-40 °C, 12-24h | Simple, common reagents | Often slow/ineffective for hindered alcohols |
| DMAP Catalysis | Acid Anhydride/Chloride | DMAP (cat.), TEA (stoich.) | DCM, 0-25 °C, 2-8h | Greatly accelerated rates, mild conditions | DMAP is toxic |
| Lewis Acid Catalysis | Acid Anhydride | Bi(OTf)₃ or Sc(OTf)₃ (cat.) | MeCN or DCM, 25 °C, 1-5h | Highly effective for very hindered substrates[12] | Lewis acids can be expensive and moisture-sensitive |
| Coupling Agent | Carboxylic Acid | EDC/HOBt or HATU | DMF or DCM, 0-25 °C, 4-12h | Broad substrate scope, mild | Stoichiometric byproducts can complicate purification |
Question 2: I'm observing a significant amount of an unknown byproduct in my reaction. What could it be and how can I prevent its formation?
Answer:
Side reactions in the acylation of N-Boc-4-hydroxypiperidine can arise from several sources. Identifying the byproduct is key to mitigating its formation.
Common Byproducts and Prevention Strategies:
-
Diacylated Product (if applicable): If your acylating agent has a second reactive site, diacylation can occur. This is less common with simple acylating agents.
-
Prevention: Use a controlled stoichiometry of the acylating agent (1.0-1.1 equivalents).
-
-
Elimination Product (N-Boc-1,2,3,6-tetrahydropyridine): Under harsh acidic or basic conditions, particularly at elevated temperatures, dehydration of the hydroxyl group can occur to form an alkene.[13]
-
Prevention: Maintain neutral or mildly basic conditions. Avoid excessive heating. If using an acid chloride, ensure a sufficient amount of base is present to neutralize the generated HCl.
-
-
Side Reactions involving the Boc-group: While generally stable to basic and nucleophilic conditions, the Boc-group is sensitive to strong acids. If your acylation generates acidic byproducts that are not effectively scavenged, you could see some deprotection.
-
Prevention: Ensure adequate buffering with a non-nucleophilic base. If using a Lewis acid catalyst, choose one that is known to be compatible with acid-labile protecting groups.
-
Troubleshooting Flow for Byproduct Formation:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of DMAP-catalyzed acylation?
A1: The DMAP-catalyzed acylation proceeds via a nucleophilic catalysis pathway.
-
Activation: The highly nucleophilic DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).[8]
-
Intermediate Formation: This forms a highly reactive N-acylpyridinium intermediate, which is more electrophilic than the starting anhydride.[8][9]
-
Acyl Transfer: The hydroxyl group of N-Boc-4-hydroxypiperidine then attacks the N-acylpyridinium intermediate.
-
Catalyst Regeneration: The acyl group is transferred to the alcohol, forming the desired ester product and regenerating the DMAP catalyst.
Q2: Can I perform the acylation without a solvent?
A2: While some acylations can be performed neat, particularly with liquid substrates and reagents, it is generally recommended to use an inert solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) for the acylation of N-Boc-4-hydroxypiperidine. A solvent ensures homogeneity, helps to control the reaction temperature, and can prevent the formation of side products.
Q3: How do I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting material (N-Boc-4-hydroxypiperidine) and the less polar ester product. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots. For more quantitative analysis, LC-MS or GC-MS can be used.
Q4: My desired acyl chloride is not commercially available. What should I do?
A4: You can synthesize the acyl chloride from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, you can bypass the need for an acyl chloride altogether by using the carboxylic acid directly with a peptide coupling agent as mentioned in the troubleshooting guide.
Key Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acylation with an Acid Anhydride
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: Add triethylamine (1.5 eq.) followed by DMAP (0.1 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Add the acid anhydride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acylation using a Carboxylic Acid and HATU
-
Setup: To a round-bottom flask, add the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.).
-
Dissolution: Dissolve the mixture in anhydrous dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Addition of Alcohol: Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
References
- 1. Page loading... [guidechem.com]
- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. nbinno.com [nbinno.com]
- 9. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Conditions for Purifying Piperidine Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the purification of piperidine intermediates by column chromatography. The basic nature of the piperidine nitrogen atom presents unique challenges, primarily its interaction with the acidic surface of standard silica gel, which can lead to poor separation and yield. This guide offers a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a purification method for piperidine-containing compounds.
Q1: Why is the purification of piperidine intermediates by silica gel chromatography often challenging?
The primary challenge stems from the basicity of the piperidine nitrogen. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can interact strongly with the basic piperidine through an acid-base interaction, leading to several common problems:
-
Peak Tailing: The compound streaks down the column instead of moving as a tight band, resulting in broad fractions and poor separation from impurities.[2][3]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound will not elute from the column, leading to significant product loss.[1]
-
Compound Degradation: The acidic nature of silica can sometimes cause degradation of sensitive molecules.[4][5]
Q2: How do I select the right stationary phase for my piperidine compound?
The choice of stationary phase is critical. While standard silica gel is most common, its acidity must often be managed.
| Stationary Phase | When to Use | Rationale & Considerations |
| Standard Silica Gel | For most routine purifications, especially for less basic piperidines (e.g., N-Boc protected). | Most cost-effective and widely available. Its acidity is manageable with mobile phase additives.[6] |
| Deactivated Silica | For sensitive or very basic compounds prone to degradation. | The silica is treated to reduce the number or acidity of silanol groups, minimizing unwanted interactions.[4] |
| Alumina (Basic or Neutral) | When silica proves problematic due to acidity. | Alumina is an alternative polar stationary phase. Basic alumina is particularly useful for highly basic compounds, while neutral alumina is a good general-purpose alternative.[4][7][8] |
| Amine-Functionalized Silica | For challenging separations of basic compounds where additives are undesirable. | The surface is bonded with aminopropyl groups, creating a basic and less polar surface that repels basic analytes, improving peak shape and simplifying the mobile phase.[1][9][10] |
Q3: What is the role of a basic additive like triethylamine (TEA) in the mobile phase?
Adding a small amount of a competing base, most commonly triethylamine (TEA) or diethylamine (DEA), to the mobile phase is a standard and highly effective technique.[2][3][11]
The mechanism is straightforward: The TEA is a stronger base than the piperidine intermediate and is present in a much higher concentration. It floods the column and preferentially binds to the acidic silanol sites on the silica gel, effectively masking them.[12][13][14] This prevents the piperidine compound from interacting with these sites, allowing it to elute symmetrically and resulting in sharp, well-defined peaks. A typical concentration is 0.1% to 1% TEA in the mobile phase.[11]
Q4: How do I visualize piperidine intermediates on a Thin-Layer Chromatography (TLC) plate?
Many piperidine derivatives are not UV-active, meaning they won't appear as dark spots under a UV lamp. Therefore, chemical staining is required for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, which includes many organic molecules. Piperidines often show up as yellow-orange spots on a purple background.[2][11]
-
p-Anisaldehyde Stain: This stain can produce a range of colors with different functional groups after heating and is effective for many nitrogen-containing compounds.[15]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[15][16]
-
Ninhydrin Stain: This is specifically for primary or secondary amines, which will appear as colored spots (often purple or yellow) after heating. It will not work for tertiary amines.[16]
Q5: Should I use isocratic or gradient elution?
The choice depends on the complexity of your sample mixture, as determined by your initial TLC analysis.[17][18]
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire purification (e.g., 90:10 Hexanes:Ethyl Acetate).[17]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by gradually increasing the percentage of the more polar "strong" solvent.[17][20]
-
Best for: Complex mixtures with multiple components of varying polarities. If your TLC shows spots that are either very close together or spread far apart, a gradient is recommended.[21]
-
Advantage: Improves separation of complex mixtures, sharpens peaks of late-eluting compounds, and reduces overall purification time.[17][22]
-
Q6: What is the best way to load my sample onto the column?
Proper sample loading is crucial for a good separation. The goal is to apply the sample in as narrow a band as possible at the top of the column.[23][24]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase solvent and carefully pipette it directly onto the top of the silica bed.[23][25] This is the most common method.
-
Critical Tip: If your compound is poorly soluble in the mobile phase, you can use a stronger, more polar solvent (like dichloromethane), but you must use the absolute minimum volume required for dissolution. Using too much of a strong solvent will broaden the initial band and ruin the separation.[5][23]
-
-
Dry Loading: If the sample is not soluble in the mobile phase or requires a large volume of a strong solvent to dissolve, dry loading is the preferred method.[23]
-
Procedure: Dissolve your crude sample in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[23]
-
Experimental Workflow & Protocols
A successful purification is a systematic process. The following workflow ensures that your column chromatography is based on solid analytical data, making the outcome predictable and reproducible.
Workflow Diagram: From TLC to Purified Product
Caption: General workflow for purification by column chromatography.[11]
Protocol: Flash Column Chromatography of a Basic Piperidine Derivative
This protocol outlines a standard procedure for purifying a piperidine intermediate using silica gel with a basic additive.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane (DCM).
-
Spot the solution on a silica TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 95:5 DCM:Methanol or 80:20 Hexanes:Ethyl Acetate).
-
Add 1% triethylamine (TEA) to the chosen eluent to mitigate peak tailing.
-
The optimal solvent system should give your target compound a retention factor (Rf) of approximately 0.25-0.35.[11]
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or Hexanes).
-
Wet pack the column with the slurry, ensuring a level and compact bed without air bubbles or cracks.[11][26]
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of DCM.
-
Carefully pipette the concentrated sample solution onto the top surface of the silica gel.
-
Allow the sample to absorb completely into the silica.
-
-
Elution and Fraction Collection:
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[11]
-
Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides solutions to common problems encountered during the purification of piperidine intermediates.
Diagram: Mechanism of Peak Tailing and the Role of TEA
Caption: How TEA prevents piperidine from binding to silica.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Peak Tailing / Streaking | Strong interaction between the basic piperidine and acidic silanol groups on the silica surface.[2][3] | Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or ammonium hydroxide into your mobile phase. This masks the acidic sites, preventing interaction.[2][7] Switch Stationary Phase: Use neutral alumina or amine-functionalized silica, which lack acidic silanol groups.[8][9] |
| Co-elution of Impurities | The chosen solvent system does not provide adequate separation (i.e., Rf values of product and impurity are too close).[27] | Optimize the Mobile Phase: Test different solvent combinations (e.g., switch from Ethyl Acetate/Hexanes to DCM/Methanol). Even small changes in solvent polarity can significantly alter selectivity.[8][20] Use Gradient Elution: A shallow gradient can often resolve closely eluting spots more effectively than an isocratic system.[17][21] |
| Product Not Eluting | The mobile phase is not polar enough to displace the compound from the stationary phase. The compound is irreversibly bound to the silica due to strong basicity.[4] | Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol). If the compound still doesn't elute, a switch to a more polar solvent system may be necessary.[4] Use a Basic Modifier: Add TEA to disrupt the strong acid-base interaction with the silica. Consider an Alternative Stationary Phase: Use a less retentive or basic stationary phase like alumina.[4] |
| Product Elutes Too Quickly (in Solvent Front) | The mobile phase is too polar, causing the compound to have little or no interaction with the stationary phase. The sample was loaded in too much of a highly polar solvent.[4] | Decrease Mobile Phase Polarity: Use a higher percentage of the non-polar solvent (e.g., more hexanes or DCM).[4] Re-evaluate Loading Technique: Ensure the sample is loaded in the absolute minimum volume of solvent. If necessary, use the dry loading method.[23] |
| Low Recovery / Yield | Irreversible adsorption to the silica gel.[1] The compound is spread across too many fractions (tailing), and some pure fractions were discarded. | Use Additives or Alternative Phases: As with tailing, use TEA or switch to alumina/amine-silica to prevent product loss on the column.[1][9] Analyze All Fractions: Before discarding, carefully check all fractions by TLC. Sometimes, a long tail can contain a significant amount of product. |
| Column Runs Dry or Cracks | The solvent level dropped below the top of the silica bed, introducing air bubbles and channels.[23] Heat generated during elution (exothermic adsorption) can cause solvent to bubble, especially with low-boiling-point solvents like diethyl ether. | Maintain Solvent Level: Always keep the solvent level above the silica bed. Never let the column run dry.[23] Apply Gentle Pressure: Use positive pressure (flash chromatography) to maintain a steady flow and help dissipate heat. Avoid using highly volatile solvents if cracking is an issue. |
References
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
- Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Phenomenex.
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (n.d.). PubMed.
- use of Triethylamine. (2005).
- Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purific
- Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates? (2017).
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Control pH During Method Development for Better Chrom
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.).
- How do I purify ionizable organic amine compounds using flash column chrom
- How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.).
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Preparing & loading the column. (n.d.). University of York Chemistry Teaching Labs.
- Technical Support Center: Purification of Crude 1,4-Dimethylpiperidine. (2025). Benchchem.
- Organic Amine Flash Purification Using A Novel St
- The detection of PCC contamination in PCP and TCP. (n.d.). designer-drug.com.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025).
- When is Gradient Elution Better than Isocr
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Column Chromatography Procedures. (n.d.).
- Isocratic Vs.
- Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences.
- What is the advantages of gradient elution over isocratic elution in LC? (2019).
- Gradient or isocratic elution in preparative reversed phase HPLC. (n.d.). Kromasil.
- Column chromatography. (n.d.). University of Calgary.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Characterization of stationary phases for liquid chrom
- Amino Columns in Chrom
- Technical Support Center: Purification of Diastereomeric Piperidine Compounds. (2025). Benchchem.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024).
- Troubleshooting Guide. (n.d.). Mac-Mod.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
- What are the detection methods for piperidine? (2025). BIOSYNCE Blog.
- I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? (2019).
- Technical Support Center: Purification of Crude Ortho-methyl 4-Anilino-1-Boc-piperidine. (2025). Benchchem.
- Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry.
- Column Chrom
- Troubleshooting low yield in Boc-guanidine synthesis. (2025). Benchchem.
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Validation & Comparative
Characterization of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate by 1H NMR
A Senior Application Scientist's Guide to the Structural Characterization of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
In the landscape of modern drug discovery and organic synthesis, piperidine derivatives are indispensable structural motifs, forming the backbone of countless pharmaceutical agents. Among these, this compound stands out as a crucial chiral building block. Its precise structural integrity is paramount, as even minor stereochemical deviations can profoundly impact biological activity.
This guide provides an in-depth, comparative analysis of the analytical techniques used to characterize this molecule, with a primary focus on the unparalleled detail offered by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the interpretation of spectral data but also the underlying principles that dictate experimental choices, offering a holistic view for researchers, scientists, and drug development professionals.
The Molecular Blueprint: Predicting the ¹H NMR Spectrum
Before stepping into the laboratory, a robust theoretical analysis of the target molecule is essential. The structure of this compound presents several distinct proton environments, each with predictable NMR characteristics. The piperidine ring is expected to adopt a stable chair conformation, which introduces axial and equatorial protons with different chemical shifts and coupling constants.
Molecular Structure and Proton Environments
Caption: Key proton environments in the target molecule.
Predicted ¹H NMR Signals:
-
(a) tert-Butyl (Boc) Protons: A sharp singlet, integrating to 9 protons, typically found far upfield (~1.4-1.5 ppm) due to the shielding effect of the carbonyl group and its distance from electronegative atoms.
-
(b) Gem-Dimethyl Protons (C2): Two distinct singlets, each integrating to 3 protons. These methyl groups are diastereotopic due to the chiral center at C4, meaning they reside in different chemical environments and do not show coupling to each other.
-
(c, e, f) Piperidine Ring Protons (C3, C5, C6): These protons will appear as complex multiplets due to geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling. The chair conformation leads to different couplings for axial-axial, axial-equatorial, and equatorial-equatorial protons, resulting in broad and overlapping signals.
-
(d) Methine Proton (C4): A multiplet, integrating to 1 proton, coupled to the adjacent methylene protons at C3 and C5. Its chemical shift is influenced by the adjacent hydroxyl group.
-
(h) Hydroxyl Proton (OH): A broad singlet whose chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It may not show coupling to the C4 proton.
Part 1: Definitive Characterization by ¹H NMR Spectroscopy
¹H NMR is the gold standard for the structural elucidation of organic molecules, providing precise information about the electronic environment, connectivity, and stereochemistry of protons.
Experimental Protocol: Acquiring a High-Quality Spectrum
The quality of the final spectrum is directly dependent on meticulous sample preparation. The following protocol is designed to be a self-validating system, minimizing common sources of error.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Causality: This concentration provides a good signal-to-noise ratio for a standard ¹H experiment without causing excessive line broadening that can occur in overly concentrated samples.
-
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃).
-
Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H spectrum. CDCl₃ is an excellent first choice for many organic molecules due to its good dissolving power and the presence of a well-characterized residual peak (CHCl₃ at δ ≈ 7.26 ppm) which serves as a convenient internal reference.
-
-
Homogenization: Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Causality: Undissolved solids will drastically reduce the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and a loss of resolution.
-
-
Transfer: Transfer the clear solution to a clean, dry, high-quality 5 mm NMR tube.
-
Causality: Using high-quality tubes (e.g., from Wilmad or Norell) ensures concentricity and uniform wall thickness, which are critical for achieving good shims and high resolution.
-
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for a ¹H spectrum are typically sufficient.
Data Interpretation: A Signal-by-Signal Analysis
The following table summarizes the expected chemical shifts and multiplicities for the target molecule, based on literature values for structurally similar compounds.
| Proton Label | Assignment | Expected δ (ppm) | Multiplicity | Integration |
| (a) | tert-Butyl (Boc) | ~1.46 | Singlet (s) | 9H |
| (b) | gem-Dimethyl (C2) | ~1.20 - 1.30 | Two Singlets (s) | 6H (3H each) |
| (c, e, f) | Piperidine Ring (C3, C5, C6) | ~1.50 - 4.00 | Multiplets (m) | 7H (total) |
| (d) | Methine (C4) | ~3.80 - 3.90 | Multiplet (m) | 1H |
| (h) | Hydroxyl (OH) | Variable | Broad Singlet (br s) | 1H |
In-Depth Analysis:
-
The Upfield Region (δ 1.0-2.0 ppm): This region is dominated by the aliphatic protons. The most prominent signal is the sharp singlet at ~1.46 ppm, unambiguously assigned to the nine equivalent protons of the tert-butyl protecting group. The two singlets for the gem-dimethyl groups confirm their diastereotopic nature. The complex multiplets for some of the piperidine ring protons also appear in this region.
-
The Downfield Region (δ 3.0-4.0 ppm): The protons on carbons adjacent to the nitrogen (C6) and the oxygen (C4) are deshielded and appear further downfield. The methine proton at C4 is a key landmark, and its multiplet structure can, with higher resolution, reveal coupling information to its four neighbors on C3 and C5.
-
Rotational Isomers (Rotamers): The bulky tert-butoxycarbonyl (Boc) group can hinder rotation around the N-C(O) amide bond. This can lead to the presence of two slowly interconverting rotamers at room temperature, which may manifest as broadening or even duplication of the signals connected to the piperidine ring (especially C6 protons). This is an important consideration during interpretation.
Part 2: A Comparative Framework: Orthogonal Analytical Techniques
While ¹H NMR is exceptionally informative, a comprehensive characterization relies on a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they offer an unequivocal confirmation of identity and purity.
Workflow for Comprehensive Characterization
Caption: Integrated workflow for structural validation.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a spectrum where each unique carbon atom in the molecule gives a distinct signal. It is less sensitive than ¹H NMR but is highly complementary.
-
What it shows: The number of chemically non-equivalent carbons and their electronic environments.
-
Expected Data:
-
Carbonyl (Boc): ~155 ppm
-
Quaternary (Boc): ~80 ppm
-
CH-OH (C4): ~65-70 ppm
-
Piperidine Carbons (C2, C3, C5, C6): ~25-60 ppm
-
tert-Butyl CH₃: ~28 ppm
-
gem-Dimethyl CH₃: Two distinct signals ~20-30 ppm
-
-
Advantage over ¹H NMR: Directly confirms the carbon backbone and the presence of quaternary carbons (like C2 and the central carbon of the tert-butyl group) which are invisible in ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule.
-
What it shows: The presence of specific bonds based on their vibrational frequencies.
-
Expected Data:
-
O-H Stretch: A strong, broad absorption around 3200-3600 cm⁻¹ (from the hydroxyl group).
-
C-H Stretch: Absorptions around 2850-3000 cm⁻¹ (from all aliphatic C-H bonds).
-
C=O Stretch: A very strong, sharp absorption around 1680-1700 cm⁻¹ (from the Boc carbonyl group).
-
-
Advantage over NMR: Much faster for confirming the presence of key functional groups. It provides a quick quality check but gives no information on connectivity.
Mass Spectrometry (MS): The Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental formula.
-
What it shows: The mass-to-charge ratio (m/z) of the intact molecule and its fragments.
-
Expected Data:
-
Molecular Ion [M+H]⁺: Expected at m/z = 230.17
-
Key Fragments: Loss of the tert-butyl group (-57) to give a fragment at m/z = 173. Loss of the entire Boc group (-101) to give a fragment at m/z = 129.
-
-
Advantage over NMR: Unambiguously confirms the molecular formula (with high-resolution MS) and provides fragmentation patterns that can corroborate the proposed structure.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environments, connectivity, stereochemistry | Highest structural detail, quantitative | Can have overlapping signals, sensitive to impurities |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Complements ¹H NMR, sees quaternary carbons | Lower sensitivity, longer acquisition times |
| FT-IR | Functional groups present | Fast, simple, excellent for QC | No connectivity information, "messy" fingerprint region |
| MS | Molecular weight, elemental formula, fragmentation | Confirms molecular formula, very high sensitivity | Does not distinguish between isomers |
Conclusion
The structural characterization of this compound is most powerfully achieved through ¹H NMR spectroscopy, which provides an unparalleled depth of information regarding its proton framework and stereochemistry. The predicted spectrum, with its distinct signals for the Boc, gem-dimethyl, and piperidine ring protons, serves as a definitive fingerprint for the molecule.
However, for unequivocal proof of structure—a non-negotiable requirement in pharmaceutical development—an orthogonal, multi-technique approach is the gold standard. By integrating the complementary data from ¹³C NMR, FT-IR, and mass spectrometry, researchers can build a self-validating dataset that confirms the carbon skeleton, functional groups, and molecular formula, respectively. This comprehensive analytical workflow ensures the identity, purity, and integrity of this vital chemical building block.
References
- Vertex AI Search Result: Supplementary inform
- Vertex AI Search Result: SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University.
-
Organomation (2024) . NMR Sample Preparation: The Complete Guide. Available at: [Link]
- Vertex AI Search Result: NMR sample prepar
- Vertex AI Search Result: Supplementary Information - The Royal Society of Chemistry. rsc.org.
-
Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
PubChem . Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Nanalysis (2024) . Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
- Rajput, A. P. et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8):182-186.
- Zafar, S. et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
Mass spectrometry analysis of Boc-protected piperidine derivatives
An In-Depth Guide to the Mass Spectrometry Analysis of Boc-Protected Piperidine Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of tert-butyloxycarbonyl (Boc)-protected piperidine derivatives. These compounds are pivotal intermediates in pharmaceutical synthesis, and their unambiguous identification is critical for process control and regulatory compliance. We will explore the nuances of ionization techniques, delve into characteristic fragmentation patterns, and present optimized analytical protocols to guide researchers in method development and data interpretation.
Introduction: The Analytical Challenge of Boc-Protected Piperidines
The Boc protecting group is extensively used in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. However, its presence introduces specific challenges in mass spectrometry analysis. The labile nature of the Boc group can lead to in-source fragmentation or prompt neutral losses in the gas phase, complicating spectral interpretation. Understanding these fragmentation pathways is paramount for accurate structural elucidation.
This guide will compare and contrast common ionization techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and detail the resulting fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments.
Ionization Techniques: A Comparative Overview
The choice of ionization source is a critical first step in the analysis of Boc-protected piperidine derivatives. The efficiency of ionization and the extent of in-source fragmentation are heavily dependent on this selection.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that typically yields protonated molecules [M+H]+ with minimal fragmentation. This makes it an ideal starting point for the analysis of Boc-protected piperidines, as it often preserves the intact molecular ion, which is crucial for molecular weight determination.
-
Mechanism of Action: ESI generates ions from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated analyte molecules into the gas phase. This process is gentle, minimizing premature fragmentation of the labile Boc group.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a more energetic ionization technique compared to ESI and can be advantageous for less polar molecules. However, for thermally labile compounds like Boc-protected piperidines, it can induce in-source fragmentation.
-
Mechanism of Action: In APCI, the sample is nebulized into a heated tube where the solvent is vaporized. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules. The higher temperatures involved can lead to the loss of the Boc group even before mass analysis.
Comparative Summary
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets | Gas-phase chemical ionization |
| Energy | Soft ionization | More energetic |
| Typical Adducts | [M+H]+, [M+Na]+ | [M+H]+ |
| In-Source Fragmentation | Minimal | Can be significant |
| Suitability for Boc-Piperidines | High (preserves molecular ion) | Moderate (risk of Boc loss) |
Fragmentation Pathways: Decoding the MS/MS Spectra
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of Boc-protected piperidine derivatives. By isolating the precursor ion (typically [M+H]+) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that provide a fingerprint of the molecule.
The most prominent fragmentation pathway involves the loss of the Boc group or its constituent parts. The key neutral losses and their corresponding fragment ions are detailed below.
Key Fragmentation Pathways
-
Loss of Isobutylene (56 Da): The most common fragmentation pathway involves the cleavage of the tert-butyl group as isobutylene, resulting in a carbamic acid intermediate which then decarboxylates.
-
Loss of the Entire Boc Group (100 Da): This involves the loss of tert-butoxycarbonyl as a radical or through a rearrangement process.
-
Loss of tert-Butanol (74 Da): A less common pathway that can occur through rearrangement.
-
Ring Opening of the Piperidine Moiety: Subsequent to or concurrent with the loss of the Boc group, the piperidine ring can undergo fragmentation, yielding characteristic ions that depend on the substitution pattern of the ring.
The general fragmentation scheme can be visualized as follows:
Caption: Primary fragmentation pathways of Boc-protected piperidines in MS/MS.
Experimental Protocol: Optimized LC-MS/MS Method
This section provides a robust starting method for the analysis of Boc-protected piperidine derivatives using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Accurately weigh approximately 1 mg of the Boc-protected piperidine derivative.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry (MS) Parameters
-
Ionization Source: ESI (positive ion mode)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
MS1 Scan Range: m/z 100-1000
-
MS/MS: Product ion scan of the [M+H]+ ion
-
Collision Energy: Ramp from 10-40 eV to observe the full fragmentation pattern.
The workflow for this analysis can be summarized in the following diagram:
Caption: A typical LC-MS/MS workflow for analyzing Boc-piperidines.
Data Interpretation: A Case Study
Let's consider a hypothetical Boc-protected 4-phenylpiperidine with a molecular weight of 261.37 g/mol .
-
Expected [M+H]+: m/z 262.18
Upon MS/MS analysis of the precursor ion at m/z 262.18, we would expect to see the following major fragment ions:
| Fragment Ion | m/z (calculated) | Description |
| [M+H-56]+ | 206.12 | Loss of isobutylene (C4H8) |
| [M+H-100]+ | 162.11 | Loss of the Boc group (C5H9O2) |
The presence of these characteristic neutral losses provides strong evidence for the presence of the Boc protecting group. Further fragmentation of the m/z 162.11 ion would yield fragments corresponding to the 4-phenylpiperidine core, confirming the overall structure.
Conclusion and Recommendations
For the routine analysis of Boc-protected piperidine derivatives, ESI in positive ion mode is the recommended ionization technique due to its ability to generate intact protonated molecules with high efficiency. The characteristic neutral losses of 56 Da and 100 Da in MS/MS spectra serve as reliable diagnostic markers for the Boc group. The provided LC-MS/MS protocol offers a robust starting point for method development, which can be further optimized based on the specific properties of the analyte and the matrix.
References
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of Proteins. Source: National Center for Biotechnology Information (NCBI), URL: [Link]
-
Atmospheric Pressure Chemical Ionization (APCI). Source: American Society for Mass Spectrometry (ASMS), URL: [Link]
-
Collision-Induced Dissociation. Source: ScienceDirect, URL: [Link]
A Senior Application Scientist's Comparative Guide to HPLC for Purity Assessment of Synthetic Intermediates
Introduction: The Critical Role of Purity in Synthetic Intermediates
In the intricate journey of drug development, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step process. Each step yields a synthetic intermediate, a molecular building block that will be carried forward to the next reaction. The purity of these intermediates is not merely a quality metric; it is a critical determinant of the final API's safety, efficacy, and stability. Impurities introduced or formed at an intermediate stage can react in subsequent steps to form new, potentially toxic by-products, or they may carry through to the final API, compromising its quality and therapeutic effect.[1]
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique in the pharmaceutical industry for the identification and quantification of impurities.[2][3][4] Its versatility, sensitivity, and robustness make it indispensable for ensuring that each synthetic intermediate meets the stringent purity requirements mandated by regulatory bodies. This guide provides an in-depth comparison of various HPLC methodologies, offering field-proven insights to help researchers and drug development professionals select and implement the most effective purity assessment strategies.
Part 1: A Comparative Analysis of HPLC Separation Modes
The power of HPLC lies in its diverse separation modes, each leveraging different physicochemical interactions between the analyte, the stationary phase, and the mobile phase. The choice of mode is dictated by the properties of the synthetic intermediate and its potential impurities.
Reversed-Phase HPLC (RP-HPLC): The Workhorse of the Industry
RP-HPLC is the most widely used chromatographic method, accounting for the vast majority of pharmaceutical analyses.[5]
-
Principle of Separation: RP-HPLC employs a non-polar, hydrophobic stationary phase (typically silica bonded with C18 or C8 alkyl chains) and a polar mobile phase (commonly a mixture of water with acetonitrile or methanol).[6][7] Separation is driven by hydrophobic interactions; non-polar (hydrophobic) analytes are more strongly retained by the stationary phase, while polar (hydrophilic) analytes have a greater affinity for the mobile phase and elute earlier.[6]
-
Causality in Method Development: To increase the retention of a non-polar intermediate, one would increase the polarity of the mobile phase (i.e., increase the proportion of water). Conversely, to decrease retention time, the mobile phase is made less polar by increasing the percentage of the organic solvent (e.g., acetonitrile).[8] This predictable behavior makes method development logical and systematic.
-
Ideal Applications: Best suited for non-polar to moderately polar synthetic intermediates. It is exceptionally effective for analyzing APIs and their related substances, which are often designed to have some degree of lipophilicity.[7]
Normal-Phase HPLC (NP-HPLC): For Polarity Extremes
Before the dominance of RP-HPLC, normal-phase was the standard. It remains a powerful tool for specific applications.
-
Principle of Separation: NP-HPLC operates with a polar stationary phase (e.g., bare silica, or bonded with cyano or amino groups) and a non-polar, anhydrous mobile phase (like hexane or chloroform).[9][10] In this mode, polar analytes are strongly adsorbed to the stationary phase and are retained longer, while non-polar analytes elute more quickly.[5][7]
-
Causality in Method Development: Retention is controlled by the polarity of the mobile phase. Adding a slightly more polar solvent (like isopropanol) to the non-polar mobile phase will decrease the retention times of polar analytes by competing for the active sites on the stationary phase.
-
Ideal Applications: NP-HPLC is the method of choice for intermediates that are highly polar and not readily soluble in the aqueous mobile phases used in RP-HPLC.[7][9] It also excels at separating structural isomers.[11]
Hydrophilic Interaction Liquid Chromatography (HILIC): Bridging the Gap
HILIC is a powerful technique that addresses a key limitation of RP-HPLC: the poor retention of very polar compounds.[12]
-
Principle of Separation: HILIC can be described as a variant of normal-phase chromatography that uses aqueous-organic mobile phases typical of reversed-phase. It employs a polar stationary phase (similar to NP-HPLC). The separation mechanism is primarily based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[13] The more hydrophilic the analyte, the more it partitions into this water layer, and the stronger its retention.
-
Causality in Method Development: In HILIC, water is the strong, eluting solvent. Elution of polar analytes is achieved by increasing the water content in the mobile phase (typically acetonitrile/water).[13] This is the opposite of RP-HPLC.
-
Ideal Applications: HILIC is ideal for separating highly polar, hydrophilic, and sometimes charged compounds that show little to no retention in RP-HPLC.[12][14][15] This includes many polar starting materials and intermediates in complex syntheses.
Ion-Exchange Chromatography (IEX): Separation by Charge
When dealing with ionizable or permanently charged intermediates, IEX is an indispensable tool.
-
Principle of Separation: IEX separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[16][17] Anion-exchange columns have a positively charged stationary phase to retain negatively charged analytes (anions), while cation-exchange columns have a negatively charged stationary phase to retain positively charged analytes (cations).[18][19]
-
Causality in Method Development: Elution is controlled by modifying the mobile phase to weaken the electrostatic interaction. This is typically achieved in two ways: increasing the salt concentration (the salt ions compete with the analyte for binding to the stationary phase) or changing the pH to alter the net charge of the analyte.[18]
-
Ideal Applications: Purification and analysis of charged synthetic intermediates, such as amino acids, peptides, nucleotides, and other ionizable molecules.[17][20]
Comparative Summary of HPLC Modes
| Feature | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) | Hydrophilic Interaction (HILIC) | Ion-Exchange (IEX) |
| Stationary Phase | Non-polar (C18, C8)[6] | Polar (Silica, Cyano)[10] | Polar (Silica, Amide) | Charged (Anionic or Cationic)[17] |
| Mobile Phase | Polar (Water/Acetonitrile)[6] | Non-polar (Hexane/IPA)[7] | Polar (Acetonitrile/Water) | Aqueous Buffer with Salt Gradient/pH[18] |
| Elution Order | Polar elutes first | Non-polar elutes first | Non-polar elutes first | Depends on charge and elution conditions |
| Best For | Non-polar to moderately polar intermediates | Very polar, water-insoluble intermediates; Isomers[9] | Very polar, hydrophilic intermediates[12] | Charged and ionizable intermediates[20] |
| Key Advantage | High reproducibility, wide applicability | Unique selectivity for polar compounds | Retains compounds lost in RP-HPLC | Highly specific for charged molecules |
Part 2: Strategic Selection of the Appropriate HPLC Mode
Choosing the correct analytical method is the first step toward reliable purity data. This decision should be based on the known or predicted physicochemical properties of the synthetic intermediate.
Caption: Decision tree for selecting the optimal HPLC mode based on intermediate properties.
Part 3: HPLC vs. Alternative Technologies
While HPLC is dominant, other techniques have their place. A comprehensive guide must acknowledge these alternatives.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| HPLC | Partitioning between liquid mobile phase and solid stationary phase | Soluble in a suitable liquid | Versatile, robust, high resolution, wide applicability for non-volatile compounds.[1][2] | Not suitable for highly volatile compounds; can use significant solvent volumes. |
| Gas Chromatography (GC) | Partitioning between gas mobile phase and liquid/solid stationary phase | Volatile and thermally stable | Excellent for volatile impurities (e.g., residual solvents); very high resolution. | Limited to analytes that can be volatilized without decomposition. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between supercritical fluid mobile phase (e.g., CO₂) and stationary phase | Soluble in supercritical fluid mixtures | Faster than HPLC, uses less organic solvent (greener), excellent for chiral separations. | Requires specialized equipment; less universally applicable than HPLC. |
| Ultra-Performance Liquid Chromatography (UPLC) | HPLC principle using columns with <2 µm particles | Same as HPLC | Significantly faster run times, better resolution, and higher sensitivity than traditional HPLC.[21] | Requires systems capable of handling very high backpressures. |
The Verdict: For the broad-spectrum purity analysis of the vast majority of synthetic intermediates encountered in drug development, HPLC and its high-efficiency counterpart, UPLC, offer the best combination of versatility, performance, and established validation protocols.[22] GC is a critical orthogonal technique, primarily for volatile impurities like residual solvents, but not a direct replacement for HPLC in assessing non-volatile, process-related impurities.
Part 4: Experimental Protocol: A Self-Validating Approach to Purity Assessment
This section outlines a robust, step-by-step methodology for developing and validating an HPLC method for purity assessment, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[23][24]
Workflow for HPLC Purity Method Development & Validation
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A Comparative Guide to Piperidinols in Research and Development: Spotlight on Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
In the landscape of modern medicinal chemistry and organic synthesis, the piperidine scaffold remains a cornerstone for the development of novel therapeutics and complex molecules.[1] Its inherent structural features, which can influence solubility, lipophilicity, and metabolic stability, make it a privileged motif in drug design.[2] This guide provides an in-depth comparative analysis of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate alongside three other key piperidinol derivatives: N-Boc-4-hydroxypiperidine, 4-hydroxypiperidine, and the stable radical 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL).
Through a detailed examination of their synthesis, chemical properties, and performance in key applications such as antioxidant assays and catalytic oxidations, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the optimal piperidinol building block for their specific research needs.
Unveiling the Contestants: A Structural Overview
The four piperidinol derivatives under comparison, while sharing the core 4-hydroxypiperidine structure, possess distinct substitutions that profoundly influence their reactivity, steric hindrance, and utility in synthetic chemistry.
| Compound | Structure | Key Features |
| This compound | Boc-protected nitrogen, gem-dimethyl groups at the 2-position, tertiary alcohol. | |
| N-Boc-4-hydroxypiperidine | Boc-protected nitrogen, secondary alcohol. A widely used building block in pharmaceutical synthesis.[3] | |
| 4-Hydroxypiperidine | Unprotected secondary amine and secondary alcohol, offering two reactive sites. | |
| 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) | Stable nitroxyl radical, sterically hindered hydroxyl group. Known for its antioxidant and catalytic properties. |
Synthesis and Physicochemical Properties: A Comparative Look
The synthetic accessibility and physicochemical properties of these piperidinols are critical considerations for their practical application.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₂H₂₃NO₃ | 229.32 | Not widely reported | Soluble in common organic solvents. |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 61-65 | Soluble in methanol, ethanol, dichloromethane.[4] |
| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | 86-90 | Soluble in water and various organic solvents. |
| TEMPOL | C₉H₁₈NO₂ | 172.24 | 71-73 | Soluble in water and common organic solvents. |
Synthetic Pathways
The synthesis of these compounds generally involves modifications of the piperidine ring.
Caption: General synthetic relationships between the compared piperidinols.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis starting from a suitable dimethylated piperidinone precursor.
-
Reduction of the Ketone:
-
To a solution of tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Rationale: The use of sodium borohydride provides a mild and selective reduction of the ketone to the corresponding alcohol. The Boc protecting group on the nitrogen is stable under these conditions.
Performance in Key Applications
Antioxidant Activity: A Comparative DPPH Assay
| Compound | Expected Antioxidant Activity (DPPH Assay) | Rationale |
| This compound | Low to negligible | The hydroxyl group is sterically hindered, and the molecule lacks the radical scavenging nitroxyl group. |
| N-Boc-4-hydroxypiperidine | Low to negligible | Similar to its dimethylated counterpart, it lacks a radical scavenging moiety. |
| 4-Hydroxypiperidine | Low | The presence of a secondary amine might contribute to some minor radical scavenging, but it is not a potent antioxidant. |
| TEMPOL | High | The stable nitroxyl radical is a potent scavenger of other free radicals.[7] |
Experimental Protocol: DPPH Radical Scavenging Assay [5]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of the test compounds in methanol at various concentrations.
-
Assay:
-
To 1.0 mL of the DPPH solution, add 1.0 mL of the test compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Methanol is used as a blank.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
Sources
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- 4. benchchem.com [benchchem.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Tale of Two Rings: A Comparative Study of Piperidine and Piperazine Scaffolds in Drug Design
For the discerning researcher in drug discovery, the selection of a core heterocyclic scaffold is a decision of paramount importance, profoundly influencing a drug candidate's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the pantheon of privileged structures in medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational pillars in the architecture of a vast array of pharmaceuticals.[1] Their prevalence is a testament to their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.
While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key distinctions that profoundly influence their application in drug design.[1] This guide provides an in-depth, head-to-head comparison of these two essential building blocks, offering a data-driven perspective on their relative merits and liabilities to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Structural Nuance: A Foundation of Functional Divergence
At a cursory glance, piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) appear as close chemical cousins. However, the introduction of a second nitrogen atom at the 4-position of the piperazine ring fundamentally alters its electronic and conformational landscape, giving rise to significant differences in their physicochemical characteristics.[1] These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Comparative Physicochemical Properties
The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1]
| Property | Piperidine | Piperazine | Key Considerations in Drug Design |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | The second nitrogen in piperazine offers an additional site for substitution and hydrogen bonding, influencing solubility and target interactions.[2] |
| pKa | ~11.22[1][3] | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1][3][4] | Piperidine's higher basicity can lead to stronger ionic interactions but may also result in higher clearance. The dual pKa of piperazine allows for finer tuning of basicity and solubility at physiological pH.[1][3] |
| Calculated logP (cLogP) | ~0.84 (for parent)[3] | ~-1.1 (for parent)[3] | The more lipophilic nature of piperidine can enhance membrane permeability but may also increase metabolic susceptibility. Piperazine's inherent hydrophilicity can improve aqueous solubility.[1][3] |
| Aqueous Solubility | Miscible | Freely Soluble | Both parent scaffolds are highly water-soluble. However, substitution can dramatically alter this property. Piperazine's polarity generally leads to higher aqueous solubility of its derivatives.[1] |
| Hydrogen Bonding | 1 donor (unsubstituted), 1 acceptor | 2 donors (unsubstituted), 2 acceptors | Piperazine's greater hydrogen bonding capacity can be advantageous for target binding and improving solubility.[1] |
| Conformational Flexibility | Predominantly chair conformation.[5] | Predominantly chair conformation, with boat and twisted-boat conformations also possible.[6] | Both rings possess conformational flexibility, allowing them to adapt to various binding sites. The disubstituted nature of piperazine offers versatility in presenting pharmacophoric groups in specific spatial orientations.[1] |
Pharmacological Applications: A Tale of Two Therapeutic Landscapes
Both piperidine and piperazine derivatives have demonstrated remarkable versatility, finding application across a wide spectrum of therapeutic areas. Their ability to interact with a multitude of biological targets has led to their incorporation into numerous blockbuster drugs.[1]
Piperidine: This scaffold is a common feature in pharmaceuticals targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[2] Its derivatives are present in over twenty classes of pharmaceuticals.[7] The single nitrogen atom provides a crucial point for substitution and hydrogen bonding, while the overall lipophilicity of the ring can be modulated to enhance blood-brain barrier penetration.[2] Notable examples of piperidine-containing drugs include:
-
Methylphenidate (Ritalin): A stimulant used in the treatment of ADHD.[8]
-
Donepezil (Aricept): A cornerstone in the management of Alzheimer's disease.[8]
-
Fentanyl: A potent synthetic opioid analgesic.
Piperazine: The piperazine moiety is a cornerstone of many antihistaminic, antipsychotic, antidepressant, and anticancer drugs.[2][9] The presence of a second nitrogen atom offers additional points for substitution, allowing for the creation of molecules with diverse pharmacological profiles and improved physicochemical properties.[2] Many piperazine derivatives exhibit central pharmacological activity, primarily through the activation of the monoamine pathway.[9] Prominent examples of piperazine-containing drugs include:
-
Imatinib (Gleevec): A revolutionary kinase inhibitor for the treatment of chronic myeloid leukemia.[1]
-
Clozapine (Clozaril): An atypical antipsychotic used in the management of schizophrenia.[10]
-
Sildenafil (Viagra): A widely known treatment for erectile dysfunction.[11]
-
Cetirizine (Zyrtec): A commonly used second-generation antihistamine.[12]
Navigating the ADME Landscape: A Scaffold-Driven Journey
A critical aspect of drug design is the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile. The choice between a piperazine and a piperidine core can have significant implications in this regard.[1]
-
Absorption and Permeability: The more lipophilic nature of the piperidine scaffold can enhance membrane permeability and oral absorption.[1] Conversely, the inherent polarity of the piperazine ring generally leads to higher aqueous solubility, which can be a desirable trait for oral and intravenous formulations.[1]
-
Metabolism: The two nitrogen atoms in piperazine present more sites for metabolism, primarily through cytochrome P450 enzymes.[1] This can sometimes lead to the formation of active or toxic metabolites. Piperidine derivatives often have a simpler metabolic profile.[1]
-
Excretion: The greater hydrophilicity of piperazine derivatives can facilitate renal clearance.[1]
Synthetic Strategies: Building the Core
The synthetic tractability of both scaffolds is a key reason for their widespread use. Common strategies for their derivatization include N-functionalization, which allows for the introduction of various substituents to modulate their properties.
N-Functionalization of Piperidine via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of piperidine. This two-step, one-pot procedure involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[13][14]
Caption: Reductive amination workflow for N-alkylation of piperidine.
N-Arylation of Piperazine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a cornerstone for the synthesis of N-aryl piperazines.[15] This reaction offers a versatile and efficient method for coupling piperazine with aryl halides or triflates.[15]
Caption: Buchwald-Hartwig amination for the N-arylation of piperazine.
Experimental Protocols for Scaffold Evaluation
To objectively compare drug candidates containing piperidine or piperazine scaffolds, a battery of in vitro ADME assays is essential. Below are detailed, step-by-step methodologies for key experiments.
Kinetic Solubility Assay
This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is highly relevant for early drug discovery.[16]
Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.
Materials:
-
Test compound (dissolved in DMSO at 10 mM)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance at a relevant wavelength
Procedure:
-
Prepare a series of dilutions of the 10 mM DMSO stock solution of the test compound in DMSO in a 96-well plate.
-
In a separate 96-well plate, add 198 µL of PBS, pH 7.4, to each well.
-
Add 2 µL of the DMSO dilutions of the test compound to the corresponding wells of the PBS plate, resulting in a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of each well at a predetermined wavelength using a plate reader.
-
The highest concentration of the compound that does not show precipitation (as indicated by a sharp increase in absorbance due to light scattering) is considered the kinetic solubility.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its potential for in vivo clearance.[10]
Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound (1 mM in DMSO)
-
Human or other species liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard)
-
96-well plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the DMSO stock in phosphate buffer to a final concentration of 1 µM.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the microsome solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a well containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[17]
Objective: To assess the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21-28 days
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4
-
Test compound (e.g., 10 µM in HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
96-well Transwell® plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Apical to Basolateral (A→B) Permeability:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Basolateral to Apical (B→A) Permeability:
-
Follow the same procedure as for A→B, but add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1] Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions.[1] It has proven to be a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors.[1] Piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[1]
Ultimately, both piperazine and piperidine derivatives will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct physicochemical properties, pharmacological profiles, and metabolic liabilities is crucial for the rational design of the next generation of safe and effective medicines. This guide provides a foundational framework for making informed decisions in the selection and optimization of these privileged heterocyclic scaffolds.
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link].
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link].
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. Gaceta Médica de México. Available at: [Link].
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link].
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link].
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A Comparative Guide to the Biological Activity of N-Protected Piperidines: A Framework for Discovery
Introduction: Beyond Synthesis—The Latent Bioactivity of Protected Intermediates
To the dedicated researcher in drug discovery, the piperidine heterocycle is a familiar and highly valued scaffold. Its prevalence in FDA-approved drugs speaks to its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for interacting with a multitude of biological targets.[1] The synthesis of complex piperidine-containing molecules invariably necessitates the use of nitrogen-protecting groups, with tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) being the most common choices in the medicinal chemist's toolkit.[2][3]
Traditionally, these N-protecting groups are viewed as temporary auxiliaries—inert passengers that guide a synthetic sequence and are cleaved in the final steps. However, this perspective overlooks a critical question for drug development professionals: Does the choice of N-protecting group influence the biological activity of the piperidine intermediate itself? While these protected compounds are often not the final drug candidates, they are handled extensively, and their intermediate biological activities can have implications for screening campaigns and cellular assays.
This guide deviates from a standard product comparison, as direct, head-to-head comparative studies on the bioactivity of identically substituted piperidines bearing different N-protecting groups are scarce in peer-reviewed literature. Instead, this document serves as a comprehensive framework for researchers to conduct such comparisons. We will explore the theoretical implications of each protecting group on bioactivity, present published data on bioactive N-protected piperidines, and provide detailed, self-validating experimental protocols to empower laboratories to generate their own comparative data.
The Influence of N-Protecting Groups on Pharmacological Profiles: A Mechanistic Viewpoint
The Boc, Cbz, and Fmoc groups, while all serving to mask the reactivity of the piperidine nitrogen, possess distinct structural, electronic, and physicochemical properties. These differences can rationally be expected to alter how a piperidine molecule interacts with biological systems.
-
tert-Butoxycarbonyl (Boc): This bulky, aliphatic group significantly increases the lipophilicity of the piperidine core. This enhanced lipophilicity may facilitate passage across cell membranes, potentially leading to higher intracellular concentrations. However, its steric hindrance could also negatively impact binding to specific protein targets. Studies have shown that the presence of a Boc group can be crucial for the cytotoxicity of certain piperidone-based chalcones.[4]
-
Benzyloxycarbonyl (Cbz): The Cbz group introduces an aromatic benzyl moiety. This feature allows for potential π-π stacking interactions with aromatic residues in protein binding pockets, a common interaction for many small molecule drugs. This could lead to unforeseen off-target activities or, conversely, confer a desirable secondary pharmacology.
-
9-Fluorenylmethoxycarbonyl (Fmoc): As the largest and most aromatic of the three, the Fmoc group presents a significant steric and electronic profile. Its extended planar structure is a strong candidate for intercalating into DNA or interacting with flat hydrophobic regions of proteins. Its use is primarily in solid-phase peptide synthesis, and its influence on the bioactivity of small molecule piperidines is the least explored.[5]
The following diagram illustrates the logical relationship between the choice of protecting group and its potential impact on biological activity.
Caption: Influence of N-protecting groups on physicochemical properties and biological impact.
Comparative Biological Evaluation: Published Data
While comprehensive comparative studies are lacking, individual studies have reported significant biological activity for N-protected piperidine derivatives. This data underscores the importance of evaluating these intermediates rather than assuming they are inert.
| Compound Class | Protecting Group | Biological Activity | Cell Line / Organism | Potency (IC₅₀ / GI₅₀ / MIC) |
| Piperidone Chalcones | Boc | Anticancer / Cytotoxic | LoVo, COLO 205 (Colorectal) | GI₅₀: 0.84–34.7 µg/mL |
| Piperidone Chalcones | Boc | Anticancer / Cytotoxic | PC3, 22RV1 (Prostate) | GI₅₀: 17.1–22.9 µg/mL |
| Sulfonyl Piperidine Carboxamides | Boc | Antimicrobial | Gram-positive & Gram-negative bacteria, Fungi | Moderate to good activity (MIC values) |
Table 1: Summary of Reported Biological Activities for N-Boc-Piperidine Derivatives.[4][5]
One study on piperidone chalcones explicitly demonstrated that the presence of the N-Boc group was key for cytotoxicity.[4] Another study successfully synthesized novel N-Boc-piperidine-derived sulphonamides with promising antimicrobial activity.[5] These findings strongly suggest that the protecting group is not merely a passive participant but can be an active contributor to the molecule's pharmacological profile.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison, the following section provides detailed, step-by-step protocols for key biological assays. These protocols are designed to be self-validating, including necessary controls for robust and reproducible data.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][7]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[8][9]
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare stock solutions of N-Boc-, N-Cbz-, and N-Fmoc-piperidine derivatives in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) x 100 Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium in a 96-well plate. Growth is assessed by visual inspection of turbidity after incubation.[12][13]
Detailed Protocol:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.[11]
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile MHB to wells in columns 2 through 12. Prepare 100 µL of a 2x concentrated stock of each N-protected piperidine in MHB in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (columns 1-11). Column 11 will serve as a growth control (no compound), and column 12 will be a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[14]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[15]
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[14] Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compounds to the wells.
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer.[14]
-
Data Analysis: Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100 The control contains methanol instead of the sample. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The evidence, though not from direct comparative studies, indicates that N-protecting groups are not biologically inert. The presence of an N-Boc group, in particular, has been linked to significant anticancer and antimicrobial activities.[4][5] This guide provides the foundational logic and validated methodologies for researchers to systematically investigate the biological effects of the most common N-protecting groups on the piperidine scaffold.
By conducting these comparative assays, drug development professionals can:
-
Identify novel bioactive scaffolds from synthetic intermediates.
-
De-risk screening campaigns by understanding the potential for false positives arising from protected intermediates.
-
Gain deeper insights into the structure-activity relationships of the piperidine nucleus, including the often-overlooked contribution of the nitrogen substituent.
The systematic evaluation proposed herein will fill a crucial knowledge gap and could unveil new avenues for the design of next-generation therapeutics built upon the versatile piperidine core.
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A Senior Application Scientist's Guide to Protecting Groups for 4-Hydroxypiperidines: A Comparative Analysis of Boc, Cbz, and Benzyl Groups
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypiperidine motif is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Its inherent functionality—a secondary amine and a hydroxyl group—offers versatile points for molecular elaboration. However, the nucleophilicity of the piperidine nitrogen often necessitates protection to achieve controlled and selective transformations at other sites of the molecule. The choice of the N-protecting group is a critical strategic decision, profoundly influencing the efficiency, robustness, and overall success of a synthetic campaign.
This guide provides an in-depth, objective comparison of three of the most prevalently used protecting groups for 4-hydroxypiperidine: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of Orthogonality
In the realm of multi-step synthesis, the concept of "orthogonality" is paramount. Orthogonal protecting groups are those that can be selectively removed under distinct, non-interfering conditions. This allows for the sequential deprotection and functionalization of different parts of a molecule, a crucial strategy in the synthesis of complex targets. As we will explore, the Boc, Cbz, and Benzyl groups exhibit a useful degree of orthogonality, making them valuable tools in the synthetic chemist's arsenal.
Comparative Overview of Protecting Groups
The selection of an appropriate protecting group is a balancing act, weighing factors such as ease of introduction, stability to various reaction conditions, and the facility of its removal.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | Benzyl (Bn) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | Benzyl bromide (BnBr) or Benzaldehyde |
| Typical Introduction Yield | >90%[1][2] | ~90% | >90% (Reductive Amination) |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[3] | Catalytic Hydrogenolysis (H₂, Pd/C)[4] | Catalytic Hydrogenolysis (H₂, Pd/C) or Catalytic Transfer Hydrogenation[4] |
| Typical Cleavage Yield | >95%[3] | >90%[4] | >90%[4] |
| Stability | Stable to base and hydrogenolysis | Stable to mild acid and base | Stable to non-reducing conditions |
| Key Advantages | Robust, high-yielding introduction; volatile byproducts upon cleavage. | Stable to a wide range of non-reductive conditions; often crystalline derivatives. | Introduced under neutral or mildly acidic conditions (reductive amination). |
| Potential Limitations | Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates. | Requires catalytic hydrogenation, which is incompatible with reducible functional groups (e.g., alkenes, alkynes, some aromatic systems). Catalyst handling can be a concern. | Similar to Cbz, cleavage via hydrogenation is incompatible with reducible groups. |
In-Depth Analysis of Each Protecting Group
The Robust and Versatile Boc Group
The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used amine protecting groups in modern organic synthesis. Its popularity stems from its ease of introduction, general stability, and clean cleavage.
Causality of Experimental Choices:
-
Protection: The reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions is a highly efficient process. The use of a base, such as sodium bicarbonate or potassium carbonate, neutralizes the carbonic acid byproduct, driving the reaction to completion. The reaction is often performed in a biphasic system (e.g., dichloromethane/water) or in an alcohol, leading to high yields of the desired N-Boc-4-hydroxypiperidine.[1][2][5]
-
Deprotection: The Boc group's defining feature is its lability to strong acids. Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol are commonly employed.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide. This clean decomposition into volatile byproducts simplifies work-up and purification.
Experimental Workflow for Boc Protection and Deprotection
Caption: Boc protection and deprotection workflow.
The Cbz Group: A Classic Mainstay
The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group, valued for its stability under a broad range of conditions and its unique cleavage method.
Causality of Experimental Choices:
-
Protection: The Cbz group is typically introduced by reacting 4-hydroxypiperidine with benzyl chloroformate (Cbz-Cl) under basic conditions. A mild base like sodium bicarbonate is sufficient to neutralize the HCl generated during the reaction. The reaction is generally clean and high-yielding.
-
Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis. Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas effectively cleaves the benzyl-oxygen bond, liberating the free amine, toluene, and carbon dioxide. This method is exceptionally mild and orthogonal to many other protecting groups, particularly those that are acid- or base-labile. However, it is incompatible with other reducible functional groups within the molecule. Alternatively, strong acids can also cleave the Cbz group, though this is less common.[6]
Experimental Workflow for Cbz Protection and Deprotection
Caption: Cbz protection and deprotection workflow.
The Benzyl Group: A Simple and Effective Choice
The benzyl (Bn) group offers a straightforward and cost-effective method for protecting the piperidine nitrogen.
Causality of Experimental Choices:
-
Protection: The N-benzyl group can be introduced via two primary methods:
-
Direct Alkylation: Reaction of 4-hydroxypiperidine with a benzyl halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate. This is a classic SN2 reaction.
-
Reductive Amination: A milder and often higher-yielding approach involves the reaction of 4-hydroxypiperidine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ with a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure is highly efficient.
-
-
Deprotection: Similar to the Cbz group, the N-benzyl group is most commonly removed by catalytic hydrogenolysis (H₂, Pd/C). Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of Pd/C, is also a very effective and often faster method.[4]
Experimental Workflow for Benzyl Protection and Deprotection
Caption: Benzyl protection and deprotection workflow.
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine. A quantitative yield is often achieved.[1]
Protocol 2: N-Cbz Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: N-Benzylation of 4-Hydroxypiperidine via Reductive Amination
-
To a solution of 4-hydroxypiperidine (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Protocol 4: Deprotection of N-Boc-4-Hydroxypiperidine
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) or an excess of 4M HCl in dioxane.[7]
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine salt, which can be filtered and dried. A yield of 99% can be achieved for the hydrochloride salt.[3]
Protocol 5: Deprotection of N-Cbz-4-Hydroxypiperidine (Hydrogenolysis)
-
Dissolve N-Cbz-4-hydroxypiperidine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Stir the mixture vigorously under an atmosphere of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-hydroxypiperidine.
Protocol 6: Deprotection of N-Benzyl-4-Hydroxypiperidine (Catalytic Transfer Hydrogenation)
-
To a stirred suspension of N-benzyl-4-hydroxypiperidine (1.0 eq) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5.0 eq) in one portion under a nitrogen atmosphere.[4]
-
Reflux the resulting mixture, monitoring the reaction by TLC. The reaction is often complete within 10-60 minutes.[4]
-
After completion, filter the catalyst through a pad of Celite and wash with chloroform.
-
Combine the organic filtrates and evaporate under reduced pressure to afford the desired 4-hydroxypiperidine.
Conclusion: Making the Right Choice
The selection of a protecting group for 4-hydroxypiperidine is a nuanced decision that hinges on the specific demands of your synthetic route.
-
The Boc group is an excellent choice for its robustness and the ease of its introduction and cleavage, provided that the subsequent synthetic steps are not strongly acidic.
-
The Cbz group offers excellent stability and is ideal when orthogonality to acid- and base-labile groups is required. Its removal via hydrogenolysis is very clean, but incompatible with other reducible functionalities.
-
The Benzyl group provides a simple and cost-effective protection strategy. Its introduction via reductive amination is highly efficient, and its cleavage is analogous to the Cbz group, offering similar advantages and limitations.
By understanding the underlying principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can strategically employ these protecting groups to navigate the complexities of modern organic synthesis and accelerate the discovery of new medicines.
References
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PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
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Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]
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ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
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ResearchGate. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
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ResearchGate. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
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ResearchGate. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]
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ResearchGate. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Retrieved from [Link]
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PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]
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PubMed Central. (2017). An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. Retrieved from [Link]
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ResearchGate. (2014). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile three-dimensional framework for orienting functional groups toward biological targets. The strategic synthesis of highly substituted and stereochemically complex piperidines is therefore a cornerstone of modern drug discovery.
This guide provides a comparative analysis of the most robust and widely employed synthetic routes to functionalized piperidines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and execute the optimal synthetic strategy for their specific target molecule.
Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[2] This method is particularly powerful for accessing piperidines with substitution patterns that are readily available from the vast commercial library of pyridine building blocks.
Mechanistic Considerations and Causality:
The reaction involves the formal addition of three equivalents of hydrogen across the aromatic π-system. The high stability of the aromatic pyridine ring necessitates the use of potent catalytic systems, often under elevated pressures and temperatures.[2] A critical challenge is the potential for both the pyridine starting material and the basic piperidine product to coordinate to the metal center, acting as catalyst poisons.[2][3]
This poisoning effect is often mitigated by performing the hydrogenation under acidic conditions (e.g., in acetic acid or with HCl). Protonation of the nitrogen atom reduces its Lewis basicity, preventing inhibitory coordination to the catalyst and facilitating reduction.[2][4] The choice of catalyst is paramount and substrate-dependent.
-
Platinum (PtO₂, Adams' catalyst): A highly active and versatile catalyst, often used under acidic conditions. It is effective for a wide range of substituted pyridines, including those with halogen substituents.[4]
-
Rhodium (Rh/C, Rh/Al₂O₃): Particularly effective for hydrogenations under milder conditions (lower pressures and temperatures).[5][6] Rhodium catalysts can offer excellent stereoselectivity in the reduction of chiral pyridinium salts.[7]
-
Palladium (Pd/C): Widely used due to its cost-effectiveness, but often requires acidic additives to achieve efficient conversion.[2]
-
Ruthenium (RuO₂): Typically requires more forcing conditions (high temperatures and pressures) but can be effective for sterically hindered or electronically deactivated pyridines.[5]
Stereochemical Outcome: The hydrogenation of substituted pyridines typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the ring as it adsorbs to the catalyst surface. This generally leads to the formation of cis-substituted piperidines as the major diastereomer.[8][9]
Caption: General workflow for pyridine hydrogenation to cis-piperidines.
Cyclization via Reductive Amination
Reductive amination is a cornerstone of amine synthesis and offers a powerful convergent approach to the piperidine scaffold.[10][11] This strategy involves the formation of the C-N bonds of the ring by cyclizing a linear precursor containing appropriately placed carbonyl and amine functionalities. The most common variant is the double reductive amination of 1,5-dicarbonyl compounds.
Mechanistic Considerations and Causality:
The process begins with the reaction of a primary amine (or ammonia source like ammonium acetate) with one of the carbonyl groups to form an imine or enamine intermediate. This is followed by an intramolecular conjugate addition or a second imine formation, leading to a cyclic iminium ion. This intermediate is then reduced in situ by a mild reducing agent to furnish the final piperidine ring.
The choice of reducing agent is critical for the success of a "one-pot" procedure. It must be mild enough not to reduce the starting carbonyl groups but potent enough to reduce the iminium ion intermediate.
-
Sodium Cyanoborohydride (NaBH₃CN): The classic choice for one-pot reductive aminations.[12][13] Its reduced reactivity towards aldehydes and ketones at neutral or slightly acidic pH allows for the selective reduction of the more electrophilic iminium ion.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is particularly effective for the reductive amination of aldehydes and is now widely used.
-
Phenylsilane (PhSiH₃): Can be used in iron-catalyzed reductive aminations, offering an alternative pathway for cyclization and reduction.[14]
This method is highly versatile, as the substitution pattern on the final piperidine can be controlled by the structure of the starting 1,5-dicarbonyl and the choice of primary amine.[12]
Caption: Convergent synthesis of piperidines via reductive amination.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for constructing the piperidine ring with a high degree of stereocontrol. This reaction involves the [4+2] cycloaddition of a diene with an imine (the dienophile), directly forming a tetrahydropyridine, which can be easily reduced to the corresponding piperidine.
Mechanistic Considerations and Causality:
The reaction can proceed through either a concerted [4+2] cycloaddition mechanism or a stepwise Mannich-Michael pathway, particularly when using electron-rich dienes like Danishefsky's diene.[15][16] The choice of catalyst, solvent, and substrates can influence the operative mechanism and stereochemical outcome.
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These are commonly used to activate the imine dienophile, lowering its LUMO energy and accelerating the reaction.
-
Brønsted Acids: Can also catalyze the reaction by protonating the imine.
-
Organocatalysts: Chiral organocatalysts have been developed to achieve high enantioselectivity.
The regioselectivity and stereoselectivity are often predictable based on frontier molecular orbital (FMO) theory and steric considerations. This makes the aza-Diels-Alder reaction a highly attractive method for the asymmetric synthesis of complex piperidines.[17]
Caption: Stereocontrolled piperidine synthesis via aza-Diels-Alder.
Late-Stage C-H Functionalization
A paradigm shift in synthetic strategy involves the direct functionalization of a pre-existing piperidine ring.[5] This approach, known as C-H functionalization, avoids the often lengthy de novo synthesis of a complex ring system and allows for the diversification of piperidine scaffolds at a late stage.[18]
Mechanistic Considerations and Causality:
Directing the functionalization to a specific C-H bond on the piperidine ring is the primary challenge. The regioselectivity is governed by a combination of electronic and steric factors.
-
α-Position (C2/C6): These positions are electronically activated due to the adjacent nitrogen atom, which can stabilize a partial positive charge in the transition state.[19][20] Functionalization often proceeds via the formation of an iminium ion intermediate, which is then trapped by a nucleophile.[21]
-
β-Position (C3/C5): These positions are electronically deactivated by the inductive effect of the nitrogen, making direct functionalization challenging.[19][20]
-
γ-Position (C4): This position is more sterically accessible and less electronically biased than the C3 position.[19]
Strategies often employ directing groups or specialized catalysts to override the inherent reactivity patterns. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have shown remarkable control over site-selectivity, influenced by the choice of both the catalyst and the nitrogen protecting group.[19][20] A recent innovative approach combines biocatalytic C-H oxidation to install a hydroxyl "handle" with subsequent radical cross-coupling, dramatically simplifying the synthesis of complex piperidines.[18]
Caption: Diversification of piperidines via C-H functionalization.
Comparative Analysis of Synthetic Routes
The optimal choice of synthetic route depends on several factors, including the desired substitution pattern, stereochemical complexity, scalability, and the availability of starting materials.
| Metric | Catalytic Hydrogenation | Reductive Amination | Aza-Diels-Alder | C-H Functionalization |
| Stereocontrol | Generally gives cis products; asymmetric control is challenging but possible with chiral catalysts/auxiliaries.[7][9] | Control depends on substrate; can be highly stereoselective with chiral substrates or catalysts.[12] | Excellent; often predictable and high levels of diastereoselectivity and enantioselectivity are achievable.[22][23] | High stereocontrol is possible, but highly dependent on the specific catalyst and directing group strategy.[20] |
| Functional Group Tolerance | Limited. Reducible groups (alkenes, alkynes, nitros, some halides) are not tolerated.[3] | Good. Tolerates a wide range of functional groups not affected by mild reducing agents. | Moderate to Good. Depends on the reaction conditions (Lewis vs. Brønsted acid). | Good to Excellent. Modern methods are designed for late-stage modification of complex molecules.[18][21] |
| Scalability | Excellent. Widely used in industrial processes.[2] | Good to Excellent. Often robust and high-yielding.[14] | Moderate. Can be limited by catalyst cost and substrate availability. | Poor to Moderate. Often uses expensive catalysts and may not be suitable for large-scale production yet.[18] |
| Starting Material Accessibility | Excellent. Vast commercial availability of substituted pyridines.[2] | Moderate. Requires synthesis of 1,5-dicarbonyl precursors, which can be multi-step. | Moderate. Depends on the specific diene and imine required. | Excellent. Starts from a simple, often commercially available piperidine core. |
| Strategic Advantage | Direct, atom-economical route from abundant flat aromatics to 3D scaffolds.[2][8] | Convergent and modular, allowing for rapid library synthesis.[12] | Rapid construction of cyclic core with high stereochemical fidelity. | Ideal for late-stage diversification and exploring structure-activity relationships (SAR).[18][21] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Methylpyridine
This protocol is a representative example of pyridine hydrogenation using Adams' catalyst under acidic conditions.
-
Reactor Setup: To a 250 mL high-pressure reactor vessel (Parr shaker) equipped with a magnetic stir bar, add 2-methylpyridine (5.0 g, 53.7 mmol) and glacial acetic acid (50 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, Adams' catalyst, 250 mg, 1.1 mmol, ~2 mol%).
-
Hydrogenation: Seal the reactor vessel. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor to 70 bar with hydrogen.[4]
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 6 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (3 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. Dissolve the residue in 1 M aqueous NaOH (100 mL) to neutralize the acetic acid and basify the solution to pH > 12.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methylpiperidine as a colorless oil. Typical yields are >95%.
Protocol 2: One-Pot Double Reductive Amination to form N-Benzyl-piperidine-3,4-diol
This protocol illustrates the synthesis of a highly functionalized piperidine from a sugar-derived dialdehyde, demonstrating the power of this method for creating chiral scaffolds. This is adapted from procedures for synthesizing polyhydroxypiperidines.[12]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the 1,5-dialdehyde precursor (e.g., derived from D-mannitol, 1.0 g, ~5.7 mmol) and dissolve it in methanol (25 mL).
-
Amine Addition: Add benzylamine (0.67 g, 6.3 mmol, 1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
pH Adjustment & Reduction: Add acetic acid dropwise to adjust the pH to ~6. Then, add sodium cyanoborohydride (NaBH₃CN, 0.54 g, 8.6 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is highly toxic and releases HCN gas upon contact with strong acid.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure.
-
Purification: Partition the residue between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate (50 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-benzyl-piperidine-3,4-diol.
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Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(15), 7795–7809. [Link]
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Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PubMed.[Link]
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Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.[Link]
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Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry.[Link]
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Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.[Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online.[Link]
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O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1.[Link]
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Laschat, S., & Narine, A. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate.[Link]
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Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.[Link]
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Butters, M., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.[Link]
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Van der Pijl, F., et al. (2015). Reductive amination and amide synthesis. ResearchGate.[Link]
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Sarpong, R., et al. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.[Link]
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Validating the structure of novel compounds synthesized from Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
<_ A Senior Application Scientist's Guide to Structural Validation
Validating Novel Compounds from Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate: A Comparative Guide
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in successful therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the medicinal chemist's toolbox. The starting material, this compound, is a particularly useful building block. The Boc-protected nitrogen allows for controlled synthetic manipulations, while the 4-hydroxy group serves as a versatile handle for introducing a wide array of functional groups through reactions like etherification, esterification, or oxidation.
However, with each synthetic transformation comes a critical obligation: the unambiguous validation of the resulting molecular structure. An error in structural assignment can derail a research program, leading to wasted resources and misinterpreted biological data. This guide provides a comprehensive comparison of the essential analytical techniques required to confidently elucidate the structures of novel derivatives synthesized from this key piperidine intermediate. We will explore not just the "what" but the "why" behind each method, offering a logical workflow for researchers, scientists, and drug development professionals.
The Analytical Toolkit: A Comparative Overview
The structural elucidation of novel organic compounds is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a collection of complementary data is required to build an irrefutable case. The primary techniques at our disposal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single Crystal X-ray Diffraction. Each provides unique and orthogonal information.
The logical flow of structural validation is a multi-step process, starting with rapid, lower-resolution techniques to confirm the success of a reaction and culminating in high-resolution methods that define the precise atomic connectivity and stereochemistry.
Caption: Workflow for Structural Validation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific question being asked. A combination of methods is almost always necessary for complete and unambiguous structure determination.
| Technique | Information Provided | Strengths for Piperidine Derivatives | Limitations |
| FT-IR Spectroscopy | Presence/absence of key functional groups.[3][4] | Rapid confirmation of reaction at the 4-OH group (e.g., disappearance of broad O-H stretch, appearance of C=O stretch for an ester). | Provides no detailed connectivity information. Insensitive to subtle structural changes. |
| High-Resolution MS (HRMS) | Exact mass and elemental composition.[5][6] | Unambiguously confirms the molecular formula to within a few ppm, verifying that the desired atoms have been added. | Cannot distinguish between isomers.[7][8] Provides limited structural information without fragmentation studies (MS/MS). |
| 1D NMR (¹H, ¹³C) | Chemical environment of all proton and carbon atoms. | Excellent for observing shifts in the piperidine ring protons/carbons adjacent to the reaction site (C4, C3/C5). The gem-dimethyl group at C2 provides a sharp, characteristic singlet. | Signal overlap can create ambiguity, especially in complex molecules. Does not directly show connectivity. |
| 2D NMR (COSY, HSQC, HMBC) | Atom-atom connectivity through bonds. | COSY: Confirms ¹H-¹H coupling networks within the piperidine ring. HSQC: Directly links each proton to its attached carbon.[9] HMBC: Crucial for confirming long-range (2-3 bond) connectivity between the new substituent and the piperidine ring (e.g., from a new ester's carbonyl carbon to the H4 proton).[9][10] | Requires more instrument time and expertise to interpret. May not resolve all ambiguities in highly complex systems. |
| X-ray Crystallography | Unambiguous 3D structure, including relative and absolute stereochemistry.[11][12] | The "gold standard" for absolute proof of structure.[13][14] Essential if the reaction creates new stereocenters or if the conformation is critical. | Requires a suitable single crystal, which can be difficult or impossible to grow.[13] |
Deep Dive: A Strategic Approach to Validation
Let's consider a common synthetic transformation: the esterification of the parent alcohol to form Tert-butyl 4-(acetoxy)-2,2-dimethylpiperidine-1-carboxylate.
Step 1: The First Checkpoint - FT-IR Spectroscopy
The first and fastest check is to compare the IR spectrum of the product to the starting material.
-
Causality: The key transformation is the conversion of an alcohol to an ester. This involves the loss of an O-H bond and the gain of a C=O bond. IR spectroscopy is exquisitely sensitive to these polar functional groups.[15][16]
-
Expected Observation:
-
Disappearance: The broad O-H stretching band from the starting material (typically ~3400 cm⁻¹) should be absent in the product.
-
Appearance: A new, sharp, and very strong C=O stretching band for the ester should appear around 1735 cm⁻¹.[16]
-
Step 2: Confirming the Building Blocks - High-Resolution Mass Spectrometry (HRMS)
Once IR suggests the reaction was successful, HRMS confirms that the product has the correct elemental composition.
-
Causality: HRMS measures the mass-to-charge ratio with extremely high precision, allowing for the determination of a unique molecular formula.[7][6][8]
-
Expected Observation:
-
Starting Material (C₁₂H₂₃NO₃): Calculated exact mass = 229.1678.
-
Product (C₁₄H₂₅NO₄): Calculated exact mass = 271.1784.
-
The observed mass in the HRMS spectrum should match the calculated mass for the product to within 5 ppm. This confirms the addition of a C₂H₂O fragment and rules out unexpected side reactions.
-
Step 3: Mapping the Skeleton - 1D and 2D NMR Spectroscopy
NMR is the cornerstone of structural elucidation, providing the definitive map of the molecule's connectivity.[17]
-
¹H NMR:
-
Causality: The chemical environment of the proton at the C4 position is drastically altered when the electron-withdrawing acetyl group replaces the hydroxyl group.
-
Expected Observation: The H4 signal will shift downfield (to a higher ppm value) significantly, from ~3.9 ppm in the starting alcohol to ~5.0 ppm in the ester product. A new singlet integrating to 3 protons will also appear around 2.1 ppm, corresponding to the new acetyl methyl group.
-
-
¹³C NMR:
-
Causality: The carbon atoms near the site of reaction will experience a change in their electronic environment.
-
Expected Observation: The C4 signal will shift downfield. New signals for the ester carbonyl (~170 ppm) and the acetyl methyl (~21 ppm) will appear.
-
-
2D NMR (The Self-Validating System):
-
Causality: While 1D NMR suggests the structure, 2D NMR proves the connectivity. We use a suite of experiments (COSY, HSQC, HMBC) to build an unambiguous picture.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a correlation spot for every proton directly attached to a carbon.[9][18] It allows you to definitively assign which proton signal corresponds to which carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for proving the location of the new substituent. It shows correlations between protons and carbons that are 2 or 3 bonds away.[9][19] The most important correlation to observe would be from the protons of the new acetyl methyl group (~2.1 ppm) to the ester carbonyl carbon (~170 ppm). A second crucial correlation would be from the H4 proton (~5.0 ppm) to that same ester carbonyl carbon. This pair of correlations irrefutably proves that the acetyl group is attached to the piperidine ring at the C4 position via the ester linkage.
-
Caption: Key 2D NMR correlations for validation.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the purified novel compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the compound and have minimal overlapping signals.
-
Cap the NMR tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved.
-
If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube to remove any particulate matter.
-
The sample is now ready for analysis on the NMR spectrometer.
Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Dilute the stock solution 100-fold with the same solvent (to ~10 µg/mL). A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode ([M+H]⁺).
-
The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data is acquired in positive ion mode using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
The resulting spectrum is analyzed, and the measured mass of the most abundant ion is compared to the theoretical exact mass calculated for the expected molecular formula.
Conclusion: A Commitment to Rigor
The synthesis of novel compounds from versatile scaffolds like this compound is a cornerstone of chemical and pharmaceutical research. However, the value of this synthesis is entirely dependent on the accuracy of the resulting structural assignments. A multi-technique, orthogonal approach is not merely best practice; it is a scientific necessity. By strategically combining rapid checks like FT-IR with definitive compositional data from HRMS and the unparalleled connectivity information from a full suite of 1D and 2D NMR experiments, researchers can have the utmost confidence in their molecular structures. For questions of absolute stereochemistry, X-ray crystallography remains the ultimate arbiter. This rigorous, self-validating workflow ensures the integrity of the data and accelerates the path from novel compound to impactful discovery.
References
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Kubota, R., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Available from: [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]
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Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from Infinita Lab. [Link]
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ResearchGate. (2022). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from ResearchGate. [Link]
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ResearchGate. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from ResearchGate. [Link]
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Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from Bioanalysis Zone. [Link]
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Zafar, S., et al. (2017). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 39(5), 834-840. Available from: [Link]
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Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Available from: [Link]
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FILAB. (n.d.). Mass spectrometry analysis (HRMS). Retrieved from FILAB. [Link]
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LibreTexts Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from LibreTexts. [Link]
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COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from COP Bela. [Link]
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OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from OpenStax. [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from NC State University Libraries. [Link]
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Universidad de Granada. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Retrieved from Universidad de Granada. [Link]
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PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from National Center for Biotechnology Information. [Link]
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ResearchGate. (2018). a 1 H-1 H COSY and b 1 H-13 C HMBC NMR spectra used in elucidation of the structure of the product of dehydrocyclization of (1). Retrieved from ResearchGate. [Link]
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LibreTexts Chemistry. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from LibreTexts. [Link]
-
SciELO México. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from SciELO México. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from San Diego State University. [Link]
-
DiVA portal. (2010). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from DiVA portal. [Link]
-
National Center for Biotechnology Information. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(1), 499-524. Available from: [Link]
-
Semantic Scholar. (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Retrieved from Semantic Scholar. [Link]
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PubChem. (n.d.). Tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate. Retrieved from National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from ResearchGate. [Link]
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PubChemLite. (n.d.). Tert-butyl (2s,4r)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from PubChemLite. [Link]
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ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from ResearchGate. [Link]
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Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Retrieved from Atlantis Press. [Link]
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MDPI. (2021). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Retrieved from MDPI. [Link]
-
National Center for Biotechnology Information. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 101-104. Available from: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
Understanding the Hazard Profile: A Data-Driven Approach
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, a close structural analog, tert-butyl 4-hydroxypiperidine-1-carboxylate, is classified with the following hazards[1]:
-
Skin Irritation (H315): Causes skin irritation.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation.
These classifications strongly suggest that tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate should be handled with appropriate caution to avoid dermal, ocular, and respiratory exposure.
Table 1: Summary of Hazard Information and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant | H315: Causes skin irritation | Nitrile rubber gloves, lab coat, closed-toe shoes |
| Eye Irritant | H319: Causes serious eye irritation | Chemical safety goggles or face shield |
| Respiratory Irritant | H335: May cause respiratory irritation | Use in a well-ventilated area or under a chemical fume hood |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a clear and logical sequence of operations to ensure safety and regulatory compliance.
Figure 1: A procedural workflow for the safe disposal of this compound.
Experimental Protocol for Disposal
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Rationale: Given the irritant nature of the compound, direct contact must be avoided.
-
Procedure: Before handling the chemical, don appropriate PPE as outlined in Table 1. This includes a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid material or its solutions should be performed in a well-ventilated laboratory or under a chemical fume hood to minimize the risk of inhaling dust or vapors.
2. Waste Identification and Segregation:
-
Rationale: Proper identification and segregation of chemical waste are fundamental principles of laboratory safety and are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Procedure:
-
This compound should be treated as a non-halogenated organic solid waste.
-
It should not be mixed with other waste streams, particularly incompatible materials such as strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions.
-
Do not dispose of this chemical down the drain. Many organic compounds are not readily biodegradable and can be harmful to aquatic life.
-
3. Waste Containerization and Labeling:
-
Rationale: Secure and clearly labeled waste containers are essential for preventing accidental exposure and ensuring that the waste is handled correctly by disposal personnel.
-
Procedure:
-
Select a waste container that is in good condition, free of leaks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound," the approximate quantity of the waste, and the date of accumulation.
-
4. Temporary Storage:
-
Rationale: Designated and properly managed satellite accumulation areas are a key requirement for compliant laboratory waste management.
-
Procedure:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked as a hazardous waste storage location.
-
Ensure the container is kept closed except when adding waste.
-
5. Final Disposal:
-
Rationale: The final disposal of hazardous chemical waste must be carried out by a licensed and reputable waste management company to ensure compliance with all local, state, and federal regulations.
-
Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Provide the EHS office with a detailed inventory of the waste, including the chemical name and quantity.
-
Do not attempt to transport the waste off-site yourself.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with the available resources. For large or unmanageable spills, contact your institution's EHS office or emergency response team.
-
Contain the Spill: For small spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or isopropanol) and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of a safe and sustainable research enterprise. By adhering to the procedures outlined in this guide, researchers can ensure that the disposal of this compound is conducted in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS office for guidance.
References
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PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
American Elements. This compound. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Occupational Safety and Health Administration. Hazard Communication. [Link]
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Personal protective equipment for handling Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
A Researcher's Guide to Safely Handling Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, piperidine derivatives like this compound are invaluable building blocks. Their structural motifs are prevalent in a wide array of biologically active molecules. However, their utility in the lab is matched by the imperative for meticulous handling to ensure the safety of all personnel. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established safety principles for piperidine-based reagents.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific, comprehensive toxicological profile for this compound is not extensively documented, the hazards can be inferred from the parent piperidine structure and related derivatives. The primary risks associated with piperidine compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe burns.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort, coughing, and wheezing.[1][2]
-
Harmful if Swallowed: Ingestion can be harmful, with some piperidine derivatives being classified as acutely toxic.[3][4]
Given these potential hazards, a thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the essential PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Standard lab coat. | Recommended if not performed in a ventilated enclosure. Use a NIOSH-approved respirator for dusts. |
| Solution Preparation and Transfers | Chemical splash goggles. | Nitrile or neoprene gloves. Check manufacturer's recommendations for breakthrough times. | Chemical-resistant lab coat or apron. | Work in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield if there is a splash hazard. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | Operations should be conducted in a chemical fume hood. |
| Handling Spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron. | A NIOSH-approved respirator with organic vapor cartridges is necessary. |
Always inspect your PPE for any signs of damage before use and ensure a proper fit. Contaminated gloves should be disposed of immediately using proper technique to avoid skin contact.[5]
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram outlines the key stages of handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the lab, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.
-
Don the required PPE as outlined in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary equipment and reagents to minimize movement in and out of the handling area.
-
-
Handling:
-
If the compound is a solid, weigh it out in a ventilated balance enclosure or a fume hood to avoid inhaling dust particles.
-
All subsequent manipulations, including making solutions and running reactions, must be performed within a chemical fume hood.[4][6]
-
Use spark-proof tools and equipment if the compound is flammable or used with flammable solvents.[6]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[7][8]
-
-
Storage:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][10]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[5][6] Do not allow the material to enter drains or waterways.[11][12] For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all chemical waste in a clearly labeled, sealed, and appropriate container. Do not mix with other incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service.[5][8] Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely harness the synthetic potential of this compound while ensuring a secure environment for yourself and your colleagues.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
